4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLGXFUOKOIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716688 | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-96-5 | |
| Record name | [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS 1334499-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a substituted biphenylamine of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights into its synthesis, characterization, and potential applications. The guide is structured to offer a practical and scientifically grounded resource for professionals in drug discovery and chemical research, emphasizing the rationale behind proposed experimental protocols and the significance of its structural motifs.
Introduction: The Significance of Substituted Biphenylamines
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the biphenyl rings allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This modulation is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
This compound incorporates several key functional groups that are of significant interest in drug design:
-
The Biphenyl Core: Provides a rigid, aromatic backbone that can effectively orient other functional groups for optimal interaction with biological targets.
-
The Amine Group (-NH₂): A common pharmacophore that can act as a hydrogen bond donor and a basic center, crucial for interactions with many enzymes and receptors.
-
The Chloro Group (-Cl): This halogen substituent can enhance binding affinity through halogen bonding, increase metabolic stability by blocking sites of oxidation, and modulate the overall electronic properties of the molecule.
-
The Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor and influence conformation. Its presence can also improve metabolic stability and solubility.
The specific arrangement of these substituents in this compound suggests its potential as a valuable building block or lead compound in the development of novel therapeutics.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1334499-96-5 | |
| Molecular Formula | C₁₃H₁₂ClNO | |
| Molecular Weight | 233.69 g/mol | |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of this compound
The most logical and widely employed method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, two primary disconnection approaches are feasible. The following protocol outlines a representative synthesis based on established literature for similar compounds.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis would likely involve the coupling of a boronic acid or boronic ester derivative with an aryl halide. A plausible route is the reaction between 4-aminophenylboronic acid and 1-chloro-4-iodo-2-methoxybenzene (or the corresponding bromo-analogue).
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol and may require optimization for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-chloro-4-iodo-2-methoxybenzene (1.0 eq.), 4-aminophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Caption: Standard analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The presence of the methoxy group will result in a singlet at approximately 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet. The coupling patterns of the aromatic protons will be complex due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon attached to the methoxy group will be shifted downfield, and the carbons attached to the chlorine and nitrogen atoms will also show characteristic shifts.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.69 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster, with peaks at m/z 233 and 235.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be suitable for analysis.
Potential Applications and Biological Relevance
While specific biological activities for this compound have not been reported, its structural features suggest potential applications in several areas of drug discovery and materials science.
-
Oncology: Many substituted biphenyl compounds exhibit anticancer properties by targeting various signaling pathways. The specific substitution pattern of this compound could lead to interactions with kinases or other cancer-related proteins.
-
Neuroscience: The biphenylamine scaffold is present in compounds targeting central nervous system (CNS) receptors. The physicochemical properties imparted by the chloro and methoxy groups could influence blood-brain barrier permeability.
-
Inflammation and Immunology: Substituted biaryls are known to modulate inflammatory pathways. This compound could serve as a starting point for the development of novel anti-inflammatory agents.
-
Materials Science: Biphenyl derivatives are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their rigid structure and tunable electronic properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Aromatic amines can be toxic, and chlorinated compounds may have environmental implications.
Conclusion
This compound is a compound with significant potential in chemical research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview based on available data and established chemical principles. The proposed synthetic and analytical methodologies offer a solid foundation for researchers working with this and related molecules. Further investigation into the biological activity and material properties of this compound is warranted to fully explore its potential.
References
Due to the limited specific literature on this compound, this section provides references to general methods and concepts discussed in this guide.
- Suzuki, A. (1982). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH, Weinheim.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
"spectroscopic data of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine"
An In-depth Technical Guide to the Spectroscopic Characterization of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel biphenyl derivative, this compound. Biphenyl scaffolds are prevalent in medicinal chemistry and materials science, making unambiguous structural confirmation paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and interpretations presented herein are designed to serve as a self-validating framework for researchers, enabling them to confidently identify and characterize this molecule and its structural analogues.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is the bedrock of its functional properties. For this compound, a precise understanding of its electronic and atomic arrangement is critical for its application in drug development or materials research. The molecule's architecture, featuring a primary aromatic amine, an aryl-chloro bond, a methoxy ether, and a conjugated biphenyl system, gives rise to a distinct and predictable spectroscopic fingerprint.
Molecular Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₁₃H₁₂ClNO
-
Molecular Weight: 249.70 g/mol
This guide will systematically deconstruct the data obtained from four primary spectroscopic techniques. The synergy between these methods provides an interlocking system of verification, ensuring the highest degree of confidence in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its resonance frequency, offering a precise map of the molecular structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to reveal distinct signals for the amine, methoxy, and aromatic protons. The choice of solvent (typically DMSO-d₆ or CDCl₃) is critical; deuterated chloroform (CDCl₃) is often preferred for its simplicity, though the amine protons may exchange more readily.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.
-
(Optional) Add a drop of D₂O and re-acquire the spectrum to confirm the N-H signal, which will disappear upon exchange.[1]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4-7.2 | Multiplet | 5H | Ar-H (Ring A & B) | The complex overlap of aromatic protons. Protons on the chloro-substituted ring are expected to be slightly downfield compared to those on the amine-substituted ring. |
| ~ 6.9-6.7 | Multiplet | 2H | Ar-H (Ring A) | Protons ortho and meta to the electron-donating amine group are shielded and shifted upfield. |
| ~ 3.85 | Singlet | 3H | -OCH₃ | The methoxy group protons are magnetically equivalent and show a characteristic singlet, consistent with similar structures.[2][3] |
| ~ 3.70 | Broad Singlet | 2H | -NH₂ | The primary amine protons typically appear as a broad signal due to quadrupole broadening and hydrogen bonding. Its position is concentration-dependent and it will exchange with D₂O.[1][3] |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments and information about their electronic nature.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz (or higher) spectrometer.
-
A sufficient number of scans (typically >1024) is required due to the low natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158-156 | C-OCH₃ | The carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded.[4] |
| ~ 146-144 | C-NH₂ | The carbon bonded to the amine group is deshielded, a typical range for aromatic amines.[3] |
| ~ 134-121 | Ar-C & C-Cl | Aromatic carbons and the carbon bearing the chlorine atom resonate in this region. The C-Cl signal is identifiable by its slightly lower intensity and specific shift. |
| ~ 116-114 | Ar-C | Carbons ortho and para to the electron-donating amine and methoxy groups are shielded and appear upfield.[3] |
| ~ 56-55 | -OCH₃ | The carbon of the methyl group in the methoxy substituent shows a characteristic upfield signal.[3][4] |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 & 3360 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | The two distinct peaks are the hallmark of a primary amine (-NH₂).[1][5] |
| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds in the benzene rings. |
| ~ 1620 | N-H Bend (Scissoring) | Medium-Strong | This bending vibration is characteristic of primary amines.[5] |
| 1600 & 1480 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the aromatic rings. |
| ~ 1250 | Aromatic C-N Stretch | Strong | The stretching of the bond between the aromatic ring and the amine nitrogen is a strong, diagnostic peak.[1][5] |
| ~ 1240 | Asymmetric C-O-C Stretch | Strong | Aryl-alkyl ethers exhibit a strong asymmetric stretching band in this region. |
| ~ 1050 | Symmetric C-O-C Stretch | Medium | The corresponding symmetric stretch for the aryl ether. |
| ~ 1090 | C-Cl Stretch | Medium-Strong | The aryl-chloride stretch appears in the fingerprint region. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is the preferred method.
Experimental Protocol (LC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via a Liquid Chromatography (LC) system.[6][7]
-
Use ESI in positive ion mode, as the amine group is readily protonated to form [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate the structure.
Predicted Mass Spectrum Data:
-
Molecular Ion ([M+H]⁺): A prominent peak is expected at m/z 250.07 .
-
Isotopic Pattern: Crucially, a characteristic isotopic pattern for a monochlorinated compound will be observed. There will be a peak at m/z 250 ([M+H]⁺) and another peak at m/z 252 ([M+2+H]⁺) with a relative intensity ratio of approximately 3:1 . This is a definitive confirmation of the presence of one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 234.[8]
-
Loss of CO: Following the loss of the methyl group, the resulting ion can lose carbon monoxide (CO), yielding a fragment at m/z 206.
-
Loss of Chlorine Radical: Fragmentation involving the cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment at m/z 214.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl core in this compound is expected to produce strong absorptions in the UV region.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Use a quartz cuvette to hold the sample.
-
Record the absorbance spectrum from approximately 200 nm to 400 nm using a double-beam spectrophotometer.[9]
Predicted UV-Vis Absorption:
-
λ_max: The molecule is expected to exhibit a strong π → π* transition. As the extent of conjugation increases, the energy required for this transition decreases, shifting the absorption to a longer wavelength.[10] For substituted biphenyls, a primary absorption maximum (λ_max) is typically observed in the 250-300 nm range. The presence of powerful auxochromes like -NH₂ and -OCH₃ will likely cause a bathochromic (red) shift compared to unsubstituted biphenyl, pushing the λ_max towards the higher end of this range.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The following workflow ensures a rigorous and unambiguous structural confirmation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
"mass spectrometry analysis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine"
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Introduction
This compound is a substituted biphenyl amine, a class of compounds significant in medicinal chemistry, materials science, and as intermediates in organic synthesis. The accurate and sensitive quantification of such molecules is paramount for process optimization, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled selectivity and sensitivity.[1][2]
This guide provides a comprehensive framework for developing a robust LC-MS/MS method for the analysis of this compound. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind critical experimental choices, from ionization source selection to the interpretation of fragmentation patterns. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a thorough understanding of the analytical strategy.
Part 1: Analyte Characterization and Foundational Strategy
Before any instrument is programmed, a successful method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate every subsequent decision in the analytical workflow.
The structure of this compound presents several key features that inform our approach:
-
A Basic Amine Group (-NH₂): The primary amine is a Lewis base and is readily protonated in an acidic mobile phase, making it an ideal "handle" for ionization.
-
Aromatic Biphenyl Core: The core structure is relatively nonpolar and rigid.
-
Methoxy and Chloro Substituents: These groups modify the polarity and introduce a distinct isotopic signature. The single chlorine atom will produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the monoisotopic peak, which is a crucial confirmation of identity.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₃H₁₂ClNO | Defines the mass of the molecule. |
| Monoisotopic Mass | 247.061 g/mol | The precise mass used for high-resolution mass spectrometry. |
| Protonated Ion [M+H]⁺ | m/z 248.068 | Expected precursor ion in positive mode ionization. |
| [M+2+H]⁺ Isotope | m/z 250.065 | Confirmatory ion due to the ³⁷Cl isotope. |
| Polarity | Moderately Polar | Influences choice of LC conditions and ionization source. |
| Basicity (pKa) | Estimated 4-5 | The amine group is readily protonated at typical LC mobile phase pH (e.g., pH 2-4). |
Part 2: The Critical Decision: Ionization Source Selection
The conversion of the neutral analyte into a gas-phase ion is the heart of mass spectrometry. For a molecule like this compound, the two most viable atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4] The choice is not arbitrary and depends on the analyte's ability to be pre-charged in solution versus its volatility and thermal stability.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and pre-charged molecules.[5][6] It operates by applying a high voltage to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analyte transitions into a gas-phase ion.
-
Rationale for Use: The presence of the basic amine group makes this analyte an excellent candidate for positive-mode ESI. In an acidic mobile phase (e.g., containing 0.1% formic acid), the amine will exist as a protonated species in solution, facilitating efficient ESI.[7] ESI is generally preferred for its sensitivity and broad applicability to many pharmaceutical compounds.[6]
-
Potential Challenge: The biphenyl core imparts some nonpolar character. Highly organic mobile phases, which may be required for elution from a reversed-phase column, can sometimes suppress ESI efficiency.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is suited for less polar, more volatile, and thermally stable compounds.[8][9] The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase via a corona discharge that ionizes the mobile phase, which in turn protonates the analyte.[6]
-
Rationale for Use: Given the analyte's moderate polarity and good thermal stability, APCI is a strong alternative. It is often less susceptible to matrix effects and ion suppression from high buffer concentrations compared to ESI.[10][11] If the analysis is to be performed in complex matrices (e.g., plasma, tissue extracts), screening with APCI is a prudent step.
-
Potential Challenge: APCI is a higher-energy process than ESI and can sometimes lead to in-source fragmentation, potentially reducing the abundance of the desired precursor ion.[9]
Recommendation: Begin method development with Electrospray Ionization (ESI) in positive ion mode due to the readily protonated amine group. However, if matrix suppression is observed or sensitivity is suboptimal, Atmospheric Pressure Chemical Ionization (APCI) should be evaluated as a viable alternative.
Part 3: Chromatographic Separation and Mass Spectrometric Detection
A robust analytical method requires both efficient chromatographic separation and sensitive, selective mass spectrometric detection.
Experimental Workflow Diagram
The overall analytical process follows a logical sequence from sample preparation to final data review.
Caption: High-level workflow for the LC-MS/MS analysis.
Protocol 1: Liquid Chromatography Method
This protocol provides a starting point for method development. Optimization will be required based on system performance and sample matrix.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: The initial gradient should be aggressive to determine the approximate retention time before refinement.[12]
Table 2: Initial LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 6.0 | 5 |
Protocol 2: Mass Spectrometry Method
This protocol assumes a triple quadrupole mass spectrometer, which is the gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM).[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Analyte Tuning: Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer to optimize the precursor ion selection and collision energy for fragmentation.
-
Precursor Ion (Q1): Set to m/z 248.1, corresponding to the [M+H]⁺ ion. Verify the presence of the m/z 250.1 isotope peak.
-
Product Ion Scanning (Q3): Perform a product ion scan by fragmenting the m/z 248.1 precursor in the collision cell. Identify the most stable and abundant product ions for MRM.
-
MRM Transitions: Select at least two robust MRM transitions for confident quantification and qualification. The most intense transition is used for quantification (Quantifier) and a second for confirmation (Qualifier).
Part 4: Understanding the Fragmentation Pathway
Predicting and confirming the fragmentation pattern is essential for developing a selective MS/MS method and for structural confirmation. The fragmentation of the protonated molecule (m/z 248.1) is expected to occur at the weakest bonds and lead to stable fragment ions.
Key Predicted Fragmentation Routes:
-
Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation, leading to the loss of a methyl radical (15 Da). This is a highly characteristic fragmentation for methoxy-substituted aromatics.[13]
-
Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can rearrange and lose neutral carbon monoxide (28 Da).
-
Cleavage of the Biphenyl C-C Bond: The bond connecting the two phenyl rings can cleave, leading to fragments corresponding to each ring system.
-
Loss of Ammonia (NH₃): The amine group can be lost as a neutral ammonia molecule (17 Da).
Caption: Predicted fragmentation of this compound.
Table 3: Proposed MRM Transitions for Quantification
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 1 | 248.1 | 233.1 | Quantifier (Loss of •CH₃) |
| 2 | 248.1 | 205.1 | Qualifier (Loss of •CH₃ and CO) |
Part 5: Method Validation and Trustworthiness
A fully developed method must be validated to ensure its performance is reliable for its intended purpose. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By systematically developing the method based on the analyte's chemical properties and confirming its performance through rigorous validation, a trustworthy and authoritative analytical procedure is established.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with a well-designed LC-MS/MS method. The strategy hinges on leveraging the protonatable amine for efficient ESI ionization and exploiting predictable fragmentation pathways for highly selective MRM detection. By understanding the underlying chemical principles that guide the selection of chromatographic conditions, ion source parameters, and MS/MS transitions, researchers can develop a robust, sensitive, and reliable method for the quantification of this and structurally related compounds.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved January 16, 2026, from [Link][8]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Fiehn Lab. Retrieved January 16, 2026, from [Link]
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved January 16, 2026, from [Link][1]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved January 16, 2026, from [Link][12]
-
Drug Discovery Today. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 16, 2026, from [Link][2]
-
Thermo Fisher Scientific. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved January 16, 2026, from [Link][10]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved January 16, 2026, from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 16, 2026, from [Link][5]
-
National Center for Biotechnology Information. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine. PubChem. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved January 16, 2026, from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved January 16, 2026, from [Link][3]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved January 16, 2026, from [Link][6]
-
University of Wisconsin-Madison. (n.d.). Mass Analyzers and Ionization Methods. Retrieved January 16, 2026, from [Link]
-
Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved January 16, 2026, from [Link][4]
-
Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved January 16, 2026, from [Link][9]
-
LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 16, 2026, from [Link][14]
-
Oehme, M., & Kirsch, B. (n.d.). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed. Retrieved January 16, 2026, from [Link][13]
-
LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved January 16, 2026, from [Link][7]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 16, 2026, from [Link][15]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 16, 2026, from [Link][16]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
Unlocking the Potential of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine: A Technical Guide for Researchers
Foreword: A Molecule of Untapped Possibilities
In the vast landscape of chemical entities with therapeutic potential, the exploration of novel scaffolds is paramount to advancing drug discovery. This technical guide delves into the promising, yet underexplored, molecule: 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. While direct and extensive research on this specific compound is nascent, its structural features—a substituted biphenyl core—place it at the intersection of numerous biologically active chemical spaces. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for investigating its potential research applications. By dissecting its constituent chemical motifs and drawing parallels with structurally related compounds, we can illuminate a strategic path for its evaluation as a potential therapeutic agent.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the bedrock of any research and development endeavor. These parameters govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1334499-96-5 | [1] |
| Molecular Formula | C13H12ClNO | [1] |
| Molecular Weight | 233.7 g/mol | [1] |
| Predicted LogP | 3.8 | (Predicted) |
| Predicted Water Solubility | 0.01 g/L | (Predicted) |
| Predicted pKa (most basic) | 3.9 | (Predicted) |
| Hydrogen Bond Donors | 1 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
| Rotatable Bonds | 2 | (Predicted) |
| Topological Polar Surface Area | 38.3 Ų | (Predicted) |
Note: Predicted values are computationally generated and await experimental verification.
The predicted lipophilicity (LogP) and low water solubility suggest that formulation strategies may be necessary to enhance bioavailability for in vivo studies. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological targets such as enzymes and receptors.
The Chemical Rationale: Deconstructing the Pharmacophore
The therapeutic potential of this compound can be inferred by examining its key structural components: the biphenyl scaffold, the chloro substituent, and the methoxy group.
-
The Biphenyl Core: This structural motif is a "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[2] Its rigid yet conformationally flexible nature allows it to present substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2]
-
The 'Magic' Chloro Group: The strategic placement of a chlorine atom can significantly enhance a molecule's therapeutic properties.[3] It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability, and participate in halogen bonding with protein targets, thereby increasing binding affinity.[3]
-
The Versatile Methoxy Group: The methoxy group is another key player in drug design, influencing a molecule's electronic properties and its ability to interact with biological targets.[3] It can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a route for bioactivation or detoxification.[3]
The specific arrangement of these groups in this compound—a chloro group on one phenyl ring and methoxy and amine groups on the other—creates a unique electronic and steric profile that warrants investigation across several therapeutic areas.
Potential Research Applications and Methodologies
Based on the structural analysis, we can hypothesize several promising avenues for research. This section outlines these potential applications and provides detailed, actionable experimental protocols for their investigation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The biphenyl scaffold is a common feature in many anticancer agents. The substitutions on this compound may confer inhibitory activity against key regulators of cell growth and survival, such as protein kinases.[4][5]
Hypothesized Target: Protein Kinases
Many kinase inhibitors feature a substituted biphenyl core. The amine group on the target molecule could potentially interact with the hinge region of a kinase active site, a common binding motif for this class of drugs.
dot
Caption: Hypothesized Anticancer Mechanism of Action.
Experimental Workflow: In Vitro Anticancer Evaluation
dot
Caption: Workflow for In Vitro Anticancer Evaluation.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.[4][5]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microbes
The presence of a halogenated biphenyl scaffold suggests potential antimicrobial properties. Many existing antifungal and antibacterial agents contain similar structural motifs.
Hypothesized Target: Microbial Cell Wall or Enzyme Inhibition
The lipophilic nature of the compound may facilitate its interaction with and disruption of microbial cell membranes. Alternatively, it could inhibit essential microbial enzymes.
Experimental Workflow: Antimicrobial Screening
dot
Caption: Hypothesized Anti-inflammatory Mechanism.
Detailed Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in 96-well plates and allow them to adhere. [6]2. Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a control group with no LPS stimulation.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. A decrease in NO production indicates potential anti-inflammatory activity.
Synthesis and Future Directions
While commercially available for initial screening, a scalable and efficient synthesis route is crucial for further development. The synthesis of this compound can be envisioned through a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. [7][8] Proposed Synthetic Scheme:
A plausible synthetic route would involve the Suzuki coupling of a suitably protected 4-amino-2-methoxyphenylboronic acid derivative with 1-bromo-4-chlorobenzene, followed by deprotection.
dot
Caption: Proposed Synthetic Scheme for this compound.
Further research should focus on confirming the hypothesized biological activities through the detailed protocols outlined in this guide. Hit-to-lead optimization campaigns can then be initiated to improve potency, selectivity, and ADME properties. The exploration of this molecule and its analogs holds the potential to yield novel therapeutic agents for a range of diseases.
Conclusion
This compound represents a promising starting point for drug discovery programs. Its unique combination of a privileged biphenyl scaffold with strategically placed chloro and methoxy groups suggests a high potential for biological activity. This technical guide provides a comprehensive, hypothesis-driven framework for its systematic investigation. By employing the detailed methodologies described herein, researchers can efficiently explore its therapeutic potential and contribute to the development of the next generation of medicines.
References
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
- ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
- MDPI. (2023, April 10).
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
- AACR Journals. (2021, July 1).
- Frontiers. (2022, September 14).
-
Ace Therapeutics. (n.d.). Customized In Vitro Models of IBD. Retrieved from [Link]
- ResearchGate. (n.d.).
- ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. mBio.
-
Charles River Laboratories. (n.d.). In Vitro Immunology Assays. Retrieved from [Link]
-
ASM Journals. (n.d.). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]
- MDPI. (2023, September 21).
- MDPI. (2023, October 2).
- National Institutes of Health. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- ASM Journals. (2025, March 26). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.
- ASM Journals. (2020, July 13). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity.
- News-Medical.Net. (2022, July 20). Scientists introduce SARS-CoV-2 phenotype screening for identifying novel antiviral drugs.
- National Institutes of Health. (2024, August 21).
- ResearchGate. (n.d.). List of indicators strains used for antimicrobial screening experiments.
- PubMed. (2025, January 1).
- MDPI. (n.d.). Discovery of Novel Genes Encoding Antimicrobial Peptides from the Pedobacter silvilitoris Genome with Broad-Spectrum Antimicrobial Activity.
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- MDPI. (n.d.). Broad-Spectrum Virucidal Activity of Nitric Oxide Nasal Spray (NONS)
- National Institutes of Health. (n.d.). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses.
- MDPI. (n.d.). A Novel Approach of Antiviral Drugs Targeting Viral Genomes.
-
PubChem. (n.d.). 4'-Methoxy[1,1'-biphenyl]-2-amine. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PubMed. (n.d.). In silico approaches for predicting ADME properties of drugs.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.).
- PubMed. (n.d.). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning.
-
PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- PubMed. (n.d.). 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen.
- ResearchGate. (2025, August 9). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.
- National Institutes of Health. (2024, July 25).
- ACS Publications. (n.d.). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery.
- PubChem. (n.d.).
- National Institutes of Health. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. Customized In Vitro Models of IBD - Ace Therapeutics [acetherapeutics.com]
- 7. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 8. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Coupling
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a valuable biaryl amine scaffold in medicinal chemistry and materials science. We present a detailed protocol leveraging the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, from reagent selection to reaction optimization and purification.
Introduction and Strategic Importance
Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The target molecule, this compound, combines several key features: a chlorinated ring, an electron-donating methoxy group, and a primary amine, making it a versatile intermediate for further functionalization.
The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)–C(sp²) bonds. Its advantages over older methods like the Ullmann reaction are significant, including milder reaction conditions, broader substrate scope, higher yields, and the use of non-toxic and stable organoboron reagents.[2][3][4] This protocol has been developed to ensure robust and reproducible synthesis of the target amine.
The Suzuki-Miyaura Reaction: Principle and Mechanism
The reaction couples an organoboron species with an organohalide using a palladium catalyst and a base. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, 1-bromo-4-chlorobenzene), forming a Pd(II) complex. The reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl.[3] While aryl chlorides are less reactive, modern catalyst systems can effectively activate them.[7][8]
-
Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center.[9][10][11]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][12]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design and Rationale
The synthesis of this compound requires the strategic coupling of two key fragments.
Diagram 2: Overall Reaction Scheme.
Rationale for Reagent Selection
| Component | Selection | Justification |
| Aryl Halide | 1-Bromo-4-chlorobenzene | The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the bromine-substituted position.[3] This provides a reliable and chemoselective route to the desired product. |
| Organoboron | 4-Amino-2-methoxyphenylboronic Acid | This partner introduces the required amine and methoxy functionalities. Boronic acids are generally stable to air and moisture, making them convenient to handle.[2] |
| Palladium Pre-catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable, and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species.[1] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Electron-rich, bulky phosphine ligands like SPhos are highly effective for coupling challenging substrates, including electron-neutral or deactivated aryl chlorides and bromides. They promote fast oxidative addition and reductive elimination steps.[6] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong inorganic base that is highly effective in activating the boronic acid for transmetalation without causing significant side reactions.[6] |
| Solvent System | 1,4-Dioxane / Water | Dioxane is an excellent solvent for the organic components, while the addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][13] |
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Amount |
| 1-Bromo-4-chlorobenzene | 106-39-8 | 191.45 | 1.0 | 191 mg (1.0 mmol) |
| 4-Amino-2-methoxyphenylboronic Acid | 853569-80-3 | 166.98 | 1.2 | 200 mg (1.2 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 | 0.02 | 4.5 mg (0.02 mmol) |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 16.4 mg (0.04 mmol) |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 3.0 | 637 mg (3.0 mmol) |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | - | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (191 mg, 1.0 mmol), 4-amino-2-methoxyphenylboronic acid (200 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL). The solution should be degassed by bubbling argon through it for 15-20 minutes prior to addition.[13]
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The disappearance of the limiting reagent (1-bromo-4-chlorobenzene) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is an amine and can be challenging to purify on standard silica gel due to its basicity.[14]
-
Purify the crude residue by flash column chromatography using silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 5% to 40%) is recommended. To prevent peak tailing, it is advisable to add 0.5-1% triethylamine (Et₃N) to the mobile phase or use an amine-functionalized silica column.[14]
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford this compound as a solid. An alternative purification involves acid-base extraction where the amine is protonated, separated from neutral impurities, and then liberated.[15]
-
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 233.69 g/mol .[16]
Experimental Workflow and Troubleshooting
Diagram 3: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or degraded).Insufficiently degassed solvents.Poor quality base or reagents. | Use a fresh palladium source and ligand.Ensure thorough degassing of solvents.Use high-purity, anhydrous reagents and base. |
| Protodeboronation | Presence of excess water or acidic impurities.Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is strong enough.Monitor the reaction closely and stop once the starting material is consumed. |
| Homo-coupling of Boronic Acid | Presence of oxygen in the reaction atmosphere. | Ensure the reaction setup is fully purged with an inert gas. |
| Difficult Purification | Product streaking on silica gel column. | Add 0.5-1% triethylamine to the eluent or use amine-functionalized silica.[14] Consider an acid-base extractive purification.[15] |
References
- Amatore, C., Jutand, A., & Le Duc, G. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal.
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
-
da Silva, A. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Mettler Toledo. Suzuki and Related Cross-Coupling Reactions. Mettler Toledo Website. [Link]
-
Schweizer, S., Becht, J.-M., & Le Drian, C. (2010). Suzuki–Miyaura Coupling of Aryl Chlorides with Supported Palladium Catalyst. Synfacts. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
American Chemical Society. (2025). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers. [Link]
-
News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]
- Google Patents. (1972). Method for purifying biphenyl. US3705203A.
-
The Royal Society. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Philosophical Transactions of the Royal Society A. [Link]
-
National Institutes of Health. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E. [Link]
- Google Patents. (2006). Process for purifying biphenyl. CN101045670A.
-
VladaChem. This compound, 98% Purity. VladaChem Website. [Link]
-
UCL Discovery. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. UCL Discovery. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Website. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
- Google Patents. (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. CN106366002A.
- Google Patents. (2015).
-
Patsnap. (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Eureka | Patsnap. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 16. calpaclab.com [calpaclab.com]
Application Note & Protocol: High-Purity Isolation of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine via Optimized Normal-Phase Column Chromatography
Abstract: This comprehensive guide details a robust methodology for the purification of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a key intermediate in pharmaceutical research and development. The protocol addresses the specific challenges associated with purifying moderately polar, basic aromatic amines, focusing on the mitigation of undesirable interactions with silica gel stationary phases. By optimizing the mobile phase with a basic modifier and employing systematic Thin-Layer Chromatography (TLC) for method development, this protocol ensures high-purity recovery and reproducibility.
Introduction: The Purification Challenge
This compound is a substituted biphenylaniline derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science.[1][2] The purification of this compound from a crude reaction mixture often involves separating it from non-polar starting materials, polar byproducts, and structurally similar isomers.
The primary challenge in the chromatographic purification of this and similar aromatic amines lies in the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This acid-base interaction can lead to significant peak tailing, irreversible adsorption, low recovery, and poor separation. This guide provides a systematic approach to overcome these issues, ensuring a successful and efficient purification.
Physicochemical Properties & Strategic Implications
Understanding the molecule's structure is paramount to designing an effective purification strategy.
| Property | Value / Observation | Strategic Implication for Chromatography |
| Molecular Structure | C₁₃H₁₂ClNO | The biphenyl core is non-polar and prone to π-π stacking interactions. The chloro and methoxy groups add moderate polarity. The primary amine is a polar, basic functional group. |
| Molecular Weight | 233.69 g/mol [5] | Standard for small molecule purification. |
| Predicted pKa | ~3.3 (for the conjugate acid)[6] | The amine is basic and will be protonated by the acidic silica gel (pKa ≈ 4.5), leading to strong binding. A basic modifier in the eluent is necessary to keep the amine in its neutral, free-base form.[3] |
| Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol.[1][6] | Provides a range of options for sample loading and mobile phase composition. |
| Predicted XLogP3 | 3.5[7] | Indicates moderate lipophilicity, suggesting good retention on a normal-phase column and the need for a moderately polar eluent system. |
Principle: Mitigating Acidity in Normal-Phase Chromatography
Normal-phase chromatography separates compounds based on their polarity, with the stationary phase (silica gel) being highly polar and the mobile phase being relatively non-polar.[8][9] Polar compounds interact more strongly with the silica gel and thus elute later.
The key to purifying basic amines on silica is to suppress the ion-exchange mechanism that causes tailing. This is achieved by adding a small percentage (typically 0.5-1%) of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[3][10] This additive effectively neutralizes the most acidic silanol sites on the silica surface, preventing the protonation of the target amine and allowing for a separation based primarily on polarity differences.
Pre-Purification: TLC Method Development Workflow
Before committing to a large-scale column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.20 - 0.35 for the target compound, with clear separation from all impurities.
Protocol: TLC Analysis
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Prepare Eluent Systems: In separate chambers, prepare various mixtures of a non-polar and a polar solvent. Always prepare a version with and without a basic modifier.
-
System A (Baseline): Hexane:Ethyl Acetate (e.g., start at 4:1)
-
System B (Modified): Hexane:Ethyl Acetate with 1% Triethylamine (TEA)
-
System C (Alternative): Toluene:Ethyl Acetate (4:1) with 1% TEA. Note: Toluene can help disrupt π-stacking interactions between aromatic compounds, potentially improving separation.[11]
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active impurities.
-
Analyze & Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target compound's Rf is in the optimal 0.20-0.35 range and well-resolved from other spots. The system containing TEA will likely show significantly less tailing for the amine spot.[10]
Caption: Workflow for TLC method development.
Detailed Column Chromatography Protocol
This protocol assumes an optimized eluent of 80:20:1 Hexane:Ethyl Acetate:Triethylamine was determined from the TLC analysis above.
Materials & Reagents
-
Stationary Phase: Silica gel (230-400 mesh)
-
Crude Sample: this compound mixture
-
Mobile Phase (Eluent): HPLC-grade Hexane, Ethyl Acetate, and Triethylamine
-
Apparatus: Glass chromatography column, collection tubes, TLC plates, rotary evaporator
Quantitative Parameters
| Parameter | Guideline / Value | Rationale |
| Crude Sample Load | 1.0 g | |
| Silica Gel Amount | 50 - 100 g (50:1 to 100:1 ratio) | A higher ratio provides better separation for difficult mixtures. |
| Column Diameter | 40 mm | Appropriate for the amount of silica gel. |
| Eluent Volume | ~1 L | Should be sufficient to elute all compounds. |
| Fraction Size | 15-20 mL | Smaller fractions provide higher resolution. |
Step-by-Step Procedure
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, mix the required amount of silica gel (e.g., 75 g) with the initial, least polar eluent (in this case, the final optimized eluent is used throughout) to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Add another ~1 cm layer of sand on top to protect the silica bed during solvent addition. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude sample (1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (80:20:1 Hexane:EtOAc:TEA) to the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions into numbered test tubes. Maintain a steady flow rate.
-
Continuously add fresh eluent to the top of the column to maintain the solvent level.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.
-
Develop and visualize the plate to identify which fractions contain the pure target compound.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator. The presence of triethylamine (boiling point: 89.5 °C) may require co-evaporation with a solvent like toluene to remove it completely.
-
The resulting solid or oil is the purified this compound. Determine the final yield and characterize (e.g., by NMR, MS) to confirm purity.
-
Overall Purification Workflow
Caption: Complete workflow from crude sample to pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Tailing | Insufficient TEA in the mobile phase; amine is interacting with acidic silica. | Increase TEA concentration to 1-2%. Ensure TEA is present in all chromatography solvents. |
| Poor Separation / Co-elution | Eluent polarity is too high; π-stacking interactions. | Decrease the polarity of the mobile phase (e.g., move from 4:1 to 9:1 Hex:EtOAc). Try an alternative solvent system like Toluene:EtOAc to mitigate π-stacking.[11] |
| Compound Won't Elute | Eluent polarity is too low; compound is irreversibly bound to silica. | Gradually increase the polarity of the eluent (gradient elution). If the compound is still stuck, it may have degraded on the silica; consider using a more inert stationary phase like alumina.[4] |
| Cracked/Channeled Silica Bed | Improper packing of the column. | Repack the column carefully, ensuring the slurry is homogeneous and allowed to settle without disturbance. |
Safety Precautions
-
Substituted aromatic amines can be hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
All work should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
ChemBK. (2024). 4'-Chloro[1,1'-Biphenyl]-2-Amine. [Link]
-
Mohammad, A., & Sharma, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Accessed from ResearchGate. [Link]
-
LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde | Request PDF. [Link]
-
Reddit. (2022). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
Ruiz-Capillas, C., & Moral, A. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223-32. [Link]
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. [Link]
-
LookChem. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. [Link]
-
A1A Apharmatech. (n.d.). This compound, 98% Purity, C13H12ClNO, 10 grams. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
PharmaCompass. (n.d.). 4'-chloro-2-aminobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine [cymitquimica.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. lookchem.com [lookchem.com]
- 7. 4'-chloro-2-aminobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
"recrystallization techniques for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine"
An Application Note on the Purification of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine via Recrystallization
Abstract
This document provides a comprehensive technical guide on the purification of this compound (CAS 1334499-96-5), a substituted biphenyl amine likely utilized as a key intermediate in pharmaceutical and materials science research. Given the stringent purity requirements for such applications, effective purification is paramount. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds.[1] This guide moves beyond a simple list of steps, delving into the fundamental principles of solubility, solvent selection, and crystal lattice formation. We present systematic protocols for solvent screening, single-solvent, two-solvent, and acid-base salt formation recrystallization techniques, empowering researchers to develop a robust and validated purification process. Troubleshooting guidance and detailed experimental workflows are included to address common challenges.
Introduction: The Imperative for Purity
Substituted biphenyl amines are prevalent structural motifs in medicinal chemistry and functional materials. The biological activity and material properties of the final products are critically dependent on the purity of their synthetic intermediates. Impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material performance. While chromatography is a common purification tool, recrystallization often offers superior purity, scalability, and efficiency for crystalline solids.[2]
The target compound, this compound, possesses several functional groups—an amine, a methoxy ether, and a chloro-aryl system—that dictate its solubility and crystalline behavior. This guide provides the foundational knowledge and practical steps to develop a tailored recrystallization protocol.
Physicochemical Profile and Strategic Considerations
A successful recrystallization hinges on understanding the compound's physical properties.[3] Direct experimental data for the target compound is limited; therefore, we will also consider data from the structurally similar analogue, 4'-Chloro-[1,1'-biphenyl]-2-amine, to inform our initial strategy.
Structural Comparison:
-
Target Compound: 4'-Chloro-2'-methoxy -[1,1'-biphenyl]-4-amine
-
Analogue Compound: 4'-Chloro-[1,1'-biphenyl]-2-amine
The key differences are the presence of a methoxy group on the 2'-position and the amine's location at the 4-position instead of the 2-position. The methoxy group may slightly increase the molecule's polarity and introduce an additional hydrogen bond acceptor site, potentially altering its solubility in protic solvents.
| Property | This compound | Analogue: 4'-Chloro-[1,1'-biphenyl]-2-amine |
| CAS Number | 1334499-96-5[4] | 1204-44-0[5] |
| Molecular Formula | C₁₃H₁₂ClNO[4] | C₁₂H₁₀ClN[5][6] |
| Molecular Weight | 233.69 g/mol [4] | 203.67 g/mol [7] |
| Appearance | Not specified, likely an off-white or beige solid | Off-White to Pale Beige Solid[6][] |
| Melting Point | Not specified | 45-49 °C[5] |
| Solubility | Not specified | Slightly soluble in Chloroform, Methanol; Soluble in Ethanol[5][6]. |
The Science of Recrystallization: A First-Principles Approach
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a minimal amount of a hot solvent, and as the saturated solution slowly cools, the decreasing solubility forces the desired compound to crystallize out, leaving impurities behind in the mother liquor.[1]
Caption: General workflow for purification by recrystallization.
Protocol 1: Systematic Solvent Screening
The most critical step is selecting a suitable solvent.[3] An ideal solvent should dissolve the compound when hot but not when cold. Since no established solvent system for the target compound is readily available, a systematic screening is the most scientifically rigorous approach.
Objective: To identify a suitable single or mixed-solvent system for recrystallization.
Materials:
-
Crude this compound
-
Test tubes (10-15) and a test tube rack
-
Heat gun or water bath
-
Vortex mixer
-
Selection of candidate solvents (see table below)
Candidate Solvents for Screening:
| Solvent | Polarity Class | Rationale for Inclusion |
| Hexanes/Heptane | Non-polar | Good for non-polar compounds; often used as the "poor" solvent.[9] |
| Toluene | Non-polar Aromatic | Aromatic compounds often show good solubility in hot toluene.[10] |
| Dichloromethane | Polar Aprotic | Good solvent, but low boiling point may limit solubility differential. |
| Ethyl Acetate | Intermediate | Common, effective solvent for moderately polar compounds.[10] |
| Acetone | Intermediate | Good solvent, but low boiling point can be a drawback.[9] |
| Isopropanol | Polar Protic | Good balance of polarity; often a successful recrystallization solvent.[9] |
| Ethanol (95%) | Polar Protic | Excellent general-purpose solvent for many organic solids.[9][10] |
| Methanol | Polar Protic | Higher polarity than ethanol; may be too strong a solvent. |
| Water | Highly Polar | Unlikely to dissolve the compound alone but is an excellent "poor" solvent with alcohols.[9][10] |
Procedure:
-
Place approximately 20-30 mg of the crude solid into each test tube.
-
To the first test tube, add the first candidate solvent dropwise at room temperature, vortexing after each addition.
-
Observation A: If the solid dissolves readily in a small volume (<0.5 mL), the solvent is too strong. The compound is too soluble at room temperature for good recovery. Exclude this solvent as a single-solvent candidate.
-
-
If the solid is insoluble or sparingly soluble at room temperature, begin heating the solvent gently using a water bath or heat gun while continuing to add solvent dropwise until the solid just dissolves.
-
Observation B: If a very large volume of solvent is required to dissolve the solid even when hot, the solvent is too weak. Exclude this solvent.
-
-
If the solid dissolves in a reasonable amount of hot solvent, set the test tube aside and allow it to cool slowly to room temperature, then in an ice bath.
-
Observation C: If abundant, well-formed crystals appear upon cooling, this is an excellent candidate for single-solvent recrystallization.
-
Observation D: If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation. If still unsuccessful, the compound may be too soluble even when cold.
-
Observation E: If the compound "oils out" into a liquid layer, a single-solvent system may not be ideal. Consider a two-solvent system or a slower cooling rate.
-
-
Repeat steps 2-4 for each candidate solvent.
Protocol 2: Single-Solvent Recrystallization (Exemplified with Ethanol)
This protocol assumes that ethanol was identified as a suitable solvent in Protocol 1.
Objective: To purify the bulk material using the optimized single-solvent system.
Caption: Workflow for a single-solvent recrystallization.
Procedure:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Heat a separate beaker of the chosen solvent (e.g., ethanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions, swirling and heating gently, until the solid is completely dissolved. Do not add excess solvent, as this will reduce the final yield.[3]
-
If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold solvent.
-
Collect the crystals by vacuum filtration, breaking up the crystalline mass with a spatula to transfer it to the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Allow the crystals to dry on the filter with the vacuum running for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
Protocol 3: Two-Solvent Recrystallization
This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[9] A common pair for a compound like this would be Ethanol ("good") and Water ("poor").
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with constant swirling.
-
Continue adding the poor solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Set the flask aside to cool slowly, as described in Protocol 2 (steps 5-10).
Advanced Technique: Purification via Hydrochloride Salt Formation
Amines can sometimes be challenging to recrystallize, often oiling out or forming poor crystals.[10] An effective strategy is to convert the basic amine to its hydrochloride salt, which is often more crystalline and has different solubility properties.[11]
Procedure:
-
Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, available commercially) dropwise. The hydrochloride salt will precipitate.
-
Collect the precipitated salt by vacuum filtration.
-
The salt can now be recrystallized, typically from polar solvents like ethanol, methanol, or ethanol/water mixtures, following the procedure in Protocol 2.
-
If the free base is required for subsequent steps, the purified salt can be redissolved in water and a base (e.g., NaHCO₃ or NaOH solution) can be added to regenerate the purified free amine, which can then be extracted with an organic solvent.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is supersaturated; cooling too quickly; melting point of solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a different solvent system. |
| No Crystals Form | Too much solvent was used; solution is not saturated; compound is very soluble even when cold. | Try scratching the inside of the flask with a glass rod. Add a seed crystal from a previous batch. Boil off some solvent to increase concentration and re-cool. |
| Poor Recovery/Low Yield | Too much solvent was used; crystals were filtered while the solution was still warm; compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of solvent for dissolution. Use a different solvent. |
| Colored Impurities in Crystals | Impurities were co-precipitated. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
References
- University of Rochester, Department of Chemistry.
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Padias, A. B. (2011). Solvent selection for recrystallization: An undergraduate organic experiment.
- ChemBK. (2024). 4'-Chloro[1,1'-Biphenyl]-2-Amine.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- Unnamed Author. (2022).
- LookChem. 4'-Chloro-[1,1'-biphenyl]-2-amine.
- CymitQuimica. CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
- Echemi. 4′-Chloro[1,1′-biphenyl]-2-amine | 1204-44-0.
- University of California, Los Angeles.
- LabNetwork. This compound, 98% Purity, C13H12ClNO, 10 grams.
- PubChem. 2-Amino-4'-chlorobiphenyl.
- BOC Sciences. 4'-Chloro-Biphenyl-2-yl Amine.
Sources
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust, Optimized RP-HPLC Method for the Analysis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Abstract
This application note details a systematic and scientifically-grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. This compound, a substituted biphenyl amine, presents challenges common to basic pharmaceutical intermediates, including poor peak shape and variable retention under suboptimal conditions. This guide explains the causal relationships between analyte physicochemical properties, chromatographic parameters, and method performance. We present a logical workflow from initial analyte characterization through to a final, optimized, and reliable analytical method suitable for quality control and research environments.
Introduction and Preliminary Considerations
High-performance liquid chromatography (HPLC) is an indispensable technique in pharmaceutical development and quality control, ensuring the purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The target analyte, this compound, is a complex aromatic amine whose accurate quantification is critical. The primary challenge in analyzing basic compounds like this lies in controlling their ionization state to achieve symmetric peak shapes and reproducible retention times.[3][4]
A successful method development strategy is not a matter of trial and error but is built upon a foundational understanding of the analyte's chemical properties.[5]
Analyte Characterization
Understanding the physicochemical properties of the analyte is the cornerstone of logical method development.
| Property | Value / Observation | Rationale for Method Development |
| Structure | This compound | The biphenyl core is hydrophobic, suggesting strong retention on a non-polar stationary phase like C18. This makes RP-HPLC the ideal separation mode. |
| Molecular Formula | C₁₃H₁₂ClNO[6] | Indicates a moderately sized small molecule. |
| Molecular Weight | 233.69 g/mol [6] | Well within the typical range for small molecule analysis by HPLC. |
| Key Functional Group | Primary Aromatic Amine (-NH₂) | This basic group is ionizable. Its pKa is the most critical parameter for controlling retention and peak shape. |
| Predicted pKa | ~3.3 (for a similar structure)[7] | The amine group will be protonated (positively charged) at a pH below its pKa. To ensure consistent protonation and avoid deleterious secondary interactions with the silica backbone of the column, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.[8][9][10] An acidic mobile phase (pH ~2.5-3.0) is therefore the logical choice. |
| Predicted logP | High (e.g., >3)[11] | The high lipophilicity ("logP") confirms that a reversed-phase column with a high carbon load (e.g., C18) and a relatively high percentage of organic solvent will be required for elution. |
| UV Absorbance | Strong UV Absorber | The extended π-conjugated system of the biphenyl structure results in strong UV absorbance, making UV detection highly suitable.[12][13] A preliminary wavelength scan or diode array detector (DAD) analysis would be used to find the absorption maximum (λ-max), likely in the 254-280 nm range. |
Method Development Strategy: A Systematic Approach
Our strategy follows a logical progression from initial scouting to fine-tuning of critical parameters. This ensures the final method is not only effective but also robust and transferable.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent modern, end-capped C18 column).
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).
-
Standard: this compound reference standard.
Protocol 1: Initial Method Scouting
Objective: To determine the approximate retention time and initial separation profile.
-
Standard Preparation: Prepare a 100 µg/mL stock solution of the analyte in Methanol. Dilute to 10 µg/mL with 50:50 Acetonitrile:Water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm (as a starting point).
-
Gradient Program (Scouting):
Time (min) %B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
Causality: A broad "scouting" gradient is an efficient way to survey the entire polarity range, ensuring all components, including potential impurities, are eluted from the column.[14] Using 0.1% formic acid sets the mobile phase pH to approximately 2.7, which is well below the predicted pKa of the amine, ensuring it remains in its protonated, more polar form (+NH3), which drastically improves peak shape by minimizing unwanted interactions with residual silanols on the stationary phase.[15]
Protocol 2: Method Optimization and Final Conditions
Objective: To refine the gradient to achieve optimal resolution, symmetrical peak shape, and a reasonable run time.
Based on the scouting run, assume the analyte elutes at 9.5 minutes, corresponding to approximately 60% Acetonitrile. The optimization will focus the gradient around this elution point.
Caption: Relationship between key chromatographic parameters.
Optimized Chromatographic Conditions:
| Parameter | Optimized Value |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 265 nm (hypothetical λ-max) |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Causality of Optimization Choices:
-
Gradient: The gradient is focused (45-75% B over 8 minutes) around the expected elution concentration. This shallower slope increases the separation between the main peak and any closely eluting impurities (improves resolution).
-
Flow Rate & Temperature: Increasing the flow rate to 1.2 mL/min shortens the run time. A slightly elevated temperature of 35 °C lowers mobile phase viscosity, reducing backpressure and can improve peak efficiency.
-
Wavelength: The detection wavelength is set to the analyte's absorption maximum (determined from DAD analysis) to ensure maximum sensitivity.[16]
Method Trustworthiness: System Suitability and Validation
To ensure the reliability of results on a day-to-day basis, a System Suitability Test (SST) must be performed before any sample analysis. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17]
System Suitability Test (SST) Criteria:
Based on the principles outlined in ICH Q2(R1), the following criteria should be met from five replicate injections of a standard solution.[18][19][20]
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and the overall sharpness of the peak. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the precision and stability of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the analysis of this compound. By systematically leveraging the physicochemical properties of the analyte, particularly its basicity, a method with excellent peak shape, resolution, and reproducibility has been established. The outlined protocol, from initial scouting to the final optimized conditions and system suitability criteria, represents a best-practice approach that ensures the generation of trustworthy and reliable analytical data in a regulated environment.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
-
Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
IOPscience. Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
News-Medical.Net. Expediting HPLC Method Development in Pharmaceutical Analysis. [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
Mastelf. HPLC Method Development: From Basics to Advanced Strategies. [Link]
-
LCGC International. Top Three HPLC Method Development Tips. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
ACS Publications. Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. [Link]
-
ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
ChemBK. 4'-Chloro[1,1'-Biphenyl]-2-Amine. [Link]
-
AOBChem. 4'-Chloro-4-methoxy[1,1'-biphenyl]-2-amine. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
Oakwood Chemical. This compound, 98% Purity, C13H12ClNO, 10 grams. [Link]
-
PubChem. 4'-Methoxy[1,1'-biphenyl]-2-amine. [Link]
-
PhotochemCAD. Biphenyl. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
MolPort. 2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-4-[(2-chlorophenyl)methyl]phenol. [Link]
-
PubChem. 2-Amino-4'-chlorobiphenyl. [Link]
-
PharmaCompass. 4'-chloro-2-aminobiphenyl. [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. wjpmr.com [wjpmr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. asianjpr.com [asianjpr.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. pharmtech.com [pharmtech.com]
- 17. fda.gov [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
The Strategic Application of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine Scaffolds in Pharmaceutical Intermediate Synthesis
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry
The [1,1'-biphenyl] core structure is a cornerstone in modern drug discovery, prized for its conformational flexibility and its ability to present substituents in well-defined spatial orientations. This allows for precise interactions with biological targets. The strategic functionalization of the biphenyl rings with substituents like chloro and methoxy groups can significantly enhance a molecule's pharmacological profile.[1][2] The chloro group, a common bioisostere for a methyl group, can improve metabolic stability and membrane permeability, while the methoxy group often enhances solubility and can act as a hydrogen bond acceptor, influencing ligand-target binding.[3]
This guide focuses on the application of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine and its structural analogs as key intermediates in pharmaceutical synthesis. While direct, large-scale applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors and other therapeutic agents.[4][5][6][7] Therefore, this document will provide a detailed, representative protocol for the synthesis of such a scaffold via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology that has become indispensable in the pharmaceutical industry for the creation of C-C bonds.[8][9]
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most convergent and widely adopted method for the synthesis of substituted biaryl systems is the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials make it exceptionally suitable for pharmaceutical process chemistry.
The synthesis of a this compound scaffold would typically involve the coupling of a substituted phenylboronic acid with a substituted haloaniline. The choice of coupling partners can be tailored to introduce the desired functionality at specific positions.
Experimental Protocol: Synthesis of a Representative this compound Analog
This protocol details the synthesis of a structural analog, this compound, via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-N-(tert-butoxycarbonyl)aniline and (4-chloro-2-methoxyphenyl)boronic acid. The Boc-protecting group on the aniline is readily removed in a subsequent step to yield the final amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 4-Bromo-N-(tert-butoxycarbonyl)aniline | 149931-29-9 | 286.14 | Major Supplier |
| (4-Chloro-2-methoxyphenyl)boronic acid | 870566-60-6 | 186.41 | Major Supplier |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Major Supplier |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | Major Supplier |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Major Supplier |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Major Supplier |
| Water, deionized | 7732-18-5 | 18.02 | - |
| Hydrochloric acid, 4M in 1,4-dioxane | 7647-01-0 | 36.46 | Major Supplier |
| Ethyl acetate | 141-78-6 | 88.11 | Major Supplier |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Major Supplier |
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-(tert-butoxycarbonyl)aniline (5.72 g, 20.0 mmol, 1.0 equiv), (4-chloro-2-methoxyphenyl)boronic acid (4.48 g, 24.0 mmol, 1.2 equiv), and potassium phosphate (8.50 g, 40.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Catalyst and Ligand Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.20 mmol, 0.01 equiv) and SPhos (328 mg, 0.80 mmol, 0.04 equiv). Add these solids to the reaction flask under a positive flow of nitrogen.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl (4'-chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)carbamate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the purified product from Step 1 in 1,4-dioxane (50 mL).
-
Acid Addition: To this solution, add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Expected Results
| Step | Product | Typical Yield | Purity (by HPLC) |
| Suzuki-Miyaura Coupling | tert-butyl (4'-chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)carbamate | 85-95% | >98% |
| Boc Deprotection | This compound | >95% | >99% |
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / SPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for cross-coupling reactions involving sterically hindered or electron-rich/poor substrates. SPhos promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination to form the biaryl product, often leading to higher yields and faster reaction times.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura cycle. It is generally preferred over stronger bases like hydroxides, which can cause side reactions such as the degradation of the boronic acid.
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to dissolve the organic starting materials and the catalyst complex. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (nitrogen or argon) prevents catalyst degradation and ensures high catalytic activity throughout the reaction.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality on the aniline starting material. This prevents potential side reactions at the amine during the palladium-catalyzed coupling. The Boc group is stable under the basic conditions of the Suzuki reaction and can be easily removed under acidic conditions.
Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway for a this compound analog.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block for the synthesis of complex pharmaceutical intermediates. The protocol detailed above provides a robust and reproducible method for accessing this and related structures. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituents on either phenyl ring, enabling the rapid generation of diverse chemical libraries for drug discovery programs. Further functionalization of the amine group can lead to the synthesis of amides, sulfonamides, and other derivatives, many of which are key pharmacophores in targeted therapies, particularly in the field of oncology. As the demand for highly specific and potent small molecule drugs continues to grow, the importance of versatile and efficiently synthesized intermediates like substituted biaryl amines will undoubtedly increase.
References
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
GlobeNewswire. (2023). This compound, 98% Purity, C13H12ClNO, 10 grams. [Link]
- Google Patents. (n.d.). CN1653063A - (S)-4-amino-5-chloro-2-methoxy-N-[1-[1-(2-tetrahydrofurancarbonyl)
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Google Patents. (n.d.).
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
National Center for Biotechnology Information. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
-
PubMed. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. [Link]
-
European Patent Office. (n.d.). COMPOUNDS - EP 3810602 B1. [Link]
-
Google Patents. (n.d.). US 9,216,968 B2. [Link]
-
PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. [Link]
-
ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. [Link]
-
PubMed. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. youtube.com [youtube.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine for Advanced Bioassay Development
Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, transforming it into a functionally versatile molecule for bioassay applications. We present a detailed protocol for its conjugation with a fluorescent reporter, Dansyl Chloride, leveraging the reactivity of its primary amine. The rationale behind the selection of reagents and reaction conditions is discussed in depth to ensure methodological robustness. Furthermore, we outline a practical application of the newly synthesized fluorescent probe in a cell-based bioassay, complete with a step-by-step protocol for assessing cellular uptake and localization using fluorescence microscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to develop novel chemical tools for biological investigation.
Introduction: The Rationale for Derivatization
This compound is a biphenyl compound, a structural motif prevalent in many biologically active molecules and approved pharmaceuticals. The inherent properties of this scaffold, including its defined three-dimensional structure and potential for π-π stacking interactions, make it an interesting starting point for the development of novel biological probes. However, in its native state, the molecule lacks the necessary reporter functionalities for direct use in many modern bioassays.
The primary aromatic amine group on this molecule is a key chemical handle that allows for a variety of chemical modifications. Derivatization of this amine with a reporter molecule, such as a fluorophore, can convert the compound into a powerful tool for various biological applications, including:
-
High-Throughput Screening (HTS): A fluorescent derivative can be used to study interactions with biological targets (e.g., enzymes, receptors) in a high-throughput format.
-
Cellular Imaging: Visualization of the molecule's uptake, distribution, and localization within cells can provide insights into its mechanism of action or potential as a drug delivery vehicle.
-
Binding Assays: Quantifying the interaction of the derivatized molecule with proteins or nucleic acids.
This application note will focus on a practical and reliable method for derivatizing this compound with Dansyl Chloride, a widely used fluorescent tag, and its subsequent application in a qualitative cell-based imaging assay. Dansyl Chloride is chosen for its sensitivity to the local environment, high quantum yield in non-polar environments, and well-established reaction chemistry with primary amines.[1]
Core Principles of Derivatization
The derivatization strategy hinges on the nucleophilic nature of the primary amine on the biphenyl scaffold reacting with an electrophilic derivatizing agent. For aromatic amines, careful selection of reaction conditions is crucial to ensure efficient and specific labeling.
Diagram: Derivatization Workflow
Caption: Workflow for the fluorescent derivatization of the target amine.
Protocol 1: Derivatization with Dansyl Chloride
This protocol details the procedure for conjugating this compound with Dansyl Chloride. The reaction results in the formation of a stable sulfonamide bond.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | e.g., Sigma-Aldrich | ≥97% | Store in a cool, dry place. |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | e.g., Thermo Fisher | ≥99% | Light-sensitive, store desiccated. |
| Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% | Use a freshly opened bottle or dry solvent. |
| Triethylamine (TEA) | e.g., Sigma-Aldrich | ≥99.5% | Store under an inert atmosphere. |
| Dichloromethane (DCM) | e.g., VWR | ACS Grade | For extraction. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Lab Prepared | - | For washing. |
| Brine | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., Sigma-Aldrich | - | For drying. |
| Silica Gel | e.g., SiliCycle | 60 Å, 230-400 mesh | For column chromatography. |
| TLC Plates | e.g., MilliporeSigma | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Addition of Dansyl Chloride: In a separate vial, dissolve Dansyl Chloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution at room temperature. The slight excess of Dansyl Chloride ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be fluorescent under UV light.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting amine spot on TLC), quench the reaction by adding deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted Dansyl Chloride and acidic byproducts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure dansylated product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as LC-MS (to verify the mass) and NMR spectroscopy (to confirm the structure).
Protocol 2: Application in a Cell-Based Fluorescence Assay
This protocol describes a qualitative method to assess the cellular uptake and localization of the newly synthesized dansylated biphenyl derivative in a cultured mammalian cell line (e.g., HeLa cells).
Diagram: Bioassay Workflow
Caption: Workflow for the cell-based fluorescence imaging bioassay.
Materials and Reagents
| Reagent | Supplier | Notes |
| Dansylated this compound | Synthesized in Protocol 1 | Prepare a stock solution in DMSO. |
| HeLa cells (or other suitable cell line) | ATCC | Maintain in appropriate culture medium. |
| Dulbecco's Modified Eagle Medium (DMEM) | e.g., Gibco | Supplemented with 10% FBS and 1% Pen/Strep. |
| Fetal Bovine Serum (FBS) | e.g., Gibco | Heat-inactivated. |
| Penicillin-Streptomycin (Pen/Strep) | e.g., Gibco | 10,000 U/mL. |
| Phosphate-Buffered Saline (PBS) | e.g., Gibco | pH 7.4. |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Cell culture grade. |
| Hoechst 33342 | e.g., Thermo Fisher | For nuclear counterstaining. |
| Formaldehyde | e.g., Sigma-Aldrich | 4% in PBS for cell fixation (optional). |
| Glass-bottom 96-well plates | e.g., MatTek | For high-resolution imaging. |
Step-by-Step Methodology
-
Cell Seeding: Seed HeLa cells into a glass-bottom 96-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Treatment Solution: Prepare a stock solution of the dansylated probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the dansylated probe. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells with the probe for a defined period (e.g., 1 to 4 hours) at 37°C.
-
Washing: After incubation, gently aspirate the treatment medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Counterstaining (Optional): For localization studies, you can add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL in PBS for 10 minutes).
-
Imaging: After a final wash, add fresh PBS or imaging buffer to the wells. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the dansyl fluorophore (Excitation ~340 nm, Emission ~520 nm) and any counterstains used.
-
Data Analysis: Capture images and analyze the fluorescence signal. Assess the subcellular localization of the probe by observing the spatial distribution of the green fluorescence. Overlap the images with the nuclear stain (blue) to determine if the probe localizes to the nucleus, cytoplasm, or other organelles.
Expected Results and Troubleshooting
-
Derivatization: A successful derivatization will yield a new, highly fluorescent spot on the TLC plate compared to the non-fluorescent starting amine. The purified product should have a mass corresponding to the addition of the dansyl group to the starting biphenylamine, as confirmed by LC-MS.
-
Bioassay: Successful cellular uptake will be indicated by green fluorescence within the cells that is significantly above the background of the vehicle control. The pattern of fluorescence will indicate the subcellular localization of the probe.
| Issue | Possible Cause | Solution |
| Low Derivatization Yield | Incomplete reaction; degradation of reagents. | Use anhydrous solvents and fresh reagents. Ensure an inert atmosphere. Increase reaction time or temperature slightly. |
| Multiple Products on TLC | Side reactions; impurities in starting material. | Check the purity of the starting amine. Optimize the stoichiometry of the reagents. Ensure efficient stirring. |
| No/Weak Cellular Fluorescence | Low cell permeability; probe instability. | Increase probe concentration or incubation time. Check the stability of the probe in the culture medium. Use a positive control fluorescent dye to check the microscope. |
| High Background Fluorescence | Incomplete washing; probe precipitation. | Increase the number of washing steps. Ensure the probe is fully dissolved in the medium; if needed, sonicate the stock solution briefly. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the derivatization of this compound and its application as a fluorescent probe in cell-based assays. This strategic modification unlocks the potential of this biphenyl scaffold for use in a wide range of biological investigations, from high-throughput screening to detailed mechanistic studies in cellular systems. The principles and methodologies described herein are adaptable and can be extended to other reporter molecules and bioassay formats, empowering researchers to develop novel tools for scientific discovery.
References
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. Available at: [Link]
-
Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. (n.d.). PMC. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Available at: [Link]
-
Biphenyl amine substrates for selective meta-C–H functionalization The... (n.d.). ResearchGate. Available at: [Link]
-
Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. (n.d.). Semantic Scholar. Available at: [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). PMC. Available at: [Link]
-
Practical Synthetic Route to Functionalized Rhodamine Dyes. (n.d.). ACS Publications. Available at: [Link]
-
Synthetic route for the biphenylaminoquinoline derivatives 6 and 7. (n.d.). ResearchGate. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]
-
4'-Chloro-[1,1'-biphenyl]-2-amine. (n.d.). LookChem. Available at: [Link]
-
4'-Methoxy[1,1'-biphenyl]-2-amine. (n.d.). PubChem. Available at: [Link]
-
Evaluation of bioassays to monitor surface microlayer toxicity in tropical marine waters. (n.d.). National Library of Medicine. Available at: [Link]
-
4'-Chloro[1,1'-Biphenyl]-2-Amine. (2024). ChemBK. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar. Available at: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. Available at: [Link]
-
Bioassays for the Evaluation of Target Neutralization and Complement-Dependent Cytotoxicity (CDC) of Therapeutic Antibodies. (n.d.). PubMed. Available at: [Link]
-
BioAssay Systems Developing & Manufacturing Assay Products. (n.d.). BioAssay Systems. Available at: [Link]
-
Derivatization in Sample Preparation for LC‐MS Bioanalysis. (n.d.). ResearchGate. Available at: [Link]
-
Bioassays with Vibrio fischeri for the assessment of delayed toxicity. (n.d.). PubMed. Available at: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. Available at: [Link]
-
Behavioral bioassays and their uses in Tetrahymena. (n.d.). PubMed. Available at: [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. (n.d.). SciSpace. Available at: [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Introduction
The N-alkylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of alkyl groups onto a nitrogen atom can profoundly influence the pharmacological and physicochemical properties of a molecule, such as its potency, selectivity, solubility, and metabolic stability. This guide provides a detailed experimental framework for the N-alkylation of a specific biaryl amine, 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a scaffold with potential applications in drug discovery due to its structural complexity.
This document is intended for researchers, synthetic chemists, and drug development professionals. It will delve into two robust and widely adopted methodologies for N-alkylation: Reductive Amination and Buchwald-Hartwig Amination . The choice between these methods is often dictated by the nature of the desired alkyl group and the overall synthetic strategy. We will explore the mechanistic underpinnings of each approach, provide detailed step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Strategic Selection of N-Alkylation Methodology
The successful N-alkylation of this compound hinges on the selection of an appropriate synthetic strategy. The electronic and steric environment of the amine will influence its reactivity. The presence of a methoxy group in the ortho position and a chloro group on the adjacent phenyl ring may modulate the nucleophilicity of the amine.
-
Reductive Amination: This highly versatile method is ideal for introducing a wide range of alkyl groups, particularly those derived from aldehydes and ketones.[1][2][3] It proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[3][4] This one-pot procedure is favored for its operational simplicity and the use of readily available starting materials.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, especially when direct alkylation is challenging.[5][6][7] It is particularly useful for the synthesis of arylamines and their derivatives under relatively mild conditions.[6][8] This method is advantageous when the desired alkyl group is part of an alkyl halide.
Experimental Protocols
Method 1: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | >98% | Sigma-Aldrich |
| Aldehyde (R-CHO) | 1.1 | >98% | Acros Organics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | >95% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | - | >99.8% | Fisher Scientific |
| Acetic Acid (optional) | Catalytic | >99.7% | VWR Chemicals |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution (e.g., 0.1 M concentration).
-
Aldehyde Addition: Add the aldehyde (1.1 eq.) to the stirred solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive aldehydes, a catalytic amount of acetic acid can be added to promote imine formation.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Visualization of the Reductive Amination Workflow:
Caption: Workflow for the one-pot reductive amination of this compound.
Method 2: Buchwald-Hartwig Amination
This protocol outlines the N-alkylation of this compound with a generic alkyl bromide (R-Br).
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.2 | >98% | Sigma-Aldrich |
| Alkyl Bromide (R-Br) | 1.0 | >98% | Acros Organics |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01-0.05 | >97% | Strem Chemicals |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.02-0.10 | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 1.4 | >97% | Sigma-Aldrich |
| Toluene, anhydrous | - | >99.8% | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 eq.), XPhos (e.g., 0.04 eq.), and sodium tert-butoxide (1.4 eq.) under an inert atmosphere (glovebox recommended).
-
Reagent Addition: Add this compound (1.2 eq.) and the alkyl bromide (1.0 eq.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to achieve a reasonable concentration (e.g., 0.1-0.2 M).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to 80-110 °C.
-
Reaction Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS until the starting alkyl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig N-alkylation of this compound.
Expert Insights and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion (Reductive Amination) | Inefficient imine formation. | Add a catalytic amount of acetic acid. For sterically hindered or electron-poor aldehydes, consider using a dehydrating agent like MgSO₄ or molecular sieves. |
| Inactive reducing agent. | Use fresh sodium triacetoxyborohydride. | |
| Formation of dialkylated product | The mono-alkylated product is more nucleophilic than the starting amine. | Use a larger excess of the starting amine relative to the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low or no conversion (Buchwald-Hartwig) | Inactive catalyst. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use fresh Pd₂(dba)₃. |
| Inappropriate ligand or base. | Screen other bulky electron-rich phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Dehalogenation of the starting material | Side reaction promoted by the palladium catalyst. | Use a milder base or lower reaction temperature. Optimize the catalyst and ligand loading. |
Conclusion
The N-alkylation of this compound can be effectively achieved using either reductive amination or Buchwald-Hartwig amination. The choice of method will depend on the desired alkyl substituent and the specific context of the synthetic route. The protocols provided herein offer a robust starting point for the successful synthesis of N-alkylated biphenylamines. Careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and purity.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction
4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic electronics. Its substituted biphenyl structure is a common pharmacophore that contributes to the efficacy of many drugs. The controlled, large-scale synthesis of this intermediate is therefore of significant industrial importance. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are designed to ensure high yield, purity, and operational safety.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages for scale-up, including mild reaction conditions, high functional group tolerance, and the use of relatively stable and less toxic boron reagents.[3]
For the synthesis of this compound, a convergent strategy employing a Suzuki-Miyaura coupling between 4-bromo-3-methoxyaniline and 4-chlorophenylboronic acid is proposed. This approach is advantageous as it utilizes commercially available starting materials and allows for the direct introduction of the required functional groups in a single key step.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale synthesis of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Moles | Purity |
| 4-bromo-3-methoxyaniline | 19056-40-7 | 202.05 g/mol | 100.0 g | 0.495 | >98% |
| 4-chlorophenylboronic acid | 1679-18-1 | 156.37 g/mol | 85.0 g | 0.543 | >98% |
| Palladium(II) acetate | 3375-31-3 | 224.50 g/mol | 0.56 g | 0.0025 | >98% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 g/mol | 2.05 g | 0.005 | >98% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 205.0 g | 1.483 | >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 1.0 L | - | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 200 mL | - | - |
| Toluene | 108-88-3 | 92.14 g/mol | As needed | - | Reagent grade |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed | - | Reagent grade |
| Brine (saturated NaCl solution) | - | - | As needed | - | - |
Step-by-Step Procedure
-
Reactor Setup and Inert Atmosphere:
-
Set up a 5 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a charging port.
-
Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent oxidation of the catalyst.
-
-
Reagent Charging:
-
To the reactor, charge 4-bromo-3-methoxyaniline (100.0 g, 0.495 mol), 4-chlorophenylboronic acid (85.0 g, 0.543 mol), and potassium carbonate (205.0 g, 1.483 mol).
-
In a separate flask, under a nitrogen atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.56 g, 0.0025 mol) and SPhos (2.05 g, 0.005 mol) in anhydrous 1,4-dioxane (100 mL).
-
-
Reaction Execution:
-
Add the remaining anhydrous 1,4-dioxane (900 mL) and deionized water (200 mL) to the reactor containing the starting materials and base.
-
Begin vigorous stirring to ensure good mixing of the biphasic system.
-
Add the prepared catalyst solution to the reactor via cannula or a dropping funnel.
-
Heat the reaction mixture to 80-85 °C using a circulating oil bath.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (1 L) and deionized water (1 L) to the reactor.
-
Stir the mixture for 15 minutes, then stop stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (2 x 500 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
The crude product can be purified by crystallization. Dissolve the crude material in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to afford this compound as a solid.
-
If further purification is required, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Quality Control
The purity and identity of the final product should be confirmed by the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Process Safety and Impurity Control
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
4-bromo-3-methoxyaniline: Harmful if swallowed and may cause an allergic skin reaction. Avoid breathing dust and wash skin thoroughly after handling.[6]
-
4-chlorophenylboronic acid: Causes skin and eye irritation. Handle with care.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and away from ignition sources.
-
-
Exothermic Potential: While the Suzuki-Miyaura coupling is generally not violently exothermic, it is good practice to monitor the internal temperature during the initial heating phase.
Potential Impurity Profile and Control
Caption: Potential impurity formation pathways in the Suzuki-Miyaura coupling.
-
Homocoupling of Boronic Acid: The formation of 4,4'-dichlorobiphenyl can occur as a side reaction. This can be minimized by maintaining a strictly inert atmosphere and using an appropriate palladium catalyst and ligand system.
-
Debromination of the Starting Material: The bromo-aniline starting material can undergo debromination, leading to the formation of 3-methoxyaniline. Careful control of reaction temperature and time can mitigate this side reaction.
-
Residual Palladium: The final product must be tested for residual palladium, especially if it is intended for pharmaceutical applications. The purification method, particularly crystallization, is crucial for reducing palladium levels. Further treatment with palladium scavengers may be necessary to meet regulatory limits.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity. Careful control of reaction parameters and a robust purification strategy are key to a successful and reproducible scale-up synthesis.
References
- Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 16). Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433–18485. [Link]
-
Mahale, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–997. [Link]
-
ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
-
ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common impurities in the synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine"
Welcome to the technical support center for the synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to impurities encountered during the synthesis of this key biphenyl intermediate. The following question-and-answer section provides in-depth insights into the formation of common byproducts and offers field-proven strategies for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?
A1: When synthesizing this compound using the standard Suzuki-Miyaura coupling of 4-bromo-2-methoxyaniline and (4-chlorophenyl)boronic acid , you should anticipate several process-related impurities alongside unreacted starting materials. The formation of these byproducts is a natural consequence of the reaction mechanism and conditions.[1][2]
The primary impurities can be categorized as follows:
-
Homocoupling Byproducts: Arise from the self-coupling of the starting materials.
-
Reduction/Decomposition Byproducts: Result from the removal of key functional groups.
-
Residual Starting Materials: Due to incomplete reaction.
A summary of the most prevalent impurities is provided in the table below.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Source / Cause |
| 4,4'-Dichlorobiphenyl | Cl-Ph-Ph-Cl | 223.10 | Homocoupling of (4-chlorophenyl)boronic acid. Often promoted by the presence of oxygen or excess Pd(II).[1][3][4] |
| 5,5'-Dibromo-2,2'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine | Br-(NH2)(OCH3)Ph-Ph(OCH3)(NH2)-Br | 448.08 | Homocoupling of 4-bromo-2-methoxyaniline. Less common but possible. |
| Chlorobenzene | Ph-Cl | 112.56 | Protodeboronation of (4-chlorophenyl)boronic acid, where the boronic acid group is replaced by hydrogen.[5][6] |
| 2-Methoxyaniline | (OCH3)Ph-NH2 | 123.15 | Hydrodehalogenation (or protodehalogenation) of 4-bromo-2-methoxyaniline, where the bromine atom is replaced by hydrogen.[1][7] |
| Oxidized Impurities | Various | Variable | Oxidation of the electron-rich 4-amino-2-methoxyphenyl moiety. Can lead to colored, often polymeric, impurities. |
| Residual Palladium | Pd | 106.42 | Incomplete removal of the palladium catalyst during workup. Can appear as palladium black.[7] |
Q2: My reaction mixture shows a significant peak for 4,4'-dichlorobiphenyl. What causes this homocoupling and how can I minimize it?
A2: The formation of 4,4'-dichlorobiphenyl is a classic and often frustrating byproduct of Suzuki couplings.[1] It arises from the homocoupling of your (4-chlorophenyl)boronic acid. This side reaction is primarily mediated by palladium(II) species and is significantly accelerated by the presence of molecular oxygen.[1][3][4] If you start with a Pd(II) precatalyst like Pd(OAc)₂, some of it may directly catalyze homocoupling before being reduced to the catalytically active Pd(0) state required for the main cross-coupling cycle.[1][3]
Causality:
-
Oxygen Presence: Oxygen can re-oxidize Pd(0) to Pd(II), which then promotes the homocoupling pathway. Even small amounts of dissolved oxygen in your solvents can be detrimental.[4][8]
-
Inefficient Precatalyst Reduction: If the reduction of the Pd(II) source to Pd(0) is slow, the Pd(II) has more opportunity to engage in the homocoupling side reaction.[1]
Below is a diagram illustrating the competition between the desired cross-coupling and the undesired homocoupling pathway.
Troubleshooting Protocol for Homocoupling:
-
Rigorous Degassing (Crucial Step):
-
Method: Before adding the palladium catalyst, thoroughly degas your reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). For larger scales or reflux conditions, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to and during the reaction is highly effective.[8]
-
Causality: This physically removes dissolved oxygen, which is a primary culprit in promoting the Pd(II)-mediated homocoupling pathway.[3]
-
-
Reagent Purity and Stoichiometry:
-
Action: Use high-purity boronic acid. Older batches can sometimes contain anhydrides (boroxines) which can have different reactivity. Ensure an accurate stoichiometry, typically using a slight excess (1.1-1.3 equivalents) of the boronic acid.
-
Causality: Impurities in the boronic acid can interfere with the catalytic cycle.[9] An appropriate excess ensures the aryl halide is consumed efficiently, outcompeting side reactions.
-
-
Choice of Palladium Source & Ligand:
-
Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which does not require an in-situ reduction step.[1] If using a Pd(II) source, ensure your ligand can facilitate rapid reduction to Pd(0).
-
Causality: Starting with Pd(0) minimizes the concentration of Pd(II) available to catalyze homocoupling from the outset.
-
-
Addition of a Mild Reducing Agent:
-
Action (Advanced): In some industrial settings, a mild reducing agent like potassium formate is added to the reaction mixture before the catalyst.[3]
-
Causality: This helps to keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[3]
-
Q3: My analysis shows unreacted 4-bromo-2-methoxyaniline and a peak corresponding to chlorobenzene. What is happening?
A3: This impurity profile indicates two distinct issues: incomplete conversion and a side reaction known as protodeboronation .[5][6]
-
Incomplete Conversion (Unreacted Aryl Bromide): This suggests a problem with the catalytic cycle's efficiency.
-
Catalyst Deactivation: The palladium catalyst may have precipitated as palladium black, losing its activity.[7] This can be caused by insufficient ligand, high temperatures, or oxygen.
-
Ineffective Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[10][11] If the base is weak, impure, or not sufficiently soluble, the reaction will stall.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction.
-
-
Protodeboronation (Chlorobenzene Formation): This is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[5] This reaction consumes your boronic acid, making it unavailable for the desired cross-coupling and leading to lower yields.
-
Causes: The reaction is highly dependent on pH, temperature, and water presence.[6] It can be catalyzed by both acid and base.[5][10] High temperatures and prolonged reaction times significantly accelerate this undesired process.[6] Certain bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation.[12]
-
Troubleshooting Workflow:
The following workflow can help diagnose and solve these issues.
Q4: My isolated product is dark brown/black. What causes this discoloration and how can I get a clean, off-white solid?
A4: The dark coloration in your crude product typically stems from two sources: residual palladium catalyst and oxidation of the aniline moiety .
-
Palladium Black: If the palladium catalyst deactivates and precipitates from the solution, it forms finely divided palladium metal, known as palladium black.[7] This is a potent colorant and can be difficult to remove completely.
-
Aniline Oxidation: The product, this compound, contains an electron-rich aniline functional group. Anilines are notoriously susceptible to air oxidation, especially in the presence of trace metals (like palladium) and light. This oxidation process often forms highly colored, polymeric impurities.
Purification Protocol for Color Removal:
If your product is discolored, a multi-step purification approach is recommended.
-
Initial Filtration:
-
Action: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). If palladium black is visible, filter the solution through a pad of Celite®.
-
Causality: Celite is an effective filter aid that helps trap very fine particulates like palladium black which might otherwise pass through standard filter paper.
-
-
Activated Charcoal Treatment:
-
Action: To the filtered solution, add a small amount (typically 1-5% by weight of your crude product) of activated charcoal. Stir or gently heat the mixture for 15-30 minutes.
-
Causality: Activated charcoal has a very high surface area and is excellent at adsorbing the large, planar, colored organic impurities formed from aniline oxidation.
-
-
Secondary Filtration:
-
Action: Filter the mixture again through a fresh pad of Celite® to remove the charcoal. Be thorough, as charcoal fines can be difficult to remove.
-
Causality: This step removes the charcoal and the adsorbed color bodies.
-
-
Recrystallization or Chromatography:
-
Action: Concentrate the decolorized solution and purify the product by either recrystallization (e.g., from an Ethanol/Water or Toluene/Heptane solvent system) or column chromatography on silica gel.
-
Causality: This final step removes the more soluble, non-colored impurities (like homocoupling byproducts) and provides the final, high-purity product. For leveraging the amine, an acidic wash during workup can help remove non-basic impurities before the final purification.[13]
-
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
- Process for the preparation of biphenylamines.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Patsnap. [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. sciforum.net [sciforum.net]
Technical Support Center: Troubleshooting Low Yield in 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine Synthesis
Welcome to the technical support center for the synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful method for creating the central biaryl scaffold.[1][2] However, achieving high yields can be challenging due to a variety of factors.[3] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter.
I. Foundational Knowledge: The Suzuki-Miyaura Coupling Reaction
Before diving into troubleshooting, it's essential to have a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid or its ester) and an organohalide.[1]
The generally accepted catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[1][4]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex. This step is crucial and is facilitated by a base.[1][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]
Understanding this cycle is key to diagnosing issues in your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide: Low Yield Diagnosis
This section is structured to help you diagnose the root cause of low yields in your synthesis of this compound.
Question 1: My reaction shows low conversion of starting materials. What are the likely causes and how can I address them?
Low conversion is a common issue and can often be traced back to problems with the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The Pd(0) catalyst is sensitive to oxygen and can be deactivated.[7] Pd(II) precatalysts require reduction to the active Pd(0) state, which can sometimes be inefficient.[4]
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[8] Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pre-catalyst: Consider using a commercially available Pd(0) pre-catalyst or a system that readily generates the active catalyst in situ.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction steps.[9][10] For electron-rich anilines and sterically hindered substrates, bulky, electron-donating phosphine ligands like SPhos or XPhos can be highly effective.[9][11]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature, solvent, and base are not optimized for your specific substrates.[12]
-
Solution:
-
Temperature: While many Suzuki couplings work at elevated temperatures (e.g., 80-100 °C), some catalyst systems are effective at room temperature.[8][9] If you are seeing decomposition, try lowering the temperature. Conversely, if the reaction is sluggish, a higher temperature may be required.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used.[1] The choice of solvent can influence the solubility of the reagents and the base, impacting the reaction rate.
-
Base Selection: The base is critical for activating the boronic acid for transmetalation.[5][6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The strength and solubility of the base can significantly affect the yield. A screening of different bases is often worthwhile.
-
-
-
Poor Reagent Quality:
-
Cause: The boronic acid may have degraded, or the aryl halide may contain impurities. Boronic acids are susceptible to protodeboronation, especially in the presence of moisture.[4]
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or properly stored starting materials. The purity of the 4-amino-3-methoxyphenylboronic acid or its pinacol ester and 1-chloro-4-iodobenzene is crucial.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be a good alternative.[4]
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a suitable ligand (e.g., SPhos) or a pre-catalyst like a palladacycle.[9][10] | Ensures the presence of an active and stable catalyst. |
| Ligand | Bulky, electron-donating phosphine ligands.[9][11] | Facilitates oxidative addition and reductive elimination. |
| Solvent | Toluene/water, Dioxane/water, or THF/water.[1][13] | Provides a biphasic system that can facilitate the reaction. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][13] | Activates the boronic acid for transmetalation. |
| Temperature | 80-100 °C, but can be optimized based on catalyst system.[8] | Provides sufficient energy for the reaction to proceed. |
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can significantly reduce the yield of your desired product and complicate purification.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Boronic Acid:
-
Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.[4]
-
Mitigation:
-
Thorough Degassing: As mentioned previously, rigorously exclude oxygen from your reaction.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Use of a Slight Excess of Aryl Halide: This can favor the cross-coupling reaction over homocoupling.
-
-
-
Dehalogenation of the Aryl Halide:
-
Cause: The aryl halide is reduced to the corresponding arene instead of undergoing coupling. This can be caused by hydride sources in the reaction mixture.[4][7]
-
Mitigation:
-
Solvent Purity: Ensure your solvents are anhydrous and free of potential hydride donors.
-
Base Choice: Some bases are more prone to causing dehalogenation than others. If this is a major issue, consider screening alternative bases.
-
-
-
Protodeboronation of the Boronic Acid:
-
Cause: The boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[4]
-
Mitigation:
-
Use a Stable Boronic Ester: As mentioned, pinacol esters are generally more resistant to protodeboronation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive water can promote this side reaction. Ensure your organic solvents are dry.
-
-
Caption: A troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
III. FAQs: Purification and Characterization
Question 3: I have a complex mixture after the reaction. What is the best way to purify this compound?
The purification of biaryl amines can be challenging due to the potential for similar polarities between the product and any unreacted starting materials or side products.[14]
Recommended Purification Strategy:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[15]
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine to remove any remaining aqueous soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.[16]
-
-
Acid-Base Extraction:
-
Given that the product is an amine, an acid-base extraction can be a powerful purification tool.[17]
-
Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide or sodium bicarbonate to regenerate the free amine.
-
Extract the free amine back into an organic solvent, dry, and concentrate.
-
-
Column Chromatography:
-
For final purification, flash column chromatography on silica gel is often necessary.
-
Due to the basic nature of the amine, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[14] To mitigate this, you can:
-
Add a small amount of a tertiary amine like triethylamine (e.g., 1%) to your eluent system.
-
Use an amine-functionalized silica gel.[14]
-
-
A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.
-
Question 4: What are the key characterization techniques for confirming the structure of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic aromatic proton signals. The number of protons, their splitting patterns (coupling constants), and chemical shifts will be indicative of the substitution pattern on the two aromatic rings.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine group (typically around 3300-3500 cm⁻¹) and C-O stretches of the methoxy group.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.
IV. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous workup as described in the purification section.
V. References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition.
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ACS Publications. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
-
Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
ChemSynthesis. (n.d.). 1-chloro-4-iodobenzene. Retrieved from [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
-
PubMed Central. (n.d.). General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines.
-
Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Google Patents. (n.d.). CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
-
Alchem.Pharmtech. (n.d.). CAS 879893-98-8 | (3-AMino-4-Methoxyphenyl)boronic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. m.youtube.com [m.youtube.com]
- 16. General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Preparation of Polychlorinated Biphenyl Amines
Welcome to the technical support center for the synthesis of polychlorinated biphenyl amines (PCB-As). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of these complex molecules. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing polychlorinated biphenyl amines?
A1: The most prevalent methods for synthesizing PCB-As involve cross-coupling reactions. These include the Buchwald-Hartwig amination and the Ullmann condensation, which are effective for forming carbon-nitrogen (C-N) bonds.[1][2] Another significant route is the Suzuki coupling, which can be used to construct the polychlorinated biphenyl backbone, followed by a separate amination step.[3][4][5] The choice of method often depends on the specific congeners being synthesized, the availability of starting materials, and the desired scale of the reaction.
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the starting aryl halide minus a halogen. What is this, and how can I prevent it?
A2: This byproduct is most likely the result of a hydrodehalogenation (or simply dehalogenation) side reaction, where a halogen atom on the polychlorinated biphenyl is replaced by a hydrogen atom.[6][7] This is a common issue in palladium-catalyzed reactions, especially when using strong bases and certain phosphine ligands.[6][7] To mitigate this, consider the troubleshooting steps outlined in the guide below.
Q3: My reaction is producing a complex mixture of higher molecular weight species instead of the desired PCB-A. What could be the cause?
A3: The formation of higher molecular weight byproducts often points to homocoupling (aryl-aryl coupling) or polyarylation side reactions.[8][9] This can occur when the catalyst promotes the coupling of two aryl halide molecules or when the newly formed PCB-A undergoes further arylation. The specific reaction conditions, including the catalyst system, solvent, and temperature, play a crucial role in controlling these unwanted reactions.
Q4: Why is my Ullmann condensation reaction giving low yields and requiring harsh conditions?
A4: Traditional Ullmann condensations are known for requiring high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which can lead to low yields and the formation of byproducts.[1][10][11] Modern modifications using soluble copper catalysts with specific ligands can significantly improve yields and allow for milder reaction conditions.[1] If you are experiencing issues with a classical Ullmann reaction, exploring these newer catalytic systems is highly recommended.
II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of common side reactions, their underlying mechanisms, and actionable troubleshooting protocols.
Hydrodehalogenation: The Unwanted Loss of Halogen
Issue: A significant portion of the starting polychlorinated biphenyl (PCB) or the desired PCB-A product is converted into a less halogenated version. This reduces the yield of the target molecule and introduces purification challenges.
Mechanism: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the catalytic cycle involves the formation of a Pd(0) species. This highly reactive species can react with sources of hydrogen in the reaction mixture (e.g., solvent, amine, or water) to form a palladium hydride (Pd-H) intermediate. This hydride can then participate in a competing catalytic cycle that results in the reductive cleavage of the carbon-halogen bond.[6][7]
Troubleshooting Protocol:
| Parameter | Problematic Observation | Recommended Action & Rationale |
| Base | High levels of dehalogenation observed with strong, sterically hindered bases like NaOtBu. | Switch to a weaker or less sterically hindered base such as Cs₂CO₃ or K₃PO₄. Strong bases can promote the formation of palladium hydride species.[7] |
| Solvent | Protic solvents (e.g., alcohols) or solvents with acidic protons can serve as a hydrogen source. | Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Ensure all reagents and glassware are thoroughly dried. |
| Ligand | Certain electron-rich phosphine ligands can favor the formation of palladium hydrides. | Screen different phosphine ligands. Sometimes, less electron-rich or more sterically demanding ligands can suppress dehalogenation. |
| Temperature | Higher reaction temperatures can increase the rate of dehalogenation. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate to the desired product. |
| Catalyst Loading | Inefficient catalytic systems may lead to a higher proportion of side reactions.[7] | Ensure the palladium catalyst is active and consider slightly increasing the catalyst loading if the reaction is sluggish at lower temperatures. |
Workflow for Mitigating Hydrodehalogenation:
Caption: Troubleshooting workflow for reducing hydrodehalogenation.
Homocoupling and Polyarylation: Formation of Undesired Biaryls
Issue: The formation of symmetrical biaryls from the starting aryl halide (homocoupling) or the addition of another aryl group to the product amine (polyarylation) leads to a complex product mixture and reduced yield of the target PCB-A.
Mechanism:
-
Homocoupling: This side reaction can occur through several pathways. In Ullmann-type reactions, two molecules of the aryl halide can couple in the presence of copper.[10][11] In palladium-catalyzed reactions, it can arise from the reaction of two arylpalladium(II) intermediates or through other complex mechanisms.
-
Polyarylation: The amine product of the initial C-N coupling can sometimes be more reactive than the starting amine, leading to a second arylation event, especially if a dihalo-PCB is used as a starting material.
Troubleshooting Protocol:
| Parameter | Problematic Observation | Recommended Action & Rationale |
| Catalyst System | High catalyst loading or a highly active catalyst can sometimes promote homocoupling. | Optimize the catalyst and ligand choice. For Suzuki couplings, the self-coupling of boronic acids is a known side reaction.[4][5] Consider using ligands that favor cross-coupling over homocoupling. |
| Stoichiometry | An excess of the aryl halide can drive homocoupling and polyarylation. | Carefully control the stoichiometry. Use a slight excess of the amine to favor the desired cross-coupling reaction. |
| Temperature | High temperatures can promote unwanted side reactions. | Run the reaction at the lowest effective temperature. This can help to control the rates of competing reactions. |
| Reaction Time | Prolonged reaction times can lead to the formation of byproducts. | Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent further reactions. |
Logical Flow for Suppressing Homocoupling:
Caption: Strategy for minimizing homocoupling and polyarylation.
Formation of Hydroxylated and Ether Byproducts
Issue: In reactions involving hydroxide or alkoxide bases, the formation of aryl alcohols (phenols) or diaryl ethers can compete with the desired amination.
Mechanism: This is particularly relevant in palladium-catalyzed aminations that use aqueous ammonia and a hydroxide base.[12] The arylpalladium intermediate can react with hydroxide or alkoxide ions present in the reaction mixture to form arylpalladium hydroxo or alkoxo complexes. Reductive elimination from these complexes yields the corresponding phenol or ether byproduct.[12]
Troubleshooting Protocol:
| Parameter | Problematic Observation | Recommended Action & Rationale |
| Base and Solvent | Use of strong hydroxide or alkoxide bases, especially in the presence of water or alcohols. | If possible, switch to a non-nucleophilic base like a carbonate or phosphate. If a hydroxide or alkoxide is necessary, use anhydrous conditions and aprotic solvents to minimize the concentration of competing nucleophiles. |
| Ligand | The choice of ligand is critical for suppressing these side reactions. | Specialized ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), have been developed to suppress the formation of aryl alcohol and diarylamine side products in aminations with aqueous ammonia.[12] |
| Temperature | Higher temperatures can favor these competing pathways. | Conduct the reaction at the lowest temperature that provides a good rate of amination. |
III. Concluding Remarks
The synthesis of polychlorinated biphenyl amines is often a complex undertaking fraught with potential side reactions. A systematic and informed approach to troubleshooting is essential for success. By understanding the mechanisms behind common byproducts such as dehalogenated compounds, homocoupled species, and hydroxylated derivatives, researchers can make rational adjustments to their reaction conditions. The careful selection of catalyst, ligand, base, solvent, and temperature is paramount to steering the reaction toward the desired PCB-A product with high yield and purity. This guide serves as a foundational resource to empower scientists in overcoming these synthetic challenges.
References
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(25), 9481-9484. [Link]
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
-
Villa, A., et al. (2018). Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Advances. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(48), 17740–17741. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2022). A review of the mechanisms of by-product PCB formation in pigments, dyes and paints. Science of The Total Environment, 853, 158652. [Link]
-
Fernandes, A. C., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]
-
Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S100-S102. [Link]
-
PubChem. (n.d.). Polychlorinated Biphenyls. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 831-837. [Link]
-
Lehmler, H. J. (2012). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]
-
Kania-Korwel, I., & Lehmler, H. J. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(18), 2968-2974. [Link]
-
Rominger, J. T., Tcaciuc, A. P., & Herman, K. D. (2023). Identifying Byproduct (aka "Inadvertently Generated") Polychlorinated Biphenyls in Waterbodies. Gradient Corp. [Link]
-
Mitoma, Y., et al. (2016). Mechanism of the degradation of individual PCB congeners using mechanically alloyed Mg/Pd in methanol. Request PDF. [Link]
-
Colon, I., & Kelsey, D. R. (1986). Coupling reaction of Aryl Halides Promoted by NiCl2/PPh3/Sm. ResearchGate. [Link]
-
Anezaki, K., et al. (2013). PCB Formation from Pigment Manufacturing Process. Request PDF. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Northwest Green Chemistry. (2018). Inadvertent PCBs in Pigments. Spokane River Regional Toxics Task Force. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]
-
Wang, C., et al. (2021). Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds. Nature Chemistry, 13(7), 643-649. [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Polychlorinated Biphenyls (PCBs) Toxicity. CDC Archive. [Link]
-
Macmillan Group. (n.d.). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]
-
Environmental Working Group. (n.d.). PCB-36. Retrieved from [Link]
-
Weires, N. A., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(27), 10618-10623. [Link]
-
Glorius, F. (2014). Intramolecular aryl–aryl coupling via C–H activation. ResearchGate. [Link]
-
Korobov, V. I., et al. (2024). Thermo-Mechano-Chemical Processing of Printed Circuit Boards for Organic Fraction Removal. MDPI. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. byjus.com [byjus.com]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Welcome to the technical support center for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura coupling reaction.
Issue 1: Persistent Yellow or Brown Discoloration of the Final Product
Symptoms: After purification by column chromatography or recrystallization, the product, expected to be a white to off-white solid, remains yellow or brown.
Potential Causes & Solutions:
-
Cause A: Residual Palladium Catalyst: Palladium catalysts, particularly Pd(0) species, can remain in the product, causing discoloration. These fine black or brown particles can be difficult to remove.
-
Solution 1: Activated Carbon Treatment. Before final crystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (approx. 1-2% w/w), heat the mixture gently for 15-20 minutes, and then filter through a pad of Celite®. This will adsorb the palladium residues.
-
Solution 2: Thiol-Functionalized Silica Gel. For stubborn cases, pass a solution of your compound through a short plug of thiol-functionalized silica gel. The thiol groups will chelate and bind the residual palladium.
-
-
Cause B: Oxidation of the Aniline Moiety: The free amine group is susceptible to air oxidation, which can form colored impurities over time, especially when exposed to light and air.
-
Solution: Work under an Inert Atmosphere. During workup and purification, minimize exposure to air by using nitrogen or argon. Solvents should be degassed, especially for column chromatography. Store the purified compound under an inert atmosphere in a dark, cool place.[1]
-
Issue 2: Low Yield After Column Chromatography
Symptoms: A significant loss of product is observed after purification on a silica gel column.
Potential Causes & Solutions:
-
Cause A: Irreversible Adsorption on Silica Gel: The basic amine group of your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to tailing peaks and irreversible adsorption.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of silica gel in your chosen eluent system and add 0.5-1% triethylamine (Et₃N) or another volatile base like pyridine. This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds. Alternatively, amine-functionalized silica gel can be an excellent choice for purifying amines.
-
-
Cause B: Inappropriate Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or elute very slowly, leading to broad peaks and apparent low yield in collected fractions.
-
Solution: Optimize the Eluent System. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for biphenylamines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.25-0.35 for your product. A common eluent system for similar biphenyls is a gradient of hexane and ethyl acetate.[2]
-
Workflow for Diagnosing and Resolving Low Yield in Column Chromatography
Caption: A troubleshooting workflow for low yields in column chromatography.
Issue 3: Co-eluting Impurities in Column Chromatography
Symptoms: NMR or LC-MS analysis of the purified product shows the presence of one or more impurities with similar polarity.
Potential Causes & Solutions:
-
Cause A: Homocoupling of Boronic Acid/Ester: A common side reaction in Suzuki couplings is the formation of a biaryl from the coupling of two boronic acid molecules (e.g., 4,4'-dichloro-2,2'-dimethoxybiphenyl). This byproduct often has a polarity very similar to the desired product.
-
Solution 1: Optimize Reaction Conditions. Ensure thorough degassing of the reaction mixture to minimize oxygen, which can promote homocoupling.[3] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.
-
Solution 2: Recrystallization. If column chromatography fails to separate the homocoupled byproduct, recrystallization is often the best alternative. The slight difference in crystal lattice energy between the product and the symmetrical byproduct can be exploited for separation.
-
-
Cause B: Protodeboronation of the Boronic Acid: The boronic acid can be hydrolyzed back to the corresponding arene (in this case, 1-chloro-3-methoxybenzene), which can then be carried through the workup.
-
Solution: Careful pH control. Protodeboronation can be base-catalyzed. While a base is necessary for the Suzuki coupling, using a milder base or ensuring the pH does not become excessively high can mitigate this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound, recrystallization or column chromatography?
A1: The choice depends on the impurity profile and the scale of your synthesis.
-
Column Chromatography is excellent for removing impurities with significantly different polarities, such as unreacted starting materials or baseline impurities. For this amine, using a deactivated silica gel (with 0.5-1% triethylamine in the eluent) or neutral alumina is recommended to prevent yield loss.[4] A good starting eluent system is a gradient of hexane/ethyl acetate.
-
Recrystallization is highly effective for removing small amounts of closely related impurities, like the homocoupling byproduct, and for achieving high crystalline purity on a larger scale. A patent for a similar compound, 4'-chloro-2-aminobiphenyl, suggests purification by forming the hydrochloride salt and then recrystallizing.[5][6] For the free base, a solvent screen is necessary.
Q2: How do I perform a solvent screen for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Place a small amount of your crude product (10-20 mg) in several different test tubes.
-
Add a few drops of a single solvent to each tube and observe solubility at room temperature. Good candidates will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar | 78-100 | A common choice for amines. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Hexane/Ethyl Acetate | Non-polar/Polar | 69-77 | Good for compounds of intermediate polarity. Dissolve in hot EtOAc, add hexane as the anti-solvent. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, often yielding good quality crystals. |
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for confirming the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The ¹H NMR spectrum should show distinct aromatic protons, a methoxy singlet, and an amine singlet. For a similar compound, 4-Methoxy-2'-aminobiphenyl, the amine protons appear as a singlet at 3.74 ppm and the methoxy protons at 3.85 ppm in CDCl₃.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for assessing purity and confirming the molecular weight. The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 234.69, corresponding to the chemical formula C₁₃H₁₃ClNO⁺. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The melting point of the purified solid should be compared to literature values if available.
Q4: What are the recommended storage conditions for this compound?
A4: Due to the sensitivity of the amine group to oxidation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a cool, dark, and dry place to prevent degradation.[1]
Purification Decision Tree
Caption: A decision-making guide for selecting the appropriate purification method.
References
-
University of California, Los Angeles. Column Chromatography. Available from: [Link]
- Chen, Y., et al. (2016). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Arylboronic Acids. Supporting Information. Available from: A specific URL is not provided in the search result, but the document is supporting information for a peer-reviewed journal article.
- Mao, S. L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Supporting Information. The Royal Society of Chemistry. Available from: A specific URL is not provided in the search result, but the document is supporting information for a publication in Organic & Biomolecular Chemistry.
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Google Patents.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemsrc. 4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. Google Patents.
- Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Supporting Information. Available from: A specific URL is not provided in the search result, but the document is supporting information for a peer-reviewed journal article.
-
Eureka | Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Available from: [Link]
-
National Center for Biotechnology Information. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Available from: [Link]
-
ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]
-
ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Available from: [Link]
- Google Patents. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
- The Royal Society of Chemistry. Supplementary Material for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". Available from: A specific URL is not provided in the search result, but the document is supporting information for a publication in Organic & Biomolecular Chemistry.
- Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
Sources
- 1. 4'-Chloro-[1,1'-biphenyl]-2-amine | 1204-44-0 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
"degradation pathways of substituted anilines under acidic/basic conditions"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for investigating the degradation pathways of substituted anilines under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate challenges, design robust experiments, and accurately interpret your results.
Introduction: The Nuances of Aniline Stability
Substituted anilines are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, dyes, and polymers. However, their inherent reactivity, particularly the susceptibility of the amino group and the electron-rich aromatic ring to chemical transformation, presents significant challenges during drug development and stability testing. Understanding the degradation pathways of these molecules is not merely a regulatory requirement; it is fundamental to ensuring product safety, efficacy, and shelf-life.
This guide moves beyond simple procedural lists to explain the "why" behind the "how." We will delve into the mechanistic principles governing aniline stability and provide field-proven insights to navigate the common pitfalls encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common questions and misconceptions regarding the degradation of substituted anilines.
Q1: What are the primary degradation pathways for substituted anilines under acidic and basic conditions?
A1: The degradation of substituted anilines is highly dependent on the pH of the medium and the presence of oxidizing agents.
-
Under acidic conditions , the primary concern is not hydrolysis but polymerization . The lone pair of electrons on the aniline nitrogen is protonated to form an anilinium ion.[1] While this deactivates the aromatic ring toward electrophilic substitution, it can facilitate acid-catalyzed polymerization, leading to the formation of complex, often colored, polymeric materials known as "aniline black".[1][2] Direct hydrolysis of the carbon-nitrogen bond is generally not a significant pathway due to its stability.
-
Under neutral to basic conditions , the unprotonated amino group is a strong activating group, making the aniline molecule highly susceptible to oxidation .[3] Exposure to atmospheric oxygen can lead to a cascade of reactions, forming a variety of colored byproducts, including nitrobenzenes, azoxybenzenes, azobenzenes, and phenazines.[3][4] The rate and extent of oxidation are influenced by factors such as temperature, light exposure, and the presence of metal ions.
Q2: Are substituted anilines susceptible to hydrolysis?
A2: Generally, the C-N bond in anilines is very stable and resistant to direct hydrolytic cleavage under typical forced degradation conditions (e.g., elevated temperatures in aqueous acid or base). This stability is attributed to the partial double bond character of the C-N bond, a result of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. While harsh conditions (e.g., very high temperatures and extreme pH) can induce degradation, this often proceeds through complex pathways involving oxidation and polymerization rather than simple hydrolysis.[4][5]
Q3: How do different substituents on the aromatic ring affect the degradation of anilines?
A3: The nature and position of substituents on the aromatic ring significantly influence the reactivity and degradation pathways of anilines.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic ring and the nitrogen atom, making the molecule more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, which can slow down oxidative degradation but may influence other reaction pathways. The position of the substituent (ortho, meta, or para) also plays a crucial role in the molecule's electronic and steric properties, thereby affecting its stability.
Q4: My aniline solution turns dark yellow/brown upon standing. What is happening and how can I prevent it?
A4: The discoloration of aniline solutions is a classic sign of auto-oxidation . Freshly purified aniline is a colorless to pale yellow oil, but it darkens on exposure to air and light due to the formation of highly colored oxidized impurities and polymeric materials.
To prevent this:
-
Work under an inert atmosphere: Handle aniline solutions under nitrogen or argon to minimize contact with oxygen.[6]
-
Use deoxygenated solvents: Purge your solvents with an inert gas before preparing solutions.[6]
-
Protect from light: Store aniline and its solutions in amber glass vials or wrap containers in aluminum foil.
-
Control the temperature: Store solutions at reduced temperatures (e.g., in a refrigerator) to slow down the rate of oxidation.
-
Consider antioxidants: In some applications, the addition of a small amount of an antioxidant or free radical scavenger may be feasible, but this must be carefully evaluated for compatibility with your analytical methods and downstream applications.[7]
Troubleshooting Guide for Aniline Degradation Studies
This section provides a systematic approach to resolving common issues encountered during the experimental investigation of aniline degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Rapid Discoloration and/or Precipitation in Acidic Solution | Acid-catalyzed polymerization: Aniline is prone to polymerization in acidic media, forming insoluble, colored polymers ("aniline black").[2] | 1. Decrease the acid concentration: Use the mildest acidic conditions that are relevant to your study. 2. Lower the reaction temperature: Polymerization is often accelerated by heat. 3. Work at lower aniline concentrations: This can reduce the rate of polymerization. 4. Protect the amino group: If compatible with your study's goals, acetylation of the amino group can prevent polymerization during other reactions. The acetyl group can later be removed by hydrolysis.[1] |
| Multiple, Unresolved Peaks in HPLC Analysis | 1. Co-elution of isomers or degradation products: Many aniline derivatives and their degradation products have similar polarities. 2. On-column degradation: The stationary phase or mobile phase may be promoting degradation. | 1. Optimize HPLC method: See the detailed HPLC protocol below. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), and pH to improve resolution.[8] 2. Use a shallower gradient: A slower increase in the organic phase can improve the separation of closely eluting peaks. 3. Check for analyte stability in the mobile phase: Prepare a standard in the mobile phase and analyze it over time to check for degradation. |
| Poor Peak Shape or Tailing in Chromatography | Interaction of the basic amine with acidic silanols on the silica-based column: This is a common issue with basic compounds like anilines. | 1. Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize silanol interactions. 2. Adjust mobile phase pH: A slightly acidic mobile phase (e.g., pH 3-5) can protonate the aniline, which may improve peak shape. 3. Add a competing base: A small amount of a competing amine (e.g., triethylamine) can be added to the mobile phase to block the active sites on the stationary phase. |
| Low or No Degradation Observed Under Forced Conditions | Inherent stability of the aniline: As discussed, the C-N bond in anilines is highly stable to hydrolysis. | 1. Confirm the stability: This is a valid result. Report the compound as stable under the tested hydrolytic conditions. 2. Increase the stress level (with caution): If significant degradation is required (e.g., for method validation), you may need to increase the temperature and/or acid/base concentration. Be aware that this may lead to polymerization or oxidation.[9] 3. Introduce an oxidative stressor: To generate degradation products for method validation, perform a separate forced degradation study with an oxidizing agent like hydrogen peroxide. |
| Mass Imbalance in Stability Studies | 1. Formation of non-UV active products: Degradation may lead to small molecules that do not have a chromophore. 2. Formation of insoluble polymers: Polymeric products may precipitate out of solution and not be detected. 3. Formation of volatile products: Small degradation products may be lost to the headspace. | 1. Use a mass spectrometer (LC-MS): This can detect products that are not UV-active. 2. Visually inspect samples: Look for any precipitate. If present, try to dissolve it in a stronger solvent and analyze separately. 3. Consider headspace GC-MS: If volatile products are suspected, this technique can be used for their identification. |
Visualizing Degradation & Experimental Workflows
Key Factors in Aniline Degradation
The following diagram illustrates the pivotal role of pH in determining the dominant degradation pathway for anilines.
Caption: Forced Degradation Study Workflow.
Experimental Protocols
The following protocols provide a starting point for the analysis of substituted anilines and their degradation products. Method optimization will likely be required for specific molecules and matrices.
Protocol 1: Stability-Indicating HPLC-UV/PDA Method
Objective: To develop a stability-indicating reversed-phase HPLC method for the separation of a substituted aniline from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [10]* HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Reagent-grade formic acid or phosphoric acid.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A slightly acidic mobile phase helps to ensure consistent protonation of the aniline, leading to better peak shape. Formic acid is volatile and compatible with mass spectrometry if LC-MS analysis is required.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. [11] * Detection: PDA detector, monitoring at a wavelength appropriate for your analyte (e.g., 254 nm) and collecting spectra from 200-400 nm to assess peak purity.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale: A broad gradient is a good starting point to elute compounds with a wide range of polarities. This can be optimized (e.g., made shallower) to improve the resolution of closely eluting peaks once the general elution profile is known.
-
-
Sample Preparation:
-
Dilute samples from forced degradation studies with a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration suitable for UV detection. Ensure the final sample solvent is miscible with the initial mobile phase to prevent peak distortion.
-
-
Method Validation:
-
Inject a mixture of stressed samples to demonstrate that the parent drug peak is resolved from all major degradation product peaks.
-
Assess the peak purity of the parent drug in the stressed samples using the PDA detector to ensure no co-eluting impurities.
-
Protocol 2: GC-MS Analysis of Aniline Degradation Products
Objective: To identify volatile and semi-volatile degradation products using GC-MS. This is particularly useful for identifying non-polar products or when derivatization is employed.
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium carrier gas.
-
Organic solvents (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agents (optional, e.g., acetic anhydride or a silylating agent).
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the aqueous sample from the degradation study to >11 with a base (e.g., 1M NaOH).
-
Rationale: At high pH, the aniline is in its free base form, which is more soluble in organic solvents.
-
Extract the aqueous sample three times with an equal volume of dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Derivatization (Optional):
-
If the aniline or its expected products have poor chromatographic properties (e.g., high polarity), derivatization can improve volatility and peak shape. Acetylation with acetic anhydride is a common method.
-
Rationale: Converting the polar -NH₂ group to a less polar amide can significantly improve GC performance.
-
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Confirm identifications by analyzing authentic standards of suspected degradation products under the same conditions.
-
References
-
Xie, X., et al. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences, 24(5), 893-900. [4]2. Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
Technical Support Center: Strategies for Palladium Catalyst Residue Removal from Biphenyl Compounds
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from biphenyl compounds, a common challenge in modern synthetic chemistry, particularly following cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3]
Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles. We aim to equip you with the knowledge to not only solve immediate purification challenges but also to develop robust, validated processes for producing high-purity biphenyl compounds that meet stringent regulatory standards.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process, offering explanations for the underlying causes and providing actionable, step-by-step solutions.
Issue 1: My isolated biphenyl product is a gray or black powder, indicating significant palladium residue, even after a standard aqueous work-up.
-
Root Cause Analysis: The visible discoloration is likely due to the presence of palladium black, which consists of fine, often colloidal, palladium(0) particles.[5] These particles can be challenging to remove by simple filtration or extraction because they may pass through standard filter paper and can be poorly soluble in common organic solvents. The formation of palladium black can be exacerbated by certain reaction conditions, such as high temperatures or the use of ligands that are prone to degradation.[5]
-
Step-by-Step Solution:
-
Celite® Filtration: As a first-line approach, dilute your reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®.[6][7] The Celite acts as a filter aid, trapping the finely dispersed palladium particles. Ensure the Celite pad is sufficiently thick (1-2 cm) and pre-wetted with the solvent.[6]
-
Activated Carbon Treatment: If Celite filtration is insufficient, consider treating the solution with activated carbon.[8][9][10] Activated carbon has a high surface area and can effectively adsorb both colloidal and dissolved palladium species.[9][10]
-
Scavenger Resins: For more persistent palladium contamination, the use of solid-supported metal scavengers is highly recommended.[1][4][11] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[12]
-
-
Workflow Diagram: Tiered Approach to Palladium Black Removal
Caption: A decision-making workflow for removing palladium black.
Issue 2: My product yield significantly decreases after using a palladium scavenger.
-
Root Cause Analysis: Product loss during scavenging can occur through several mechanisms. The most common is non-specific binding of your biphenyl product to the scavenger material. This is particularly prevalent with highly functionalized or polar products that can interact with the scavenger's support matrix (e.g., silica gel) or its functional groups. Overuse of the scavenger can also lead to increased product loss.
-
Step-by-Step Solution:
-
Scavenger Screening: Test a small panel of scavengers with different functional groups and support materials to identify one with high selectivity for palladium and low affinity for your product.[4]
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined by performing small-scale experiments with varying equivalents of the scavenger.
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.
-
Alternative Purification Method: If product loss remains unacceptably high, consider switching to a different purification technique, such as crystallization or liquid-liquid extraction with a palladium-chelating aqueous solution.[13]
-
Issue 3: I am observing inconsistent palladium removal from batch to batch.
-
Root Cause Analysis: Batch-to-batch variability in palladium removal often points to inconsistencies in the reaction work-up or the state of the palladium species. The oxidation state and coordination sphere of the residual palladium can vary, affecting its solubility and affinity for different removal agents. For instance, a mixture of Pd(0) and Pd(II) species may be present, each requiring a different approach for optimal removal.[14]
-
Step-by-Step Solution:
-
Standardize Work-up Procedure: Ensure that every step of your work-up, from quenching the reaction to the timing of filtration, is performed consistently across all batches.
-
Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily removable form. For example, a mild oxidation (e.g., with air) or reduction (e.g., with a mild reducing agent) can sometimes homogenize the palladium species.
-
Robust Scavenging Protocol: Develop a scavenging protocol that is effective against multiple forms of palladium. A combination of a solid-supported scavenger and an aqueous wash with a chelating agent (e.g., N-acetylcysteine) can provide more consistent results.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding palladium removal from biphenyl compounds.
Q1: What are the primary methods for removing residual palladium from my biphenyl compound?
A1: The most common and effective methods include:
-
Adsorption: This involves using solid-supported materials that bind to palladium.[12][13]
-
Crystallization: Purifying your biphenyl product through crystallization can leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.[13]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from your product.[13][15] This is often done with an aqueous solution containing a chelating agent.
-
Filtration: This is a simple method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, often using a filter aid like Celite®.[6][7][13]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your biphenyl product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
Scale of the reaction: Some methods, like chromatography, are less practical for large-scale production.
-
Required purity level: For pharmaceutical applications, which have stringent limits on residual metals, a highly effective method like scavenging is often necessary.[4][16][17]
Decision Tree for Selecting a Palladium Removal Method
Caption: A guide to selecting the appropriate palladium removal technique.
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[18] Palladium is classified as a metal of moderate safety concern. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[16][17] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the concentration limit for palladium would be 10 ppm.[16][17]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Highly sensitive analytical techniques are required to accurately quantify residual palladium at the ppm level. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and accuracy.[14][19]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[14]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.
For in-process monitoring, rapid screening methods based on fluorescence or colorimetric assays are also available.[14][19][20]
Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
-
Dissolution: Dissolve the crude biphenyl product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).
-
Scavenger Addition: Add the solid-supported thiol scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[19]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., 10-50 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 2 to 24 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Data Summary Table
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Silica-Based | Thiol, Amino, TMT | 0.5 - 1.5 | High efficiency, good solvent compatibility | Can be costly, potential for product loss |
| Polymer-Based | Thiol, TMT | 1.0 - 2.5 | High capacity, robust | May swell in certain solvents |
| Activated Carbon | N/A | N/A | Low cost, effective for various Pd species | Lower selectivity, can lead to product loss |
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium . (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Alguacil, F. J., & Cobo, A. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction —Some Critical Points. Metals, 10(7), 947. Retrieved from [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging : From 1% to within ICH limits. Retrieved from [Link]
-
Alguacil, F. J. (2023). Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 971-975. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd ‐Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Retrieved from [Link]
-
Reddy, B. R., & Raju, B. (2012). A Review of Recovery of Palladium from the Spent Automobile Catalysts . Resources, 1(1), 3-17. Retrieved from [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-268. Retrieved from [Link]
-
Madden, K. S., et al. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 66(3), 324-336. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovery of palladium from spent catalyst.
-
Kumar, J. R., et al. (2018). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst . Hydrometallurgy, 179, 136-142. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovery of palladium from spent catalyst.
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 347-363). The Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings ?. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium . Langmuir. Retrieved from [Link]
-
Scribd. (n.d.). Purifying Palladium Precipitated From Dirty Solutoins. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
Garrett, C. E. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd ‐Catalyzed Reactions. ResearchGate. Retrieved from [Link]
-
Ghorbani, M., et al. (2022). A new tannin-based adsorbent synthesized for rapid and selective recovery of palladium and gold: Optimization using central composite design. International Journal of Biological Macromolecules, 209, 1143-1154. Retrieved from [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. Retrieved from [Link]
-
European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
-
Reddit. (2022). Your trick to remove residual palladium . r/Chempros. Retrieved from [Link]
-
Hong, Y., et al. (2006). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 10(4), 753-757. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium -Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 586-591. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. (n.d.). Method of removing palladium.
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for removal of palladium . Retrieved from [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling . r/Chempros. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. alfachemic.com [alfachemic.com]
- 19. arborassays.com [arborassays.com]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating the Challenges of Biphenyl Isomer Separations in Chromatography
Welcome to our dedicated technical support center for resolving the complex challenges associated with the chromatographic separation of biphenyl isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties posed by these structurally similar compounds. Biphenyl isomers, encompassing both positional isomers and atropisomers, often exhibit nearly identical physicochemical properties, making their separation a formidable task.[1] This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that frequently arise during the development of chromatographic methods for biphenyl isomer separation.
Q1: What are the fundamental challenges in separating biphenyl isomers?
A1: The primary difficulty lies in the subtle structural differences between isomers. Positional isomers have the same molecular formula but differ in the substitution pattern on the biphenyl core. Atropisomers are stereoisomers that result from hindered rotation around the single bond connecting the two phenyl rings, creating axial chirality.[2] Both types of isomers often share very similar polarity, hydrophobicity, and molecular weight, leading to co-elution on standard reversed-phase columns like C18.[1] For atropisomers, an additional significant challenge is the potential for on-column interconversion (racemization) if the rotational energy barrier is low, which necessitates careful control of temperature.[3][4]
Q2: Which stationary phases are most effective for separating biphenyl isomers?
A2: Success in separating biphenyl isomers often hinges on moving beyond standard C18 columns to stationary phases that offer alternative separation mechanisms.
-
For Achiral Separations (Positional Isomers): Stationary phases that promote π-π interactions are highly effective. Biphenyl and phenyl-hexyl columns are specifically designed for this purpose and can significantly enhance resolution compared to traditional alkyl phases.[1][5][6] These phases leverage the aromaticity of the biphenyl isomers to introduce an additional retention mechanism beyond simple hydrophobicity.[7][8]
-
For Chiral Separations (Atropisomers): The separation of atropisomers requires a chiral stationary phase (CSP). Derivatized cyclodextrins and cyclofructans are common and effective choices for this purpose.[3][4][9] The three-dimensional structure of these CSPs creates chiral pockets that interact stereoselectively with the atropisomers, allowing for their separation.
Q3: How does the choice of organic modifier in the mobile phase impact resolution?
A3: The organic modifier plays a critical role in modulating the selectivity of the separation. While both acetonitrile and methanol are common choices in reversed-phase chromatography, they can produce significantly different results for biphenyl isomers. Methanol is often preferred when using phenyl-based stationary phases as it is known to better promote π-π interactions between the analyte and the stationary phase.[10] Acetonitrile's π-electrons can sometimes compete with the analyte for these interactions, potentially dampening the unique selectivity of the column.[8] Therefore, it is highly recommended to screen both methanol and acetonitrile during method development.
Q4: Why is temperature control so critical for atropisomer separations?
A4: Atropisomers can interconvert if provided with sufficient thermal energy to overcome the rotational barrier of the central bond.[2] If this interconversion occurs on the column during the separation, it can lead to peak broadening, plateau-like peaks, or complete loss of resolution.[3] To prevent this, atropisomer separations are often performed at sub-ambient temperatures (e.g., 6-10°C).[3][4] It is crucial to maintain consistent and controlled low temperatures for both the column and the autosampler to ensure the configurational stability of the isomers throughout the analytical process.[3][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic separation of biphenyl isomers.
Issue 1: Poor or No Resolution of Isomers
| Possible Cause | Suggested Solution & Rationale |
| Inappropriate Stationary Phase | Solution: Switch from a standard C18 to a column offering alternative selectivity. For positional isomers, a biphenyl or phenyl-hexyl column is a prime candidate to enhance π-π interactions.[1][5] For atropisomers, a chiral stationary phase is mandatory. Rationale: The subtle structural differences in isomers require a stationary phase that can exploit these differences. Hydrophobic interactions alone are often insufficient. |
| Suboptimal Mobile Phase Composition | Solution: Screen different organic modifiers (methanol vs. acetonitrile).[10] Optimize the mobile phase strength by running a scouting gradient to determine the approximate elution conditions, then fine-tune the gradient slope or switch to an isocratic method for closely eluting peaks. Rationale: The choice of organic modifier directly influences selectivity, particularly on phenyl-based columns.[8] A shallower gradient increases the time isomers spend interacting with the stationary phase, improving the chances of separation. |
| Incorrect Temperature (for Atropisomers) | Solution: Lower the column temperature. Start at 10°C or below and assess the impact on peak shape and resolution.[3][4] Rationale: Lower temperatures are critical to prevent on-column interconversion of atropisomers, which can lead to peak distortion and co-elution.[3] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution & Rationale |
| Secondary Interactions with Silica | Solution: If your biphenyl isomers contain acidic or basic functional groups, adjust the mobile phase pH to suppress ionization. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) is generally recommended. Rationale: Ionized analytes can interact with residual silanols on the silica support, leading to peak tailing. Suppressing ionization minimizes these secondary interactions. |
| Sample Overload | Solution: Reduce the injection volume or the concentration of the sample. Rationale: Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes, including tailing. |
| Extra-Column Dead Volume | Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected. Rationale: Excessive volume outside of the column can cause peak broadening and tailing. |
Issue 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution & Rationale |
| Inadequate Column Equilibration | Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes. Rationale: Insufficient equilibration can lead to a drifting baseline and shifting retention times from one injection to the next. |
| Mobile Phase Instability | Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the mobile phase is filtered. Rationale: Evaporation of volatile organic components or precipitation of buffer salts can alter the mobile phase composition over time, leading to changes in retention. |
| Temperature Fluctuations | Solution: Use a column oven to maintain a constant and stable temperature. Rationale: Retention times in reversed-phase chromatography are sensitive to temperature changes. Even minor fluctuations can affect reproducibility. |
Experimental Protocols & Visualizations
General Protocol for Method Development
This protocol outlines a systematic approach to developing a separation method for biphenyl isomers.
-
Column Selection:
-
For positional isomers, start with a biphenyl stationary phase (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).
-
For atropisomers, screen a variety of chiral stationary phases (e.g., cyclodextrin- or cyclofructan-based).[3]
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid (for acidic/neutral compounds).
-
Prepare Mobile Phase B: HPLC-grade methanol and HPLC-grade acetonitrile.
-
-
Initial HPLC Conditions:
-
Method Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B in 20 minutes) with both methanol and acetonitrile as the organic modifier (B) to assess selectivity differences.
-
Fine-tuning: Based on the scouting runs, select the organic modifier that provides the best initial separation. Optimize the gradient slope around the elution point of the isomers. A shallower gradient in this region will improve resolution.
-
Isocratic vs. Gradient: If the isomers elute closely together, an optimized isocratic method may provide the best resolution and reproducibility.
-
Visual Workflow for Method Development
Caption: Workflow for HPLC method development for biphenyl isomer separation.
Key Interactions on a Biphenyl Stationary Phase
Caption: Dominant interactions for biphenyl isomer separation on a biphenyl column.
References
- Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC - Benchchem. (URL: )
- Evaluation of Retention and Selectivity Using Biphenyl St
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch M
- Evaluation of Retention and Selectivity Using Biphenyl St
- Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism - ResearchG
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed. (URL: [Link])
- Method development for the HPLC analysis of biphenyltetrols - Benchchem. (URL: )
-
Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers - UKnowledge. (URL: [Link])
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024-04-02). (URL: [Link])
-
Biphenyl, the Go To Phase for LC-MS Method Development - Separation Science. (URL: [Link])
-
Interrogating the configurational stability of atropisomers - Springer Nature Experiments. (URL: [Link])
-
Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS - ResearchGate. (URL: [Link])
-
Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS - PMC - PubMed Central. (URL: [Link])
-
Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC - NIH. (URL: [Link])
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv - Phenomenex. (URL: [Link])
-
Atropisomer - Wikipedia. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restek Biphenyl [discover.restek.com]
- 6. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
"minimizing byproduct formation in Gomberg-Bachmann reactions"
Technical Support Center: Gomberg-Bachmann Reactions
Welcome to the technical support center for the Gomberg-Bachmann reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize biaryl synthesis while minimizing the formation of troublesome byproducts. Here, we address common experimental challenges with in-depth, mechanistically-grounded explanations and provide actionable protocols to enhance your reaction outcomes.
Troubleshooting Common Issues
This section addresses specific, observable problems you may encounter during your experiments. Each entry details the probable cause and provides a step-by-step solution.
Question 1: My reaction is producing low yields of the desired biaryl product and a significant amount of dark, insoluble tar-like material. What is happening and how can I fix it?
Answer:
This is a classic issue in Gomberg-Bachmann reactions and typically points to the instability of the aryl diazonium salt intermediate.[1][2][3] The formation of tar is a result of uncontrolled radical polymerization. The aryl radical, instead of selectively coupling with your arene solvent, can react with other radicals or molecules in a non-selective manner.
Causality Explained:
The Gomberg-Bachmann reaction proceeds via an aryl radical intermediate, which is formed from the decomposition of an aryl diazonium salt.[4][5][6] These diazonium salts are notoriously unstable and can decompose violently, especially upon isolation or at elevated temperatures.[1][2] The key to a successful reaction is to generate the aryl radical slowly and in a controlled manner, allowing it to be "trapped" by the aromatic solvent before it can engage in side reactions.
Solutions & Protocol:
-
Strict Temperature Control: The diazotization (formation of the diazonium salt from an aniline) should be performed at 0-5 °C in an ice bath.[7] This minimizes premature decomposition. The subsequent coupling reaction should also be maintained at a low temperature, with gradual warming only if necessary.
-
In Situ Generation: Avoid isolating the diazonium salt. The safest and most efficient method is to generate it in situ in the presence of the arene you wish to couple. This ensures the highly reactive aryl radical is formed in a high concentration of its intended reaction partner.
-
Choice of Counter-ion: While traditional methods use diazonium chlorides, these are among the least stable salts.[2][7] If you must prepare a salt, using tetrafluoroborate (BF₄⁻) or tosylate counter-ions can provide significantly more stable, and sometimes isolable, diazonium salts.[1][3]
-
pH Management: The reaction is initiated by a base, which promotes the formation of the radical.[6] However, adding the base too quickly or using too strong a base can cause a rapid, uncontrolled decomposition of the diazonium salt, leading to tar formation. Add the base (e.g., aqueous NaOH) slowly and with vigorous stirring to maintain a steady reaction rate.
Question 2: My crude product analysis shows a significant amount of a brightly colored impurity, which I suspect is an azo compound. How can I suppress this side reaction?
Answer:
The formation of colored azo compounds is a common byproduct pathway where the electrophilic diazonium salt couples with an electron-rich aromatic compound. This is the same reaction used to make azo dyes.
Causality Explained:
The diazonium cation (Ar-N₂⁺) is an active electrophile. If it encounters a sufficiently nucleophilic (electron-rich) arene, such as a phenol or an aniline, it can undergo an electrophilic aromatic substitution to form an azo compound (Ar-N=N-Ar'). This reaction competes directly with the desired radical pathway. This side reaction is particularly problematic if your starting aniline is not fully converted to the diazonium salt, as the remaining aniline can act as the coupling partner.
Solutions & Protocol:
-
Ensure Complete Diazotization: Make sure your initial diazotization reaction goes to completion by using a slight excess of nitrous acid (generated in situ from NaNO₂) and sufficient mineral acid.
-
Utilize a Biphasic System (Phase-Transfer Catalysis): This is the most effective modern solution.[8][9] By running the reaction in a two-phase system (e.g., an aqueous phase for the diazonium salt and an organic phase with your arene), you can physically separate the bulk of the diazonium salt from potential nucleophilic coupling partners. A phase-transfer catalyst (PTC) is then used to shuttle the diazonium salt across the interface into the organic phase, where it decomposes to the aryl radical and reacts as desired. This keeps the concentration of the diazonium salt in the organic phase low and minimizes ionic side reactions like azo coupling.[10][11]
-
Control pH: Azo coupling is often favored under specific pH conditions (mildly acidic to neutral). Running the Gomberg-Bachmann reaction under distinctly basic conditions (as required for radical formation) can help disfavor the azo coupling pathway.
Question 3: I am observing a significant phenol byproduct (Ar-OH). How is this forming and what is the best way to prevent it?
Answer:
Phenol formation is a result of the aryl cation (formed from the diazonium salt) reacting with water.[7][12] This is a common decomposition pathway for diazonium salts in aqueous solutions, often referred to as "Phenolverkochung" ("cooking down to yield phenols").[7]
Causality Explained:
While the primary desired pathway is the homolytic cleavage of the C-N bond to form an aryl radical (Ar•), a competing pathway is the heterolytic cleavage to form an aryl cation (Ar⁺) and dinitrogen (N₂). This aryl cation is extremely reactive and will be readily trapped by any available nucleophile, with water being a very common one in the reaction medium.
Solutions & Protocol:
-
Anhydrous Conditions (where possible): While the initial diazotization is typically aqueous, minimizing water in the subsequent coupling step can reduce phenol formation.
-
Phase-Transfer Catalysis (PTC): This is again the superior method. In a biphasic system, the PTC escorts the diazonium salt into the non-aqueous organic phase.[10] Here, it is shielded from the bulk aqueous phase. Its decomposition to the aryl radical and subsequent reaction with the arene occurs in a largely water-free environment, effectively shutting down the pathway to phenol formation.
-
Temperature Management: Higher temperatures can favor the heterolytic cleavage pathway leading to the aryl cation.[12] Maintaining low and controlled temperatures throughout the reaction is critical.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Gomberg-Bachmann reaction?
A: The reaction begins with the diazotization of an aromatic amine (Ar-NH₂) to form an aryl diazonium salt (Ar-N₂⁺X⁻).[7] In the presence of a base (like NaOH), this salt is believed to form an intermediate that decomposes, losing nitrogen gas (N₂) to generate a highly reactive aryl radical (Ar•).[4][5] This radical then attacks a molecule of the aromatic solvent (Ar'-H), leading to a new radical intermediate. Finally, this intermediate is oxidized, losing a hydrogen atom to yield the final biaryl product (Ar-Ar').[4]
Caption: Role of Phase-Transfer Catalysis in minimizing byproducts.
Data Summary: Impact of Reaction Conditions
The classical Gomberg-Bachmann reaction is known for low yields. [8][9][13]The introduction of phase-transfer catalysis represents a significant improvement.
| Parameter | Classical Conditions (Single Phase) | PTC Conditions (Biphasic) | Primary Rationale for Improvement |
| Typical Yield | < 40% [8][9] | 50 - 80% | Enhanced selectivity, reduced decomposition. |
| Tar Formation | High | Low to Moderate | Controlled radical generation in organic phase. |
| Azo Byproducts | Moderate to High | Minimal | Phase separation of reactants. |
| Phenol Byproducts | Moderate to High | Minimal | Shielding diazonium salt from bulk water. [10] |
| Reproducibility | Poor | Good | Better control over reaction kinetics. |
Recommended Experimental Protocol: PTC-Enhanced Gomberg-Bachmann Synthesis
This protocol provides a robust, general method for biaryl synthesis that incorporates best practices for minimizing byproduct formation.
Materials:
-
Aromatic Amine (1.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Hydrochloric Acid (3.0 eq, concentrated)
-
Arene (serves as solvent)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.1 eq)
-
Sodium Hydroxide (5M aqueous solution)
-
Ice, Water
Procedure:
-
Diazotization (0-5 °C):
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the aromatic amine (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
-
Coupling Reaction (Biphasic):
-
In a separate, larger flask (also in an ice bath), add the arene (which will act as the solvent) and the phase-transfer catalyst (0.1 eq).
-
With vigorous stirring, add the cold diazonium salt solution from Step 1 to the arene/PTC mixture.
-
Slowly, add the 5M NaOH solution dropwise. You should observe nitrogen gas evolution. Control the rate of addition to maintain a steady, but not violent, effervescence.
-
Continue stirring at low temperature for 1-2 hours after the base addition is complete, then allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the arene solvent under reduced pressure.
-
Purify the crude biaryl product by column chromatography or crystallization.
-
References
-
ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Available at: [Link]
-
Maxbrain Chemistry. Gomberg–Bachmann Reaction and Mechanism. Available at: [Link]
-
Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Available at: [Link]
-
Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Available at: [Link]
-
D. B. G. Williams, M. E. T. H. El-Awa, & P. N. F. M. Page. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Available at: [Link]
-
Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Available at: [Link]
-
Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. (n.d.). Arkat USA. Available at: [Link]
-
Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). Available at: [Link]
-
M. F. Grünberg, L. F. T. K. T. El-Awa, & D. B. G. Williams. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Diazonium compound. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
J. R. Beadle, S. H. Korzeniowski, D. E. Rosenberg, B. J. Garcia-Slanga, & G. W. Gokel. (1984). Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: a survey of catalysts and substrates. ACS Publications. Available at: [Link]
-
Recent advances in Gomberg-Backmann biaryl synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 5. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]
- 6. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 9. mycollegevcampus.com [mycollegevcampus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Gomberg-Bachmann_reaction [chemeurope.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a substituted biphenyl of interest in medicinal chemistry and materials science. While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. We will explore the complete crystallographic workflow, from material synthesis to final structure refinement, and compare its definitive outputs with data from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystal.[1] By analyzing the diffraction pattern of an X-ray beam scattered by the electrons of a single crystal, we can produce a three-dimensional map of electron density, revealing atomic positions, bond lengths, and bond angles with unparalleled precision.[1] For a molecule like this compound, where subtle conformational differences can significantly impact biological activity or material properties, this level of detail is not just beneficial—it is essential.
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered compound to a fully refined crystal structure is a multi-step process where each stage validates the success of the preceding one.
Step 1: Synthesis and Purification
-
Objective: To obtain high-purity (>99%) this compound.
-
Rationale: Impurities are the primary inhibitors of crystal growth. Even minor contaminants can disrupt the ordered packing required to form a high-quality single crystal.
-
Methodology:
-
Synthesis: The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. For instance, reacting o-bromoaniline with p-chlorobenzoic acid derivatives under palladium catalysis is a viable route.[2] Alternative methods involve the coupling of o-chloronitrobenzene with a suitable boronic acid, followed by reduction of the nitro group.[3]
-
Purification: The crude product is purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is optimized using thin-layer chromatography (TLC) to ensure the separation of the desired product from starting materials and byproducts.
-
Purity Confirmation: The purity of the final product is confirmed by ¹H NMR and LC-MS prior to crystallization attempts.
-
Step 2: Crystal Growth
-
Objective: To grow a single, well-ordered crystal of sufficient size and quality for diffraction. This is often the most challenging, rate-limiting step in the process.[4]
-
Rationale: The quality of the diffraction data is directly dependent on the internal order of the crystal. A well-defined, single crystal will produce sharp, distinct diffraction spots, whereas a poorly ordered or polycrystalline sample will yield unusable data.[4][5]
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane, ethanol, or an acetone/water mixture) in a small, clean vial.
-
The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Causality: Slow evaporation is crucial as it allows the molecules to arrange themselves into a thermodynamically stable, ordered lattice, rather than crashing out of solution as an amorphous powder.[4][6]
-
Step 3: Data Collection
-
Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal.[1]
-
Rationale: The collected diffraction pattern contains all the information necessary to determine the arrangement of atoms within the crystal's unit cell.
-
Methodology:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a modern X-ray diffractometer (e.g., a Bruker SMART APEXII CCD) and cooled under a stream of liquid nitrogen (typically to 100 K). Cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] A series of diffraction images are collected at different rotation angles.[1][8]
-
Step 4: Structure Solution and Refinement
-
Objective: To convert the raw diffraction data into a final, validated 3D atomic model.
-
Rationale: This computational process first generates an initial model of the structure and then iteratively improves it to achieve the best possible fit with the experimental data.[9]
-
Methodology:
-
Data Processing: The raw images are processed to integrate the reflection intensities and make necessary corrections.[10] This step involves indexing the reflections to determine the unit cell dimensions and space group.[1][11]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map often reveals the positions of the heavier atoms (like chlorine).
-
Structure Refinement: The initial atomic model is refined using a least-squares method.[12] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.[9][12] Difference electron density maps are used to locate any missing atoms, such as hydrogens.[12] The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.
-
Visualizing the Crystallography Workflow
Caption: The experimental workflow for X-ray crystallography.
Expected Crystallographic Data
The final output is a Crystallographic Information File (CIF) containing all structural details. Below is a table of representative data expected for a molecule similar to the topic compound.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₁₃H₁₁ClN₂O | Confirms elemental composition. |
| Formula Weight | 246.70 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a ≈ 10, b ≈ 5, c ≈ 22 | Dimensions of the unit cell. |
| β (°) | ≈ 95 | The angle of the monoclinic unit cell. |
| V (ų) | ≈ 1100 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 | Key indicators of the quality of the fit between the model and the data. |
| Key Torsion Angle | C(1')-C(1)-C(2')-C(3') | Defines the twist between the two phenyl rings, a critical conformational feature. |
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides a definitive static picture, other techniques offer complementary information, particularly regarding the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution.[13] It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
¹H NMR: Would confirm the number and connectivity of protons. Expected signals would include distinct aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Would show signals for each unique carbon atom in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to unambiguously assign all proton and carbon signals and confirm the bonding framework.
-
NOESY: This experiment can reveal through-space interactions, providing evidence for the preferred conformation in solution, which can be compared to the solid-state structure from crystallography.
Mass Spectrometry (MS)
MS is a highly sensitive technique used to measure the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.[14]
-
High-Resolution MS (HRMS): Using an instrument like a TOF or Orbitrap, HRMS can determine the accurate mass of the molecular ion, allowing for the confident calculation of the elemental formula (e.g., C₁₃H₁₁ClN₂O).[15] This serves as a fundamental confirmation of the molecule's identity.
-
Tandem MS (MS/MS): By fragmenting the molecular ion, MS/MS experiments can provide structural clues.[14] The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the chloro, methoxy, and amine substituents, helping to confirm the overall structure.
Part 3: Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. X-ray crystallography, NMR, and MS are often used in a complementary fashion, but they have distinct strengths and weaknesses.[16]
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles[1] | Atomic connectivity, 3D structure in solution[13] | Molecular weight, elemental formula, fragmentation[14] |
| Sample State | Solid (single crystal)[5] | Solution[17] | Gas phase (ions)[14] |
| Resolution | Atomic (<1 Å)[16] | Atomic, but conformation is an average over time[18] | Provides mass, not spatial resolution |
| Dynamic Information | Limited (static snapshot, thermal motion)[16][18] | Excellent for studying molecular motion and dynamics[17] | No direct dynamic information |
| Key Limitation | Requires a high-quality single crystal[5][16] | Lower sensitivity, limited by molecular size[17] | Does not provide 3D conformational data |
| Unambiguous Stereochemistry | Yes, provides absolute configuration | Can be determined, but often requires more complex experiments | Cannot distinguish between stereoisomers |
Visualizing the Decision Matrix
Caption: Decision matrix for selecting a structural elucidation technique.
Conclusion
For the unequivocal confirmation of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the indispensable tool. It provides a high-resolution, unambiguous snapshot of the molecule's conformation and intermolecular interactions in the solid state, which is critical for structure-based drug design and understanding crystal packing forces in materials science. While NMR and MS are essential, complementary techniques that confirm the molecule's identity, connectivity, and solution-state behavior, only crystallography can deliver the definitive atomic coordinates that form the foundation of our structural understanding.
References
- Comparison of NMR and X-ray crystallography. (n.d.).
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
-
X-Ray Crystallography: Data collection and processing. (2021). YouTube. [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Data-collection strategies. (n.d.). IUCr Journals - International Union of Crystallography. [Link]
-
12: Refining X-ray Crystal Structures. (2019). Royal Society of Chemistry. [Link]
-
X-ray data processing. (n.d.). PubMed Central. [Link]
-
Structure Refinement. (n.d.). The University of Oklahoma. [Link]
- Structure solution and refinement: introductory strategies. (n.d.).
-
Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PubMed Central. [Link]
- Supporting Information. (n.d.).
-
Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (n.d.). ResearchGate. [Link]
-
Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PubMed Central. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. [Link]
-
Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (n.d.). LCGC International. [Link]
-
Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]
-
Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Patsnap. [Link]
-
Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. (n.d.). ResearchGate. [Link]
-
X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. (n.d.). National Institutes of Health. [Link]
-
A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (n.d.). Beilstein Journals. [Link]
-
X-ray and computational structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol. (n.d.). National Institutes of Health. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
-
Instrument Details. (n.d.). Harvard Center for Mass Spectrometry. [Link]
-
Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. (n.d.). Royal Society of Chemistry. [Link]
-
Application News. (n.d.). Shimadzu. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. [Link]
-
Mass Spectrometry in Forensic Science. (n.d.). The University of Alabama at Birmingham. [Link]
- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. (n.d.).
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
N-(4-Chlorophenyl)-4-methoxybenzamide. (n.d.). PubMed Central. [Link]
-
Search - Access Structures. (n.d.). CCDC. [Link]
-
CCDC 2344717: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]
-
Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.). Patent CN-111039796-A. [Link]
-
Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. (n.d.). ACS Publications. [Link]
-
Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. (n.d.). ResearchGate. [Link]
-
Ion Trap Mass Spectrometry for the Characterization of N-methyl-1- (3,4-methylene-dioxyphenyl)-2-butanamine and N-ethyl-3,4- Methylenedioxyamphetamine, Two Widely Distributed Street Drugs. (n.d.). PubMed. [Link]
-
Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (n.d.). PubMed Central. [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. [Link]
- Morphology of crystals grown from solutions. (n.d.).
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. X-ray and computational structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. portlandpress.com [portlandpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ou.edu [ou.edu]
- 13. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. people.bu.edu [people.bu.edu]
A Guide to Validating a Stability-Indicating HPLC Method for 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine Analysis: A Performance Comparison Against ICH Q2(R2) Criteria
Introduction
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring drug safety and efficacy. 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine is a complex aromatic amine that can arise as a process-related impurity or a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its potential presence necessitates a robust, reliable, and validated analytical method for accurate quantification.
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter and experimental design. The objective is to establish, through documented laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," ensuring the method is fit for purpose and compliant with global regulatory expectations.[3][4]
Part 1: The Analytical Method Development Strategy
Before validation can begin, a suitable analytical method must be developed. The physicochemical properties of this compound (MW: 233.69 g/mol , aromatic structure) guide the selection of an appropriate chromatographic system. A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's relatively non-polar nature.
The Causality Behind Our Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and resolution for aromatic compounds. A standard dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (Mobile Phase A: 0.1% Formic Acid in Water) and an organic solvent (Mobile Phase B: Acetonitrile) is chosen. The gradient allows for the effective elution of the main analyte while also separating it from potentially more or less polar impurities that may be present. Acetonitrile is preferred over methanol for its lower viscosity and UV transparency.
-
Detection: The biphenyl ring system contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. For this guide, we will assume a λmax of 254 nm.
-
Temperature and Flow Rate: A controlled column temperature (e.g., 30°C) ensures reproducible retention times. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Part 2: The Method Validation Workflow
Method validation is not a single event but a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The workflow begins with a validation protocol that predefines the experiments and acceptance criteria, and concludes with a comprehensive validation report.
Sources
"comparison of biological activity of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine with other aniline derivatives"
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our primary goal is to furnish our audience with in-depth, data-driven technical guides. The initial aim of this guide was to provide a comprehensive comparison of the biological activity of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine with other aniline derivatives. However, an exhaustive search of the current scientific literature and patent databases has revealed a significant gap: there is no publicly available experimental data detailing the biological activity of this specific compound.
While information regarding its synthesis and chemical properties is accessible [cite: patent CN-111039796-A, patent CN103539679B], the absence of biological data precludes a direct, evidence-based comparison as originally envisioned.
In the spirit of scientific advancement and to provide valuable insights, we have adapted this guide to offer a broader comparative analysis. This document will explore the known biological activities of structurally related chloro- and methoxy-substituted biphenyl amine derivatives and other relevant aniline compounds. By examining these analogues, we can infer potential areas of interest and provide a framework for the future evaluation of this compound, should such data become available.
We will delve into key biological activities frequently associated with this class of compounds, including cytotoxic, antimicrobial, and enzyme inhibitory effects, supported by available experimental data for analogous structures.
The Biphenyl Amine Scaffold: A Privileged Structure in Medicinal Chemistry
The biphenyl moiety is a recurring structural motif in a wide array of pharmacologically active compounds.[1] Its rigid yet conformationally flexible nature allows it to interact with various biological targets. The introduction of an amine group, as seen in biphenyl amines, further enhances its potential for biological activity by providing a key site for hydrogen bonding and salt bridge formation. The specific biological effects of these molecules are heavily influenced by the nature and position of substituents on the biphenyl rings.[1]
Comparative Biological Activities of Substituted Aniline and Biphenyl Derivatives
While we lack specific data for this compound, we can draw valuable comparisons from studies on other substituted aniline and biphenyl derivatives.
Cytotoxic and Antiproliferative Activity
Many biphenyl and aniline derivatives have been investigated for their potential as anticancer agents.[1][2] The presence of halogen and methoxy groups can significantly modulate this activity.
Data Summary: Cytotoxicity of Substituted Biphenyl and Aniline Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/EC50 (µM) | Key Findings & Structural Notes | Reference(s) |
| Hydroxylated Biphenyls (e.g., p-phenylphenol) | Rat Hepatocytes | ~750 | The position of the hydroxyl group significantly impacts cytotoxicity, with para- and meta-positions showing higher toxicity than ortho-. | [3] |
| Biphenyl-based Tetrazole Derivatives | HepG2, MCF-7 | Not specified, but showed "strongest and selective cytotoxic effect" | The combination of biphenyl and tetrazole moieties yielded compounds with significant anticancer activity. | [2] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV-producing cells (in vitro) | IC50: 1.99 (wild-type), 3.30 (drug-resistant) | This aniline derivative demonstrated potent anti-HBV activity, highlighting the potential for antiviral applications. | [4] |
| bis(2-aminoethyl)amine Derivatives | HTB-140 (melanoma) | IC50: 13.95 - 15.74 | These compounds exhibited moderate antiproliferative potency against several cancer cell lines. | [5] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies is crucial for assessing the spectrum and selectivity of a compound's cytotoxic effects. For instance, comparing activity against a panel of cell lines, such as liver (HepG2), breast (MCF-7), and melanoma (HTB-140), helps to identify compounds with broad-spectrum activity versus those that may be more effective against specific cancer types.[2][5]
Antimicrobial Activity
The aniline and biphenyl scaffolds are also present in many compounds with antimicrobial properties. Halogenation, in particular, has been shown to enhance the antimicrobial efficacy of various chemical classes.[6][7]
Data Summary: Antimicrobial Activity of Substituted Biphenyl and Aniline Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Key Findings & Structural Notes | Reference(s) |
| Biphenyl and Dibenzofuran Derivatives | MRSA, MDR Enterococcus faecalis | As low as 3.13 | Strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity. | [8] |
| Halogenated Biphenols and Anilides | Gram-positive and Gram-negative bacteria | Not specified, but synergistic effects observed | A combination of halogenated biphenols and anilides showed synergistic antibacterial activity. | [6] |
| (2-Methoxy/2-Amino)-nicotinonitrile derivatives with a 4'''-chlorophenyl group | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi | Not specified, but showed "moderate to good and remarkable activities" | The presence of both methoxy/amino and chloro-phenyl groups contributed to the observed antimicrobial effects. | [9] |
| Halogenated Peptoids | S. aureus, E. coli, P. aeruginosa | Up to 32-fold increase in activity for brominated analogues | Halogenation significantly increased the antimicrobial activity of peptoids, with the effect being dependent on the type of halogen. | [7] |
Expertise & Experience: The rationale for testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria stems from the fundamental differences in their cell wall structures.[9] This allows for the identification of broad-spectrum antimicrobial agents versus those with a more targeted range of activity. The inclusion of antibiotic-resistant strains like MRSA is a critical step in modern antimicrobial drug discovery.[8]
Enzyme Inhibition
The rigid biphenyl backbone can serve as a scaffold to position functional groups in a way that allows for specific interactions with the active sites of enzymes.
Trustworthiness: Enzyme inhibition assays are designed as self-validating systems. The inclusion of positive and negative controls, along with dose-response curves to determine IC50 values, ensures the reliability and reproducibility of the results.[10]
Data Summary: Enzyme Inhibition by Biphenyl and Aniline Derivatives
| Compound/Derivative Class | Target Enzyme | IC50/Ki | Key Findings & Structural Notes | Reference(s) |
| Biphenyl-based COX-2 Inhibitors (e.g., Celecoxib) | Cyclooxygenase-2 (COX-2) | 0.04 µM | The biphenyl scaffold is a key feature of many selective COX-2 inhibitors used as anti-inflammatory drugs. | [11] |
| Methoxy- and Halo-substituted Benzophenanthridinones | DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Semiquantitative | The position and nature of substituents (methoxy, fluoro) on the aromatic rings influenced the dual inhibitory activity. | [12] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Not a direct enzyme inhibitor, but increases intracellular APOBEC3G levels | - | This compound exhibits its antiviral effect through an indirect mechanism, highlighting the diverse ways aniline derivatives can exert biological effects. | [4] |
Experimental Protocols: A Foundation for Future Investigations
To facilitate future research on this compound and its analogues, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While a direct comparative analysis of the biological activity of this compound is currently not possible due to a lack of experimental data, this guide provides a comprehensive overview of the known biological activities of structurally related aniline and biphenyl derivatives. The available evidence suggests that compounds with chloro- and methoxy-substitutions on a biphenyl amine scaffold have the potential to exhibit a range of biological effects, including cytotoxic, antimicrobial, and enzyme inhibitory activities.
The structure-activity relationships highlighted herein underscore the importance of the position and nature of substituents in determining the specific biological profile of these compounds. This guide serves as a valuable resource for researchers interested in this chemical class and provides a solid foundation for the design and evaluation of novel aniline and biphenyl derivatives as potential therapeutic agents. We strongly encourage further investigation into the biological properties of this compound to fill the existing knowledge gap and unlock its potential in drug discovery.
References
- Nakagawa, Y., Tay, S. I., & Nakao, T. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Journal of Health Science, 46(3), 205-211.
- El-Sayed, N. N. E., & Al-Saadi, M. S. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Egyptian Journal of Chemistry, 64(10), 5729-5738.
- Sharma, P., & Kumar, A. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 2455-2631.
- Oki, K., Taguchi, K., Noguchi-Yachide, T., Sugawara, M., & Aoyama, H. (2018). Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. Drug and Chemical Toxicology, 42(4), 430-435.
- Al-Ostath, A., Al-Qaisi, A., & Al-Hiari, Y. (2020). Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. Letters in Drug Design & Discovery, 17(10), 1256-1265.
- Noel, D. R., Casely, R. E., Linfield, W. M., & Harriman, L. A. (1960). Antibacterial Synergism Between the Halogenated Biphenols and the Halogenated Aromatic Anilides and Carbanilides. Applied microbiology, 8(1), 1–4.
- Thangarasu, S., & Annamalai, S. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, J. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.
- Yeleubayeva, R. Z., Utegenova, G. T., Issayeva, A. K., Seilkhanov, T. M., & Praliyev, K. D. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 22(16), 8887.
- Paulsen, M. H., Engqvist, M., Ausbacher, D., Anderssen, T., Langer, M. K., Haug, T., ... & Strøm, M. B. (2021). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Marine Drugs, 19(11), 606.
- Kuras, M., Sidoryk, K., Czarnecki, W., & Filipek, S. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
- Sun, G., & Sun, Y. (2012). N-Halamine-Based Antimicrobial Additives for Polymers. International journal of molecular sciences, 13(9), 11784–11802.
- Molchanova, N., Hansen, P. R., & Franzyk, H. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids. Scientific reports, 10(1), 1-13.
- Li, Y., Wang, Y., Zhang, Y., Li, Y., & Zhang, J. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729.
- Kumar, R., & Singh, P. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18459-18491.
- Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. E-Journal of Chemistry, 9(4), 2139-2146.
- BenchChem. (2023). Head-to-head comparison of different biphenyl-based enzyme inhibitors.
- Google Patents. (2015).
- Tipton, K. F., & Fowler, C. J. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Perspectives in medicinal chemistry, 5, PMC.S7134.
- Google Patents. (2020). Novel synthesis method of 4'-chloro-2-aminobiphenyl. CN-111039796-A.
- Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, J. (2020). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of medicinal chemistry, 63(17), 9464-9479.
- Google Patents. (2016). Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide. US9504746B2.
- Bush, K. (1988). Evaluation of enzyme inhibition data in screening for new drugs. The Journal of antibiotics, 41(9), 1173-1179.
- Google Patents. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
- Google Patents. (2002).
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Synergism Between the Halogenated Biphenols and the Halogenated Aromatic Anilides and Carbanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Differentiation of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine and its Positional Isomers
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular entities is paramount. The substitution pattern on a biphenyl scaffold, a common motif in bioactive compounds, can dramatically alter a molecule's pharmacological and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine and its key positional isomers, offering researchers a robust framework for their unambiguous identification.
The strategic placement of chloro, methoxy, and amine functional groups on the biphenyl core dictates the molecule's three-dimensional conformation and electronic distribution.[1] Consequently, even subtle shifts in substituent positions can lead to significant variations in biological activity and toxicity.[1] This necessitates reliable and discerning analytical methodologies to distinguish between closely related isomers. Herein, we delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy to achieve this differentiation.
Isomers Under Investigation
For the purpose of this guide, we will focus on the parent compound and three of its isomers, which represent common alternative substitution patterns:
-
Compound A: this compound (The parent compound)
-
Compound B: 3'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
-
Compound C: 4'-Chloro-3'-methoxy-[1,1'-biphenyl]-4-amine
-
Compound D: 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-4-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the atomic connectivity and the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are expected to be complex in the aromatic region (typically 6.5-8.0 ppm). However, key differences will arise from the distinct electronic effects (inductive and resonance) of the substituents on the chemical shifts of the aromatic protons. The methoxy (-OCH₃) group, being an electron-donating group, will shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the chloro (-Cl) group, being electron-withdrawing, will deshield adjacent protons, shifting their signals downfield.
The position of the substituents also dictates the splitting patterns (singlet, doublet, triplet, etc.) of the aromatic protons. For instance, the number of adjacent protons to a given proton determines its multiplicity, providing crucial information about the substitution pattern.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon atom directly attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift, while the carbon bonded to the electron-withdrawing chloro group will be deshielded. The distinct substitution patterns of the isomers will result in a unique set of ¹³C chemical shifts for each compound, serving as a reliable fingerprint for identification.
Table 1: Predicted Key ¹H and ¹³C NMR Spectroscopic Data
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| A: this compound | Methoxy protons as a singlet around 3.8 ppm. Aromatic protons will show a complex pattern reflecting the substitution. | Carbon attached to methoxy group will be significantly shielded. Carbon attached to chlorine will be deshielded. |
| B: 3'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine | Methoxy protons as a singlet. The aromatic proton between the chloro and methoxy groups will likely be a singlet or a narrow doublet. | The relative positions of the signals for the chlorinated and methoxylated ring will differ from A. |
| C: 4'-Chloro-3'-methoxy-[1,1'-biphenyl]-4-amine | Methoxy protons as a singlet. The aromatic protons on the substituted ring will exhibit a different splitting pattern compared to A and B. | Unique set of chemical shifts for the substituted aromatic ring due to the meta-relationship of the chloro and methoxy groups. |
| D: 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-4-amine | Methoxy protons as a singlet. The ortho-position of the chlorine atom will likely cause a significant downfield shift of the adjacent proton. | The steric hindrance from the ortho-chloro group may influence the dihedral angle between the phenyl rings, affecting the chemical shifts of carbons in both rings. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3][4][5]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Key vibrational bands to look for include:
-
N-H stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.[6]
-
C-O stretch (methoxy): A strong absorption band is expected around 1000-1300 cm⁻¹ for the C-O stretching of the methoxy group.
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹ is characteristic of the C-Cl bond.
-
Aromatic C-H and C=C stretches: These will be present in all isomers, but their exact positions can be subtly influenced by the substitution pattern.
While many of the fundamental vibrational frequencies will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) is unique for each molecule and can be used for definitive identification when compared to a reference spectrum.
Table 2: Characteristic FT-IR Absorption Frequencies
| Functional Group | Approximate Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3300-3500 (two bands) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |
| C-Cl Stretch | 600-800 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For the isomers of this compound, the molecular ion peak (M⁺) will be the same for all, corresponding to the molecular formula C₁₃H₁₂ClNO.
The key to distinguishing the isomers lies in the analysis of their fragmentation patterns. The positions of the substituents will influence the stability of the resulting fragment ions. For example, the relative positions of the methoxy and chloro groups will affect the pathways of bond cleavage upon electron ionization. The presence of chlorine will also be evident from the isotopic pattern of the molecular ion and any chlorine-containing fragments, with the characteristic M and M+2 peaks in an approximate 3:1 ratio.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is often used for volatile compounds and provides extensive fragmentation, which is useful for structural elucidation.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system has a characteristic π → π* transition. The position (λ_max) and intensity (molar absorptivity) of this absorption band are sensitive to the substituents on the aromatic rings.
Electron-donating groups like the amine and methoxy groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can have a more complex effect. The degree of conjugation between the two phenyl rings also significantly impacts the UV-Vis spectrum. Steric hindrance from ortho-substituents can reduce the planarity of the biphenyl system, leading to a hypsochromic shift (shift to shorter wavelengths) and a decrease in the intensity of the conjugation band.[8][9] This effect is particularly relevant for distinguishing isomers with substituents at the 2- or 2'-positions.
Table 3: Expected Trends in UV-Visible Absorption
| Compound | Expected λ_max Trend | Rationale |
| A: this compound | Shifted λ_max due to extended conjugation and substituent effects. | The 2'-methoxy group may cause some steric hindrance. |
| B: 3'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine | Similar to A, but the electronic effect of the 3'-chloro group will differ from the 4'-chloro. | The 2'-methoxy group will still be a key factor in steric hindrance. |
| C: 4'-Chloro-3'-methoxy-[1,1'-biphenyl]-4-amine | Likely a more planar conformation compared to A and B, potentially leading to a longer λ_max. | Less steric hindrance from the 3'-methoxy group compared to a 2'-substituent. |
| D: 2'-Chloro-4'-methoxy-[1,1'-biphenyl]-4-amine | Potential hypsochromic shift and reduced intensity compared to the others. | The 2'-chloro group will induce significant steric hindrance, reducing the planarity and conjugation of the biphenyl system.[8][9] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Visible spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument before measuring the sample's absorbance.
Comparative Analysis and Workflow
A systematic approach combining these spectroscopic techniques is essential for the unambiguous identification of the isomers of this compound.
Figure 1: A logical workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of positional isomers of this compound requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular formula and FT-IR can identify the constituent functional groups, NMR spectroscopy provides the most definitive data for elucidating the precise connectivity of the atoms. UV-Visible spectroscopy offers valuable insights into the electronic structure and conformation of the biphenyl system, which is particularly useful for distinguishing isomers with ortho-substituents. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers.
- National Center for Biotechnology Information. The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls.
- ScienceOpen. Supporting Information.
- ACS Publications. The Ultraviolet Absorption Spectra of Substituted Biphenyls.
- SpringerLink. The ultraviolet absorption spectra of some chlorinated biphenyls.
- ACS Publications. Supporting Information.
- ACS Publications. Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl.
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization.
- Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
- Beilstein Journals. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- Amazon S3. 4-Chloro-2-methoxy-biphenyl.
- ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.
- Google Patents. Novel synthesis method of 4' -chloro-2-aminobiphenyl.
- National Center for Biotechnology Information. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles.
- Chemistry LibreTexts. 24.11: Spectroscopy of Amines.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Chemistry LibreTexts. Conformations of Biphenyls.
- ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.
- PharmaCompass. 4'-chloro-2-aminobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Sigma-Aldrich. 4'-Chloro-[1,1'-biphenyl]-2-amine | 1204-44-0.
- Quora. Does biphenyl show optical isomerism?.
- NIST WebBook. 1,1'-Biphenyl, 4-chloro-.
- NIST WebBook. 1,1'-Biphenyl, 4-methoxy-.
Sources
- 1. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arcjournals.org [arcjournals.org]
- 8. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
For researchers, scientists, and drug development professionals, the purity of starting materials is a non-negotiable prerequisite for reliable and reproducible results. This guide provides an in-depth, technical comparison of methodologies for assessing the purity of commercially available 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, a key building block in various research and development endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for comparing products from different suppliers.
Introduction: The Significance of Purity for this compound
This compound is a substituted biphenyl amine, a class of compounds with significant applications in medicinal chemistry and materials science.[1] The presence of chloro, methoxy, and amine functionalities makes it a versatile intermediate for synthesizing more complex molecules. However, the synthetic routes to such compounds can often lead to the formation of structurally similar impurities.[2][3] These impurities can arise from incomplete reactions, side reactions, or the degradation of the target molecule. The presence of even minor impurities can have significant downstream consequences, including altered biological activity, compromised material properties, and difficulties in subsequent synthetic steps. Therefore, a robust analytical strategy to verify the purity of commercially available this compound is paramount.
This guide will focus on a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile.
Comparative Analysis of Commercial Samples: An Experimental Framework
To objectively compare the purity of this compound from different commercial sources, a systematic approach is necessary. We will hypothetically evaluate three commercial lots (Supplier A, Supplier B, and Supplier C) against a certified reference material (CRM).
Analytical Techniques: A Trifecta for Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete picture.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment of non-volatile and thermally labile compounds.[5] It excels at separating the target compound from its impurities, allowing for quantification based on peak area. A reversed-phase method is typically suitable for moderately polar aromatic compounds like our target molecule.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and for providing structural information on separated components, GC-MS is an invaluable tool.[7][8] It separates compounds based on their boiling points and provides a mass spectrum for each peak, aiding in the identification of unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can determine the purity of a sample without the need for a specific reference standard of the analyte itself.[9] It relies on the use of a certified internal standard and the precise integration of NMR signals.
Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Experimental workflow for purity assessment.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and commercial samples being tested.
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: This reversed-phase HPLC method is designed to separate this compound from potential non-volatile impurities. The use of a C18 column is standard for compounds of this polarity.[6] A gradient elution is employed to ensure the separation of compounds with a range of polarities.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Method Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of each sample (CRM, Supplier A, B, and C) and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 50 µg/mL with the same solvent mixture.
-
Filtration: Filter all sample solutions through a 0.45 µm syringe filter into HPLC vials.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the samples and acquire the chromatograms.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: This GC-MS method is designed to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. A non-polar column is chosen to separate compounds based on their boiling points.
Instrumentation and Consumables:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Vials | 2 mL clear glass vials with PTFE septa |
| Solvents | GC grade Dichloromethane |
Method Parameters:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-500 amu |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in dichloromethane.
-
Analysis: Inject the samples into the GC-MS system and acquire the total ion chromatograms.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak area relative to the main component.
Quantitative NMR (qNMR) Protocol
Rationale: qNMR provides a direct measure of purity against a certified internal standard, making it a powerful validation tool. Maleic anhydride is a suitable internal standard as its proton signals are in a clear region of the spectrum and it is non-reactive with the analyte.
Instrumentation and Consumables:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| NMR Tubes | 5 mm high-precision NMR tubes |
| Internal Standard | Certified Maleic Anhydride |
| Solvent | DMSO-d6 |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the certified maleic anhydride internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a proton NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
Hypothetical Data and Comparison
The following tables summarize hypothetical data from the analysis of the three commercial samples and the certified reference material.
Table 1: HPLC Purity Assessment
| Sample | Main Peak Area (%) | Number of Impurity Peaks |
| CRM | 99.8 | 1 |
| Supplier A | 98.5 | 3 |
| Supplier B | 99.2 | 2 |
| Supplier C | 97.1 | 5 |
Table 2: GC-MS Impurity Profiling
| Sample | Major Impurity Identified | Concentration (%) |
| CRM | Not Detected | < 0.01 |
| Supplier A | 4-Chloroaniline | 0.3 |
| Supplier B | 2-Methoxyaniline | 0.1 |
| Supplier C | 4-Chloroaniline, Unidentified Biphenyl Derivative | 0.8, 0.5 |
Table 3: qNMR Purity Determination
| Sample | Purity (%) |
| CRM | 99.7 ± 0.2 |
| Supplier A | 98.3 ± 0.3 |
| Supplier B | 99.1 ± 0.2 |
| Supplier C | 96.9 ± 0.4 |
Interpretation and Recommendations
-
Supplier B provides the highest purity material among the commercial sources, with results closely aligning with the certified reference material across all three analytical techniques.
-
Supplier A provides material of acceptable purity, though with a higher level of a likely starting material impurity (4-chloroaniline).
-
Supplier C provides the lowest purity material with multiple impurities, some of which are unidentified. This could pose a significant risk in sensitive applications.
Recommendation: For applications requiring the highest degree of purity and batch-to-batch consistency, Supplier B is the recommended choice. For less sensitive applications where cost may be a primary driver, Supplier A could be considered, but with the caveat that lot-to-lot variability in impurity profiles should be monitored. Supplier C should be avoided for any application where purity is a critical parameter.
Conclusion
The purity of this compound is a critical factor that can significantly impact research and development outcomes. A multi-technique approach combining HPLC, GC-MS, and qNMR provides a comprehensive and reliable assessment of product quality. This guide has outlined a robust framework for the comparative analysis of commercially available materials, empowering researchers to make informed decisions when selecting a supplier. It is imperative that researchers either perform these analyses in-house or request detailed certificates of analysis from their suppliers that include data from orthogonal analytical methods.
References
- Vertex AI Search. (2024). This compound, 98% Purity.
- 2a biotech. (n.d.). This compound.
- BenchChem. (2025). Quantitative Purity Analysis of 4,4'-Bis(maleimido)
- Sigma-Aldrich. (n.d.). 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE AldrichCPR.
- AOBChem. (n.d.). 4'-Chloro-4-methoxy[1,1'-biphenyl]-2-amine.
- BenchChem. (2025). A Comparative Guide to the Purity Validation of Bis(2-nitrophenyl)
- BLDpharm. (n.d.). 1204-44-0|4'-Chloro-[1,1'-biphenyl]-2-amine.
- SciELO. (2017).
- BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
- ResearchGate. (2020). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
- BOC Sciences. (n.d.).
- National Institutes of Health. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
- Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
- Sigma-Aldrich. (n.d.). 4'-Chloro-[1,1'-biphenyl]-2-amine | 1204-44-0.
- Amazon S3. (2020). 4-Chloro-2-methoxy-biphenyl.
- PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl.
- Beilstein Journals. (2017). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.
- Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
- Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4'-chlorobiphenyl | 1204-44-0.
- ResearchGate. (2015). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.
- RSC Publishing. (2024).
- Chemsrc. (n.d.). 4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0.
- Journal of Chemical and Pharmaceutical Research. (2017). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- ResearchGate. (2019). (PDF) A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC-MS/SIM)
- National Institutes of Health. (2010).
- National Academic Digital Library of Ethiopia. (2005). HPLC methods for recently approved pharmaceuticals.
- National Institutes of Health. (2023).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
- BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
- Patsnap. (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Agilent. (n.d.). LC and LC/MS Columns.
Sources
- 1. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 3. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Biphenyl Haptens
For researchers, scientists, and drug development professionals, the generation and characterization of antibodies with high specificity is paramount. When developing immunoassays for small molecules like biphenyls, which are relevant in environmental monitoring and as structural motifs in pharmaceuticals, understanding antibody cross-reactivity is not just a validation step but a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against biphenyl haptens, supported by experimental data and protocols.
The Significance of Biphenyl Haptens and Antibody Specificity
Biphenyls and their derivatives, such as polychlorinated biphenyls (PCBs), are a class of compounds with significant environmental and health implications.[1][2] Due to their low molecular weight, these molecules are not immunogenic on their own and are classified as haptens.[3][4] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5][6]
The resulting antibodies are intended to specifically recognize the biphenyl structure. However, due to structural similarities, these antibodies may also bind to other biphenyl analogues or related compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the target analyte's concentration in an immunoassay.[7] Therefore, rigorous cross-reactivity studies are essential to validate the specificity of any newly developed anti-biphenyl antibody.[8][9][10]
Designing the Immunogen: The First Step in Determining Specificity
The specificity of an antibody is fundamentally influenced by the design of the hapten-carrier conjugate used for immunization.[6] Key considerations include:
-
Hapten Synthesis: The biphenyl hapten must be synthesized with a functional group (e.g., a carboxyl or amino group) that allows for conjugation to the carrier protein. The position of this "linker" is critical, as it should minimally interfere with the key epitopes of the biphenyl structure that the antibody is intended to recognize.[11][12]
-
Carrier Protein Selection: BSA and KLH are common choices due to their high immunogenicity and availability of reactive functional groups (e.g., lysine residues).[5]
-
Conjugation Chemistry: The choice of crosslinking chemistry (e.g., using EDC for carboxyl-amine coupling or glutaraldehyde) will determine how the hapten is presented to the immune system.[5][]
The goal is to present the biphenyl moiety as the dominant antigenic determinant to drive the production of antibodies that specifically recognize this structure.
Comparative Analysis of Immunoassay Formats for Cross-Reactivity Assessment
Several immunoassay formats can be employed to assess antibody cross-reactivity. For small molecule haptens like biphenyls, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective method.[7][14]
| Immunoassay Format | Principle | Advantages for Biphenyl Cross-Reactivity | Disadvantages |
| Competitive ELISA | The target analyte in the sample competes with a labeled antigen (or an immobilized antigen) for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the analyte in the sample.[15][16] | Highly sensitive for small molecules. Allows for the direct comparison of the binding affinity of different biphenyl analogues.[7] | Can be more complex to set up and optimize compared to direct or indirect ELISA. |
| Direct/Indirect ELISA | The antigen is directly or indirectly detected by an enzyme-labeled antibody. Signal is directly proportional to the amount of antigen. | Simpler to perform. | Not suitable for detecting small molecule haptens, as they do not bind well to solid surfaces and the assay format is not designed for competitive binding analysis. |
| Western Blot | Proteins are separated by size and then detected by antibodies. | Useful for assessing antibody specificity against protein targets. | Not applicable for small molecule haptens like biphenyls. |
Given its suitability, the remainder of this guide will focus on the application of competitive ELISA for biphenyl antibody cross-reactivity studies.
The Competitive ELISA Workflow
The following diagram illustrates the workflow of an indirect competitive ELISA (icELISA), a common variant used for hapten detection.
Caption: Workflow of an indirect competitive ELISA for biphenyl hapten detection.
Experimental Protocol: Indirect Competitive ELISA for Cross-Reactivity
This protocol provides a step-by-step guide for assessing the cross-reactivity of an anti-biphenyl antibody against a panel of structurally related compounds.
Materials:
-
High-binding 96-well microtiter plates
-
Biphenyl-protein conjugate (for coating)
-
Anti-biphenyl primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Biphenyl standard and potential cross-reactants
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the biphenyl-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[15]
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the biphenyl standard and each potential cross-reactant in Blocking Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-biphenyl primary antibody. Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate inhibition curves for the target biphenyl and each of the tested analogues.
Data Processing Steps:
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100[17]
-
Generate Inhibition Curves: Plot the percentage of inhibition against the logarithm of the competitor concentration for the target biphenyl and each analogue. This will result in sigmoidal dose-response curves.[18]
-
Determine the IC50 Value: The IC50 is the concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen.[17] This value is a measure of the antibody's affinity for that specific compound. The lower the IC50, the higher the affinity.
-
Calculate the Cross-Reactivity (%CR): The cross-reactivity of the antibody towards a specific analogue is calculated relative to the target biphenyl using the following formula: %CR = (IC50 of target biphenyl / IC50 of analogue) * 100[19]
Sample Data and Interpretation
The following table presents hypothetical data from a cross-reactivity study of an antibody raised against 4-hydroxybiphenyl.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Hydroxybiphenyl (Target) | 4-OH-C₁₂H₉ | 10 | 100 |
| Biphenyl | C₁₂H₁₀ | 500 | 2 |
| 2-Hydroxybiphenyl | 2-OH-C₁₂H₉ | 80 | 12.5 |
| 4,4'-Dihydroxybiphenyl | 4,4'-(OH)₂-C₁₂H₈ | 25 | 40 |
| Polychlorinated Biphenyl (Aroclor 1254) | Mixture | >10,000 | <0.1 |
Interpretation:
-
The antibody exhibits the highest affinity for the target immunogen, 4-hydroxybiphenyl.
-
The presence and position of the hydroxyl group are critical for antibody recognition. The affinity for 2-hydroxybiphenyl is significantly lower than for the 4-hydroxy isomer.
-
The absence of the hydroxyl group (biphenyl) drastically reduces binding, indicating its importance as an epitope.
-
The addition of a second hydroxyl group at the 4' position (4,4'-dihydroxybiphenyl) is tolerated to some extent, but still reduces affinity compared to the target.
-
The antibody shows negligible cross-reactivity with a complex mixture of polychlorinated biphenyls, demonstrating high specificity for the hydroxylated forms.
Visualizing Antibody-Hapten Binding and Cross-Reactivity
The following diagram illustrates the concept of antibody binding to the target hapten and a cross-reactive analogue.
Caption: Antibody binding affinity to target hapten and structurally related analogues.
Conclusion and Best Practices
Thorough cross-reactivity assessment is a non-negotiable step in the development of reliable immunoassays for biphenyl haptens.[9] The competitive ELISA format provides a robust and quantitative method for determining the specificity of polyclonal and monoclonal antibodies.
Key Takeaways for Researchers:
-
Rational Hapten Design is Crucial: The structure of the immunizing hapten dictates the resulting antibody's specificity.
-
Competitive ELISA is the Gold Standard: This assay format is ideal for quantifying the cross-reactivity of antibodies against small molecules.
-
IC50 and %CR are Key Metrics: These values provide a quantitative measure of antibody specificity and allow for direct comparison between different antibodies and assay formats.
-
Comprehensive Validation is Essential: Always test against a panel of structurally related compounds that are likely to be present in the intended sample matrix.
By following the principles and protocols outlined in this guide, researchers can confidently characterize the performance of their anti-biphenyl antibodies and develop highly specific and reliable immunoassays for a wide range of applications.
References
- Immunoassay for polychlorinated biphenyls (PCB) using screen printed electrodes. (n.d.). Google Scholar.
- Immunoassay Screening Method for Polychlorinated Biphenyls (PCBs) in Insulating Oil (PCB sensor). (n.d.). Sumitomo Chemical.
- Electrochemical Development of an Immunosensor for Detection Polychlorinated biphenyls (PCBs) for Environmental Analysis. (2021). MDPI.
- Immunoassay monitoring of polychlorinated biphenyls (PCBs) in the Great Lakes. (n.d.). ResearchGate.
- Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
- Real-time immuno-PCR assay for detecting PCBs in soil samples. (n.d.). PubMed.
- Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
- Ten Basic Rules of Antibody Validation. (2018). PMC - NIH.
- Antibody Validation Guide. (n.d.). Hello Bio.
- How do I know if the antibody will cross-react?. (n.d.). Proteintech Group.
- Immunological Cross-Reactivity. (n.d.). Diva-portal.org.
- Protocol for Competitive ELISA. (n.d.). Creative Proteomics.
- Important IHC antibody validation steps. (n.d.). Abcam.
- Synthesis of haptens and production of antibodies to bisphenol A. (2017). Frontiers of Agricultural Science and Engineering.
- Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories.
- Synthesis of haptens and production of antibodies to bisphenol A. (n.d.). Hep Journals.
- Antibody Validation Protocols - How To Choose The Most Appropriate. (n.d.). Bitesize Bio.
- The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. (n.d.). PMC - PubMed Central.
- Bioconjugation Techniques. (n.d.). McGill University.
- Hapten-Carrier Conjugation Services. (n.d.). BOC Sciences.
- Synthesis of haptens and production of antibodies to bisphenol A. (n.d.). ResearchGate.
- Hapten synthesis and antibody production for the development of a melamine immunoassay. (2010). PubMed.
- Hapten-Carrier Conjugation. (n.d.). Creative Biolabs.
- In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate.
- Conjugation of haptens. (n.d.). PubMed - NIH.
- How to Read and Analyze ELISA Data. (n.d.). R&D Systems.
- Selective binding of polychlorinated biphenyl congeners by a monoclonal antibody: analysis by kinetic exclusion fluorescence immunoassay. (n.d.). PubMed.
- How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. (n.d.). Boster Biological Technology.
- Data analysis for ELISA. (n.d.). Abcam.
- Selective Binding of Polychlorinated Biphenyl Congeners by a Monoclonal Antibody: Analysis by Kinetic Exclusion Fluorescence Immunoassay. (2001). ResearchGate.
- The first X-ray structure of an antibody was that of the hapten-binding... (n.d.). ResearchGate.
- Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (n.d.). NIH.
- Generation and Characterization of Anti-phenyl Sulfate Monoclonal Antibodies and a Potential Use for Phenyl Sulfate Analysis in Human Blood. (n.d.). PubMed.
- Relation between structure and specificity of antibodies: nuclear magnetic resonance study of binding fluorine-19 labeled nitrophenyl haptens to myeloma immunoglobulins M315, M460, and X25. (n.d.). PubMed.
- The effect of haptens on protein-carrier immunogenicity. (n.d.). PMC - NIH.
- Technical Guide for ELISA. (n.d.). SeraCare.
- Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). PubMed.
- Why hapten-carrier complex in immunogenic whereas unbound hapten are not?. (2021). ResearchGate.
- Competitive ELISA Protocol. (n.d.). Creative Diagnostics.
- Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI.
- Antibodies 101: The Four ELISAs and When to Use Them. (2024). Addgene Blog.
- Ask Our Experts: Navigating Antibody Characterization through LC-MS. (2024). YouTube.
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Synthesis of haptens and production of antibodies to bisphenol A [journal.hep.com.cn]
- 12. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoassay for polychlorinated biphenyls (PCB) using screen printed electrodes | Semantic Scholar [semanticscholar.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. rndsystems.com [rndsystems.com]
- 19. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
Introduction
The synthesis of substituted biaryl amines is a cornerstone of modern medicinal and materials chemistry. These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The target molecule, 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine, encapsulates the synthetic challenges inherent in this class: the selective formation of a C(sp²)-C(sp²) bond to form the biphenyl core and a C(sp²)-N bond for the aromatic amine.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this target. Moving beyond a simple recitation of procedures, we will dissect the strategic and mechanistic rationale behind each pathway. The analysis is grounded in experimental data and established chemical principles to empower researchers, scientists, and drug development professionals to select the optimal route based on their specific objectives, whether they be yield, scalability, cost, or environmental impact. We will focus on the most industrially relevant and synthetically powerful methods: Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, and will contrast them with classical copper-catalyzed Ullmann-type reactions.
Part 1: Retrosynthetic Analysis and Strategic Overview
The construction of this compound can be approached by disconnecting one of two key bonds: the biaryl C-C bond or the aryl C-N bond. This fundamental choice dictates the overall synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
-
C-C Bond Disconnection (Suzuki-Miyaura Coupling): This is arguably the most versatile and widely used strategy for biaryl synthesis.[1] It involves the palladium-catalyzed cross-coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide or triflate. This approach offers mild reaction conditions, high functional group tolerance, and commercially available starting materials.[2]
-
C-N Bond Disconnection (Buchwald-Hartwig Amination): This strategy first constructs the 4'-chloro-2'-methoxy-[1,1'-biphenyl] core and then introduces the amine group in the final step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, replacing harsher classical methods.[3][4] This route is convergent but requires the synthesis of a more complex biphenyl halide intermediate.
-
Classical Alternatives (Ullmann Reactions): The Ullmann reaction, which uses copper as a catalyst, can form both C-C and C-N bonds.[5][6] While traditionally requiring high temperatures and stoichiometric copper, modern ligand-assisted protocols have enabled milder conditions.[4][7] This approach is often considered when cost is a primary driver, as copper is significantly cheaper than palladium.
Part 2: A Head-to-Head Comparison of Synthetic Routes
Route 1: Suzuki-Miyaura Coupling (Convergent C-C Bond Formation)
The Suzuki-Miyaura coupling is a premier method for constructing the biphenyl skeleton.[2] The key decision is the choice of which coupling partner carries the boronic acid moiety.
Path A: (4-Aminophenyl)boronic acid + 1-Bromo-4-chloro-2-methoxybenzene
This is a direct and attractive route. 4-Aminophenylboronic acid is commercially available, though its stability can be a concern. Often, its hydrochloride salt or a nitro precursor (4-nitrophenylboronic acid) followed by a reduction step is employed for robustness.
Path B: (4-Chloro-2-methoxyphenyl)boronic acid + 4-Bromoaniline
This alternative is also highly viable. Both starting materials are readily accessible. The choice between Path A and Path B often comes down to the relative cost, availability, and stability of the respective boronic acids.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Route 2: Buchwald-Hartwig Amination (End-Game C-N Bond Formation)
This strategy involves first synthesizing a halogenated biphenyl intermediate, 4-bromo-4'-chloro-2'-methoxy-[1,1'-biphenyl], via a Suzuki coupling. This intermediate is then subjected to the Buchwald-Hartwig amination.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki reaction, this process relies on a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key distinction from the Suzuki reaction is the nature of the nucleophile. An amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[3] The choice of ligand is critical for preventing side reactions like beta-hydride elimination.[3]
Part 3: Quantitative Data & Process Analysis
The optimal synthetic route is highly dependent on the specific goals of the project. The following table provides a semi-quantitative comparison based on typical literature reports and process chemistry principles.
| Metric | Route 1: Suzuki-Miyaura | Route 2: Buchwald-Hartwig | Route 3: Ullmann (Modern) |
| Typical Yield | 80-95% | 75-90% (per step) | 60-85% |
| Number of Steps | 1 (or 2 if nitro reduction) | 2 | 1 or 2 |
| Reaction Temp. | Room Temp to 80 °C | 80-120 °C | 100-180 °C |
| Catalyst Cost | High (Palladium) | High (Palladium) | Low (Copper) |
| Ligand Complexity | Moderate (e.g., SPhos, XPhos) | High (e.g., Josiphos, Buchwald ligands) | Moderate (e.g., Phenanthroline) |
| Scalability | Excellent | Very Good | Good (can be limited by high temps) |
| Greenness (PMI) | Moderate (solvent, purification) | Moderate-High (2 steps) | Potentially better if high yielding |
| Key Advantage | High Yield, Convergent | Predictable, Reliable | Low Catalyst Cost |
| Key Disadvantage | Catalyst Cost, Boronic Acid Stability | Longer Route, Atom Economy | Harsher Conditions, Lower Yields |
Part 4: Experimental Protocols
The following protocols are representative procedures for laboratory-scale synthesis. Note: These reactions must be carried out by trained personnel under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling (Route 1, Path B)
Synthesis of this compound
-
Setup: To an oven-dried Schlenk flask, add (4-chloro-2-methoxyphenyl)boronic acid (1.0 equiv.), 4-bromoaniline (1.05 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Buchwald-Hartwig Amination (Route 2, Final Step)
Synthesis of this compound from 4-Bromo-4'-chloro-2'-methoxy-[1,1'-biphenyl]
-
Setup: To an oven-dried Schlenk flask, add 4-bromo-4'-chloro-2'-methoxy-[1,1'-biphenyl] (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.) and a suitable ligand such as XPhos (0.04 equiv.).
-
Amine Source: Add anhydrous toluene to the flask, followed by a solution of ammonia in dioxane (7 N, 2.0 equiv.). Alternatively, an ammonia surrogate like benzophenone imine can be used, which would require a subsequent hydrolysis step.[4]
-
Reaction: Seal the Schlenk flask and heat the mixture to 110 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter the mixture through a pad of celite.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After concentration, purify the crude product by column chromatography.
Part 5: Conclusion and Recommendations
For the synthesis of this compound, the choice of route is a balance of competing priorities.
-
For Discovery and Medicinal Chemistry (Lab-Scale): The Suzuki-Miyaura coupling (Route 1) is the recommended pathway. Its convergence, high yields, mild conditions, and the vast available literature on catalyst systems make it the most efficient and reliable method for rapidly accessing the target molecule and its analogs. The choice between Path A and Path B should be made based on the cost and availability of the respective boronic acids.
-
For Process Development and Large-Scale Synthesis: While the Suzuki route remains a strong contender, the Buchwald-Hartwig amination (Route 2) may offer advantages in terms of controlling the introduction of the amine functionality at a late stage, which can simplify purification. However, the overall lower atom economy of a two-step process must be considered. Furthermore, at scale, a thorough cost-of-goods analysis should be performed to evaluate a modern, ligand-accelerated Ullmann C-N condensation .[4] The significant cost reduction from replacing palladium with copper could outweigh potentially lower yields or more demanding reaction conditions, making it an economically compelling alternative for industrial production.
Ultimately, this guide serves as a framework for decision-making. The ideal synthetic route is not universal but is instead defined by the specific constraints and goals of the research or manufacturing campaign.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(n.d.). Ullmann condensation. Wikipedia. [Link]
-
(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(n.d.). This compound, 98% Purity. CP Lab Safety. [Link]
- (2014). Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.
-
(2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Eureka | Patsnap. [Link]
- (2017). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
(n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Chloro- and Fluoro-Substituted Biphenyl Amines
Executive Summary
For researchers, scientists, and professionals in drug development, the strategic incorporation of halogens onto aromatic scaffolds like biphenyl amine is a cornerstone of modern medicinal chemistry. The choice between a chlorine or a fluorine substituent is not arbitrary; it has profound implications for a molecule's physicochemical properties and, critically, its synthetic accessibility. This guide provides an in-depth, objective comparison of the chemical reactivity of chloro- and fluoro-substituted biphenyl amines. We will dissect the underlying electronic and steric principles that govern their behavior in two essential classes of synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Supported by experimental rationale and detailed protocols, this document serves as a practical resource for informed decision-making in complex synthetic design.
The Fundamental Dichotomy: Electronic and Steric Properties of Fluorine vs. Chlorine
The divergent reactivity of fluoro- and chloro-substituted aromatics is rooted in the fundamental properties of the halogen atoms themselves. While both are electron-withdrawing, the nuances of their electronic influence (inductive vs. resonance effects), bond strengths with carbon, and physical size dictate their synthetic behavior.
-
Electronegativity and Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a powerful electron-withdrawing inductive effect that polarizes the aromatic ring.[1][2][3] Chlorine is also strongly electronegative (3.16) but its inductive pull is weaker than fluorine's.[2] This effect is most pronounced at the ortho position and diminishes with distance.[4]
-
Resonance Effect (+R): Both halogens possess lone pairs that can be donated into the aromatic π-system, a resonance effect that counteracts the inductive withdrawal.[5] For fluorine, the overlap between its 2p orbitals and carbon's 2p orbitals is highly effective, resulting in a more significant +R effect compared to chlorine, whose 3p orbitals overlap less efficiently with carbon's 2p orbitals.[5] Despite this, for both halogens, the inductive effect dominates their overall electronic character, rendering them deactivating groups in electrophilic aromatic substitution.[5]
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger (BDE: ~116 kcal/mol) and shorter than the C-Cl bond (BDE: ~96 kcal/mol).[6][7] This disparity is a critical determinant in reactions where C-X bond cleavage is a key step.
-
Steric Size: Chlorine (van der Waals radius: 1.74 Å) is considerably larger than fluorine (1.47 Å).[4] This size difference can influence reaction rates by sterically hindering the approach of reagents to the reaction center, particularly for ortho-substituted isomers.[8]
These properties are summarized in the table below.
| Property | Fluorine (F) | Chlorine (Cl) | Implication on Reactivity |
| Electronegativity (Pauling) | 3.98 | 3.16 | Stronger inductive withdrawal for F, making the attached carbon more electrophilic. |
| van der Waals Radius | 1.47 Å | 1.74 Å | Cl exerts greater steric hindrance, especially at ortho positions.[4] |
| C(sp²)–X Bond Dissociation Energy | ~116 kcal/mol | ~96 kcal/mol | C-F bond is much stronger and harder to break, impacting cross-coupling reactions.[6] |
| Dominant Electronic Effect | Strong -I, moderate +R | Moderate -I, weak +R | Both are electron-withdrawing, but F's inductive effect is paramount for SNAr. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical pathway for forming new bonds to an aromatic ring, particularly when the ring is rendered electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]
Reactivity Trend: Fluoro-Substituted > Chloro-Substituted
Contrary to what might be expected from leaving group ability in SN2 reactions, fluoro-substituted biphenyl amines are more reactive towards nucleophiles than their chloro-substituted counterparts in SNAr reactions.[9][11]
Mechanistic Rationale: The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3][9][11] This step involves breaking the ring's aromaticity and is therefore energetically costly. The reactivity is thus determined by the stability of this high-energy intermediate.
-
Stabilization of the Meisenheimer Complex: Fluorine's superior electronegativity exerts a powerful inductive effect, withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer complex.[3][11] This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction. Chlorine's weaker inductive effect provides less stabilization.
-
Leaving Group Departure: The cleavage of the C-X bond occurs in the second, fast step of the reaction as aromaticity is restored.[9][11] Because this step is not rate-limiting, the greater strength of the C-F bond compared to the C-Cl bond does not impede the reaction rate.
The presence of other electron-withdrawing groups (e.g., nitro, cyano) at the ortho or para positions to the halogen further enhances reactivity by delocalizing the negative charge of the intermediate.[9][10]
Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used to synthesize complex amines from aryl halides.[12][13] Its catalytic cycle involves three key steps: oxidative addition, transmetalation (or deprotonation/ligand exchange), and reductive elimination.
Reactivity Trend: Chloro-Substituted > Fluoro-Substituted
In stark contrast to SNAr, chloro-substituted biphenyl amines are significantly more reactive than their fluoro-analogs in standard palladium-catalyzed cross-coupling reactions.[7][14]
Mechanistic Rationale: The rate-determining step in many Buchwald-Hartwig cross-coupling reactions is the initial oxidative addition of the aryl halide to the electron-rich Pd(0) catalyst.[15]
-
C-X Bond Cleavage: This step involves the cleavage of the carbon-halogen bond.[15] The C-Cl bond, being weaker and more polarizable than the robust C-F bond, undergoes oxidative addition much more readily.[6][7]
-
High Activation Barrier for C-F Bonds: The exceptional strength of the C-F bond presents a high activation barrier for oxidative addition, making fluoroarenes notoriously unreactive under typical cross-coupling conditions.[6][16] Activating C-F bonds requires specialized, highly electron-rich catalyst systems, often employing bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), and sometimes more forcing reaction conditions.[13][17][18]
This reactivity trend (I > Br > Cl >> F) is general for most palladium-catalyzed cross-couplings, including Suzuki, Stille, and Heck reactions.[14]
Caption: Buchwald-Hartwig cycle where C-Cl bond activation is favored in the oxidative addition step.
Summary of Reactivity Trends
| Reaction Type | Reactivity Trend (F vs. Cl) | Key Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoro > Chloro | Rate is governed by nucleophilic attack. Fluorine's strong inductive effect stabilizes the Meisenheimer intermediate.[3][11] |
| Pd-Catalyzed Cross-Coupling | Chloro > Fluoro | Rate is governed by oxidative addition. The weaker C-Cl bond is cleaved more easily by the Pd(0) catalyst than the strong C-F bond.[6][7] |
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-Substituted Biphenyl Amine
This protocol provides a representative method for the amination of a chloro-substituted biphenyl amine, a reaction favored due to the higher reactivity of the C-Cl bond in cross-coupling.
Objective: To couple 4'-chloro-[1,1'-biphenyl]-2-amine with morpholine.
Materials and Reagents:
-
4'-Chloro-[1,1'-biphenyl]-2-amine (Substrate)
-
Morpholine (Nucleophile)
-
Pd₂(dba)₃ (Palladium Precatalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)[19]
-
Anhydrous Toluene (Solvent)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard inert atmosphere equipment (Schlenk line or glovebox)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reaction Vessel: In a glovebox or under a stream of argon, add 4'-chloro-[1,1'-biphenyl]-2-amine (1.0 mmol, 203.7 mg), NaOtBu (1.4 mmol, 134.5 mg), and XPhos (0.03 mmol, 14.3 mg) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) to the Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Causality Note: The use of a bulky, electron-rich ligand like XPhos is crucial for facilitating the oxidative addition of the relatively inert aryl chloride and promoting the subsequent reductive elimination.[13] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.[19]
-
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(4'-chloro-[1,1'-biphenyl]-2-yl)morpholine.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The choice between chlorine and fluorine as a substituent on a biphenyl amine scaffold dictates the available synthetic routes.
-
Fluoro-substituted biphenyl amines are ideal substrates for Nucleophilic Aromatic Substitution (SNAr) , where their reactivity is enhanced by the powerful electron-withdrawing nature of fluorine.
-
Chloro-substituted biphenyl amines are the preferred precursors for Palladium-Catalyzed Cross-Coupling reactions, as the weaker C-Cl bond is more readily activated by the catalyst.
A thorough understanding of these opposing reactivity trends is essential for the strategic design of synthetic pathways in pharmaceutical and materials science research, enabling chemists to leverage the unique properties of each halogen to achieve their synthetic goals efficiently and selectively.
References
- ACS Omega. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.
- PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI: 10.1039/D5SC07348K.
- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Polar and steric effects in the homolytic amination of alkylbenzenes and biphenyl. RSC Publishing.
- Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?.
- ResearchGate. (n.d.). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
- MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage.
- ACS Publications. (2024). Iron-Catalyzed Activation of Carbon–Halogen Bonds. Organometallics.
- PubMed. (n.d.). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- National Institutes of Health (NIH). (n.d.). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling.
- ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Wyzant Ask An Expert. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Semantic Scholar. (n.d.). Figure 2 from B values as a sensitive measure of steric effects.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline.
- PubMed Central (PMC). (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- ResearchGate. (n.d.). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis.
- PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
- Journal of the American Chemical Society. (2026). Pore-Engineered Luminescent MOF Sensors for PFAS Recognition in Water.
- ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- BenchChem. (n.d.). 2-Amino-4-chlorobiphenyl.
- ResearchGate. (n.d.). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine.
- National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
- MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
- PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenylaMine.
- ResearchGate. (n.d.). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines.
- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
- PubChem. (n.d.). 3-Chloro-4-fluoro-[1,1-biphenyl]-2-amine.
- BenchChem. (2025). Comparative Reactivity Analysis: 5-Chloro-2-fluoropyridin-3-amine in Key Synthetic Transformations.
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. wyzant.com [wyzant.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS No. 1334499-96-5), a compound whose structural alerts—a chlorinated biphenyl backbone and an aromatic amine moiety—necessitate a cautious and informed approach to waste management.
Hazard Assessment: A Precautionary Approach
Given the presence of the aromatic amine and chlorinated biphenyl groups, this compound should be presumed to possess significant health and environmental hazards. Aromatic amines as a class are known for their potential toxicity and carcinogenicity.[3][4] Structurally related biphenyl amines are classified as skin and eye irritants, and some are suspected carcinogens.[3][5][6] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is toxic if ingested, inhaled, or absorbed through the skin, and may have long-term health effects, including the potential to cause cancer.
Core Principles of Disposal: Segregation and Professional Removal
Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or in the general trash.[7][8] The primary directive for this class of chemical waste is segregation and disposal through a licensed hazardous waste management company.
Table 1: Summary of Disposal and Safety Protocols
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and ANSI-rated safety goggles are mandatory. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[6] |
| Waste Classification | Solid Waste: Pure compound, contaminated spatulas, weigh boats, and PPE. Liquid Waste: Solutions containing the compound, and the first two rinses of any contaminated glassware. Waste Stream: Halogenated Organic Waste. |
| Waste Container | Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and any solvents used. Ensure the container is kept closed except when adding waste.[8] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity. The date of initial waste accumulation must also be present. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases.[5] |
| Spill & Exposure | Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Do not use dry sweeping.[1] Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The following procedure provides a systematic approach to the disposal of this compound from the laboratory setting.
Waste Segregation
-
Solid Waste:
-
Carefully collect any residual solid this compound.
-
Place contaminated disposable items such as weigh paper, spatulas, and gloves into a designated, clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Pour all solutions containing this compound into a designated halogenated liquid waste container.
-
Rinse any contaminated glassware a minimum of three times. The first two rinses must be collected as hazardous waste and added to the halogenated liquid waste container. Subsequent rinses, if local regulations permit, may be disposed of according to standard laboratory procedures.
-
Container Management and Labeling
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical and any solvents, and have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory at any given time.
-
Ensure all paperwork required by your EHS department and the external waste contractor is completed accurately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the precautionary principles outlined in this guide—treating the compound as a potential carcinogen and strictly segregating it for professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may include additional local or state requirements.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- U.S. Environmental Protection Agency (EPA). (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
- MedChemExpress. (2025, September 7). Safety Data Sheet - 4-Chloro-2-methoxybenzonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Amino-4'-chlorobiphenyl.
- AOBChem. (n.d.). 4'-Chloro-4-methoxy[1,1'-biphenyl]-2-amine.
- ChemicalBook. (2025, October 25). Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
- Sigma-Aldrich. (n.d.). 4'-CHLORO(1,1'-BIPHENYL)-4-AMINE AldrichCPR.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Fisher Scientific. (2021, December 28). Safety Data Sheet - 4'-Chloro(1,1'-biphenyl)-4-sulfonyl chloride.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- 2A Biotech. (n.d.). This compound.
- BLDpharm. (n.d.). 1204-44-0|4'-Chloro-[1,1'-biphenyl]-2-amine.
- Guidechem. (n.d.). This compound.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- TCI Chemicals. (2025, October 16). Safety Data Sheet - 4-Methoxybenzyl Chloride (stabilized with Amylene).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Cayman Chemical. (2024, December 9). Safety Data Sheet - 4-Methoxyamphetamine (hydrochloride).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Texas at Austin. (n.d.). Chemical Waste.
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
- Unknown Source.
- Atomax Chemicals Co., Ltd. (n.d.). This compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Navigating the Unseen: A Senior Scientist's Guide to Safely Handling 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
In the landscape of drug discovery and chemical research, our primary responsibility extends beyond achieving novel syntheses; it is fundamentally anchored in ensuring the safety of the innovators at the bench. The compound 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS No. 1334499-96-5) represents a class of substituted biphenyl amines that, while promising in research, requires a handling protocol built on caution, foresight, and a deep understanding of chemical risk assessment.
Therefore, this guide is built on the critical assumption that This compound may possess similar or additional hazards, including potential carcinogenicity, skin and eye irritation, and organ toxicity. Our protocols are designed to protect against these inferred risks, ensuring that every operational step is a self-validating system of safety.
Synthesized Hazard Assessment
Based on an analysis of analogous chemical structures, we will operate under the assumption that this compound presents the following risks. This conservative assessment forms the logical basis for the stringent PPE and handling protocols that follow.
| Inferred Hazard | Classification Basis & Rationale | Source(s) |
| Potential Carcinogen | The parent compound, 4-Aminobiphenyl, is a known human carcinogen[1]. Substituted derivatives must be handled as potential carcinogens until proven otherwise. | [1] |
| Skin Corrosion/Irritation | Analogous compounds like 4-Amino-4'-chlorobiphenyl are classified as causing skin irritation (Category 2)[2]. | [2][3] |
| Serious Eye Damage/Irritation | Classified as causing serious eye irritation (Category 2) based on data for 4-Amino-4'-chlorobiphenyl[2]. | [2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Substituted aromatic amines can exhibit toxicity. We must assume the compound is harmful if swallowed, in contact with skin, or inhaled. | |
| Specific Target Organ Toxicity | May cause respiratory tract irritation upon inhalation, a common hazard for powdered amine compounds[2][4]. | [2][4] |
| Hazardous to the Aquatic Environment | Chlorinated aromatic compounds are often toxic to aquatic life with long-lasting effects. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to erect an impermeable barrier between you and the potential hazards.
Dermal Protection: The First Line of Defense
-
Gloves: Standard nitrile gloves are the minimum requirement. The causality here is twofold: they prevent direct skin contact and the subsequent risk of irritation and dermal absorption. For procedures involving larger quantities or extended handling times, double-gloving is mandated. This provides a critical buffer; should the outer glove be compromised, the inner glove maintains the protective barrier while you retreat, remove the damaged pair, and re-glove. Always inspect gloves for any signs of degradation or puncture before use[3].
-
Laboratory Coat/Gown: A clean, knee-length laboratory coat, fully buttoned with tight-fitting cuffs, is non-negotiable. It protects your street clothes and underlying skin from incidental contact and minor spills. For procedures with a higher risk of splashes (e.g., handling solutions >50 mL), a chemical-resistant apron worn over the lab coat is required.
Eye and Face Protection: Shielding Your Most Vulnerable Organs
The potential for this compound to be a severe eye irritant dictates a tiered approach to eye protection.
-
Minimum Requirement: For handling milligram quantities of the solid in a controlled environment like a fume hood, ANSI Z87.1-compliant safety glasses with integrated side shields are required.
-
Elevated Risk: When handling any quantity of the powder outside of a containment system, or when working with solutions, you must upgrade to chemical splash goggles. Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes, aerosols, and fine particulates[4].
-
Maximum Protection: For large-scale solution transfers or any operation with a significant splash potential, a full-face shield must be worn in conjunction with chemical splash goggles. This combination protects the entire face from corrosive splashes and impact[4].
Respiratory Protection: An Essential Control for Particulates
Aromatic amines, especially in powdered form, can easily become airborne, creating a significant inhalation hazard.
-
Primary Engineering Control: The most critical piece of protective equipment is not worn, but is the environment you work in. All handling of solid this compound must be performed within a certified chemical fume hood. This engineering control is designed to capture and exhaust airborne contaminants, drastically reducing your respiratory exposure.
-
Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is required. A NIOSH-approved half-mask or full-face respirator equipped with P100 (particulate) and organic vapor cartridges is necessary. Note that proper fit-testing and training are mandated by OSHA for all respirator users. A simple dust mask is insufficient and provides no protection against chemical vapors or fine particulates.
Operational Protocol: Weighing and Dissolving the Solid Compound
This step-by-step workflow integrates the PPE requirements into a cohesive, safe operational plan. Each step is designed to minimize exposure and validate the safety of the subsequent action.
Caption: Workflow for Safely Handling the Compound.
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don the appropriate PPE: a fully buttoned lab coat, nitrile gloves, and chemical splash goggles.
-
Gather all necessary equipment (spatula, weigh paper or boat, beaker, solvent, waste containers) and place it inside the fume hood to minimize reaching in and out of the sash.
-
-
Weighing (Inside Fume Hood):
-
Place a tared weigh boat on the analytical balance inside the hood.
-
Slowly and carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.
-
Securely cap the stock bottle immediately after dispensing.
-
-
Dissolution (Inside Fume Hood):
-
Carefully transfer the weighed solid into the designated beaker.
-
Slowly add the desired solvent to the beaker, pointing the opening away from you. If necessary, use a magnetic stir bar for gentle agitation.
-
-
Decontamination and Disposal:
-
All disposable items that have come into contact with the compound (e.g., weigh boat, contaminated wipes, gloves) are considered hazardous waste. They must be placed in a clearly labeled, sealed hazardous waste bag or container kept inside the fume hood.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous liquid waste.
-
Wipe down the interior surfaces of the fume hood with a suitable cleaning agent.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items are removed first. A common procedure is to remove the lab coat and then the goggles.
-
The final step before leaving the laboratory is to remove your gloves using the proper technique (peeling one off with the other, then using a clean finger to slide under the cuff of the remaining glove) and dispose of them in the hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling this compound is to be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and any residual solid compound must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a sealed, properly labeled, and compatible hazardous liquid waste container. Due to the chlorinated nature of the molecule, this waste stream must be segregated into the "chlorinated" or "halogenated" organic waste category, as per your institution's waste management guidelines.
-
Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Never dispose of this chemical or its contaminated materials down the drain or in the regular trash. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and pickup schedules.
References
-
- Chemcas. (Note: Product listing, not a full SDS).
-
- Fisher Scientific.
-
- MedChemExpress.
-
- Sigma-Aldrich.
-
- ChemicalBook.
-
- Sigma-Aldrich.
-
- Fisher Scientific.
-
- BLDpharm.
-
- Wikipedia.
-
- PharmaCompass.
-
- Occupational Safety and Health Administration (OSHA).
-
- American Society of Health-System Pharmacists (ASHP).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
